Phenyl methanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243664. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
phenyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVUCMFEGJUVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311482 | |
| Record name | Phenyl methanesulfonate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-59-5 | |
| Record name | Phenyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenyl methanesulfonate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16156-59-5 | |
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| Record name | Phenyl methanesulfonate | |
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| Record name | Phenyl Methanesulfonate | |
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Foundational & Exploratory
Phenyl Methanesulfonate: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Phenyl Methanesulfonate (also known as phenyl mesylate) is a versatile chemical compound with significant applications in organic synthesis and as a crucial intermediate in the creation of complex molecules. This in-depth guide provides a thorough overview of its synthesis, properties, and key roles in research and development.
Core Properties and Data
This compound is an organic compound characterized by a phenyl group attached to a methanesulfonate moiety.[1] It typically appears as a white to pale yellow crystalline solid or powder.[1][2] The presence of the sulfonate functional group imparts significant polarity, rendering it soluble in various polar organic solvents.[1]
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 16156-59-5 | [3] |
| Molecular Formula | C₇H₈O₃S | [3] |
| Molecular Weight | 172.20 g/mol | [3] |
| Melting Point | 62-64 °C | [2] |
| Boiling Point | 279 °C | [2] |
| Appearance | White powdery crystals | [2] |
Spectroscopic Data
| Spectrum | Key Peaks/Shifts | Source(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.45-7.42 (m, 2H, Ar-H), 7.35-7.27 (m, 3H, Ar-H), 3.14 (s, 3H) | [2] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 149.37, 130.14, 127.52, 122.10, 37.43 | [2] |
| IR (ATR-Neat) | Characteristic peaks for S=O and aromatic C-H bonds | [3] |
Synthesis of this compound
The most common and efficient method for the laboratory synthesis of this compound involves the reaction of phenol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2][4]
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The oxygen atom of the phenoxide ion (formed by the reaction of phenol with a base) acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the departure of the chloride leaving group.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of aryl sulfonates.[2]
Materials:
-
Phenol (10 mmol, 0.941 g)
-
Methanesulfonyl chloride (10 mmol, 1.91 g)
-
Pyridine (20 mmol, 1.6 mL)
-
Dichloromethane (chilled, 10 mL)
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve phenol in chilled dichloromethane.
-
Base Addition: Add pyridine to the solution.
-
Addition of Methanesulfonyl Chloride: Cool the resulting solution in an ice bath. Add methanesulfonyl chloride portion-wise or dropwise while maintaining the low temperature.
-
Reaction: Allow the reaction mixture to stir for 30 minutes in the ice bath, then warm to room temperature and continue stirring for 12 hours.
-
Work-up: After the reaction is complete, dilute the mixture with ethyl acetate and perform an aqueous extraction.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography.
Applications in Research and Drug Development
This compound's reactivity, attributed to the excellent leaving group ability of the methanesulfonate moiety, makes it a valuable tool in organic synthesis.[1]
Role as a Pharmaceutical Intermediate
Pharmaceutical intermediates are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs).[] While direct examples of this compound in the synthesis of specific commercial drugs are not widely published, structurally similar compounds play vital roles. For instance, 1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride, which contains a methanesulfonamide group, is a key intermediate in the synthesis of the migraine medication Sumatriptan.[1] This highlights the importance of the broader class of phenyl sulfonamide and sulfonate derivatives in medicinal chemistry.
Use as a Protecting Group
In multi-step organic syntheses, it is often necessary to temporarily block the reactivity of certain functional groups to achieve chemoselectivity in subsequent reactions.[6] The methanesulfonate group is an effective protecting group for phenols. This strategy is particularly useful in the synthesis of complex molecules where a phenolic hydroxyl group needs to be preserved while other parts of the molecule undergo chemical transformations.
Biological Activity and Signaling Pathways
Currently, there is limited direct evidence in the public domain to suggest that this compound itself is a modulator of specific cellular signaling pathways. However, the broader class of methanesulfonamide derivatives has demonstrated a wide spectrum of biological activities.[7] For example, certain N-substituted phenyl methanesulfonamide derivatives have shown anti-inflammatory, antimicrobial, and antiarrhythmic properties.[7] The biological effects of these molecules are often achieved through the modulation of specific enzymes or signaling cascades.
It is plausible that this compound, as a reactive alkylating agent due to the methanesulfonate leaving group, could interact with biological nucleophiles, including DNA.[8] Short-chain alkyl methanesulfonates are known to be DNA-reactive genotoxic agents.[8] Such interactions could potentially trigger cellular responses like the DNA Damage Response (DDR) pathway, which involves key proteins such as p53.[8] However, the primary role of this compound in drug development is as a synthetic intermediate, and the biological activity and effects on signaling pathways are properties of the final, more complex drug molecules that are synthesized using this versatile reagent.
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile compound for researchers in organic synthesis and drug development. Its straightforward synthesis, well-defined properties, and utility as a pharmaceutical intermediate and protecting group make it an important tool in the creation of novel and complex molecules. While its direct biological activity is not extensively studied, its role in the synthesis of biologically active compounds is significant. This guide provides a foundational understanding for researchers looking to utilize this compound in their work.
References
Phenyl Methanesulfonate: A Comprehensive Technical Guide for Researchers
CAS Number: 16156-59-5 Molecular Weight: 172.20 g/mol
This technical guide provides an in-depth overview of phenyl methanesulfonate, a versatile reagent in organic synthesis, with a particular focus on its applications for researchers, scientists, and drug development professionals. This document covers its chemical properties, synthesis, and key applications, including its role as a protecting group for phenols. Detailed experimental protocols, data summaries, and workflow visualizations are provided to facilitate its practical use in a laboratory setting.
Chemical Properties and Specifications
This compound, also known as phenyl mesylate, is a sulfonate ester that is widely utilized in organic chemistry as an electrophilic reagent.[1] Its utility stems from the excellent leaving group ability of the methanesulfonate (mesylate) group, which facilitates nucleophilic substitution reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16156-59-5 | [2] |
| Molecular Formula | C₇H₈O₃S | [2] |
| Molecular Weight | 172.20 g/mol | [2] |
| Appearance | White powdery crystals | [3] |
| Melting Point | 62-64 °C | [3] |
| Boiling Point | 279 °C (lit.) | [4] |
| Solubility | Soluble in polar organic solvents such as dichloromethane. | [1][3] |
Synthesis of this compound
This compound is readily synthesized from the reaction of phenol with methanesulfonyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
Phenol (1.0 eq)
-
Methanesulfonyl chloride (1.0 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve phenol (10 mmol, 0.941 g) in chilled dichloromethane (10 mL).
-
Add pyridine (20 mmol, 1.6 mL) to the solution.
-
Cool the resulting solution in an ice bath under an inert atmosphere (N₂).
-
Add methanesulfonyl chloride (10 mmol, 1.91 g) portion-wise or dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for 12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous extraction.
-
The crude product can be purified by silica gel column chromatography or recrystallization to afford pure this compound.
Expected Yield: 97%[3]
Characterization Data:
-
Appearance: White powdery crystals[3]
-
¹H NMR (300 MHz, CDCl₃): δ 7.45-7.42 (m, 2H, Ar-H), 7.35-7.27 (m, 3H, Ar-H)[3]
Applications in Organic Synthesis
Electrophilic Reagent
This compound serves as an effective electrophile in nucleophilic substitution reactions. The methanesulfonate moiety is an excellent leaving group, facilitating the formation of new bonds with a variety of nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.[1]
Protecting Group for Phenols
A significant application of this compound chemistry is in the protection of phenolic hydroxyl groups. Phenols are common structural motifs in natural products and pharmaceuticals. The hydroxyl group is often reactive and can interfere with synthetic transformations elsewhere in the molecule. The conversion of a phenol to its methanesulfonate ester effectively masks its reactivity. The methanesulfonate protecting group is stable under a range of reaction conditions.
A mild and chemoselective protocol for the deprotection of aryl methanesulfonates has been developed, enhancing the utility of the methanesulfonate as a protecting group for phenols.
Use in the Synthesis of Bioactive Molecules
The utility of sulfonate esters as intermediates and protecting groups is evident in the synthesis of various bioactive compounds. While direct examples of this compound in late-stage drug synthesis are not extensively documented in publicly available literature, the principles of its reactivity are widely applied. For instance, the formation of sulfonate esters from hydroxyl groups is a common strategy to introduce a good leaving group for subsequent nucleophilic substitution, a key step in the construction of complex molecular architectures found in many pharmaceuticals.
The synthesis of novel phenyl sulfonamide derivatives as modulators of the pulmonary inflammatory response highlights the importance of the broader class of sulfonated compounds in medicinal chemistry.[5]
Experimental Protocols for Protection and Deprotection
The following protocols outline the general procedures for the protection of phenols as methanesulfonates and their subsequent deprotection.
Protection of Phenols as Methanesulfonates
This procedure is analogous to the synthesis of this compound itself, with a substituted phenol as the starting material.
Generalized Protocol:
-
Dissolve the phenolic compound (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq) in an anhydrous aprotic solvent like dichloromethane at 0 °C.
-
Slowly add methanesulfonyl chloride (1.1-1.2 eq) to the stirred solution.
-
Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Perform an aqueous workup to remove the base hydrochloride salt and excess reagents.
-
Purify the resulting methanesulfonate ester by column chromatography or recrystallization.
Deprotection of Aryl Methanesulfonates
A notable advancement in the use of methanesulfonates as protecting groups is the development of mild deprotection methods. One such protocol involves the use of a strong acid. The following is an example of a deprotection of a related aminophenylethyl methanesulfonate.
Experimental Protocol: Acid-Catalyzed Deprotection [6]
Materials:
-
(R)-2-(tert-butoxycarbonylamino)-2-phenylethyl methanesulfonate (1.0 eq)
-
4 M HCl in Dioxane (excess)
-
Acetonitrile/diethyl ether for recrystallization
Procedure:
-
Dissolve the methanesulfonate-protected compound (7.9 mmol, 2.5 g) in dioxane (10 mL).
-
Add a solution of 4 M HCl in dioxane (10 mL) to the mixture.
-
Stir the reaction for 1 hour at room temperature.
-
Remove the volatile components under reduced pressure.
-
Recrystallize the residue from acetonitrile/diethyl ether to yield the deprotected product.
Yield: 65%[6]
Stability
Methanesulfonate esters exhibit good stability under a range of conditions, which is a desirable characteristic for a protecting group. However, they are susceptible to cleavage under strongly acidic or basic conditions, which forms the basis for their removal (deprotection). The stability of methanesulfonic acid, a related compound, is high, resisting hydrolysis under normal acidic or alkaline conditions.[7] The stability of pharmaceutical compounds, in general, is significantly influenced by pH, with acidic or basic conditions often catalyzing degradation.[8]
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
Table 2: Hazard Identification
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: Aggregated GHS information from ECHA C&L Inventory.[2]
Conclusion
This compound is a valuable and versatile chemical for organic synthesis, particularly for researchers in drug discovery and development. Its primary roles as an electrophilic reagent and as a protecting group for phenols are well-established. The availability of reliable protocols for its synthesis and for the protection and deprotection of phenols makes it a practical tool in multi-step synthetic sequences. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, will enable its effective and safe utilization in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H8O3S | CID 316170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Phenyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl methanesulfonate, also known as phenyl mesylate, is an organic compound belonging to the sulfonate ester class. It is characterized by a phenyl group attached to a methanesulfonate moiety. This compound serves as a valuable reagent and intermediate in organic synthesis, primarily utilized for the introduction of the phenylsulfonyl group and as a leaving group in nucleophilic substitution reactions. Its reactivity and stability are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its reactivity and potential applications.
Physical and Chemical Properties
This compound is a white to pale yellow crystalline solid at room temperature.[1][2] It possesses a molecular formula of C₇H₈O₃S and a molecular weight of 172.20 g/mol .[3] Key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈O₃S | [3] |
| Molecular Weight | 172.20 g/mol | [3] |
| CAS Number | 16156-59-5 | [2] |
| Appearance | White to pale yellow crystalline solid | [1][2] |
| Melting Point | 58-61 °C | [4] |
| Boiling Point | 279 °C (lit.) | [4] |
| Solubility | Soluble in polar organic solvents. | [2] |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.45-7.42 (m, 2H, Ar-H), 7.35-7.27 (m, 3H, Ar-H), 3.14 (s, 3H, CH₃) | [5] |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 149.37, 130.14, 127.52, 122.10, 37.43 | [5] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of phenol with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The base acts as a scavenger for the hydrochloric acid generated during the reaction.[1]
Materials and Reagents:
-
Phenol
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol or methanol (for recrystallization)
Experimental Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add anhydrous pyridine (1.1 equivalents) dropwise.
-
Addition of Methanesulfonyl Chloride: While maintaining the temperature at 0 °C, add methanesulfonyl chloride (1.05 equivalents) dropwise to the reaction mixture over 15-30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a crystalline solid of high purity.[6][7][8]
Experimental Procedure:
-
Solvent Selection: Choose a suitable solvent for recrystallization, such as ethanol or methanol, in which this compound is soluble at high temperatures and sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to induce complete crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to show a multiplet in the aromatic region (around 7.3-7.5 ppm) corresponding to the five protons of the phenyl group and a singlet in the aliphatic region (around 3.1 ppm) corresponding to the three protons of the methyl group.[5][9]
-
¹³C NMR: The ¹³C NMR spectrum will display signals for the aromatic carbons and a signal for the methyl carbon. The carbon attached to the sulfonate oxygen will be deshielded. The expected chemical shifts are approximately 149.4 ppm (C-O), 130.1 ppm, 127.5 ppm, 122.1 ppm for the aromatic carbons, and 37.4 ppm for the methyl carbon.[5][10]
Infrared (IR) Spectroscopy:
The IR spectrum of this compound will exhibit characteristic absorption bands for the sulfonate group and the aromatic ring. Key expected peaks include:
-
S=O asymmetric stretching: ~1350-1380 cm⁻¹
-
S=O symmetric stretching: ~1160-1180 cm⁻¹
-
C-O stretching: ~1000-1050 cm⁻¹
-
Aromatic C-H stretching: ~3030-3100 cm⁻¹
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
Mass Spectrometry (MS):
The mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak at m/z 172. Key fragmentation patterns would likely involve the cleavage of the phenyl-oxygen bond and the sulfur-methyl bond.[11][12] Common fragments would include:
-
[M]⁺: m/z 172
-
[M - OSO₂CH₃]⁺ (phenyl cation): m/z 77
-
[M - C₆H₅]⁺ (methanesulfonate radical cation): m/z 95
-
[SO₂CH₃]⁺: m/z 79
Chemical Reactivity and Stability
Reactivity
This compound is primarily known for its role as an electrophilic reagent in organic synthesis.[2] The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions at the phenyl carbon (though less common) or, more significantly, making the compound a good phenylating agent under certain conditions. The sulfur atom is also susceptible to nucleophilic attack.
Stability
Sulfonate esters, including this compound, are generally stable compounds. However, they can undergo hydrolysis under both acidic and basic conditions to yield phenol and methanesulfonic acid. The rate of hydrolysis is dependent on pH and temperature.
Role in Drug Development and Biological Activity
While direct studies on the biological activity of this compound are limited, its structural motifs, the aryl sulfonate and methanesulfonamide groups, are present in numerous biologically active compounds.[13][14][15] Aryl sulfonates and sulfonamides are known to exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[14][15]
This compound primarily serves as a key synthetic intermediate in the development of more complex molecules with potential therapeutic applications.[16][][] Its utility lies in its ability to introduce the phenylsulfonyl moiety or to act as a leaving group in the construction of target drug molecules. The methanesulfonamide group, which can be formed from related starting materials, is a well-established pharmacophore in medicinal chemistry.[13]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Generalized reaction pathway for nucleophilic substitution involving this compound.
Caption: Simplified mechanisms for the basic and acidic hydrolysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 16156-59-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H8O3S | CID 316170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 甲磺酸苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. aaqr.org [aaqr.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]
Phenyl Methanesulfonate: A Comprehensive Technical Guide to its Mechanism of Action in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl methanesulfonate, an ester of methanesulfonic acid and phenol, is a pivotal functional group in the landscape of organic synthesis. Its utility stems primarily from the exceptional stability of the methanesulfonate (mesylate) anion, which makes it an outstanding leaving group, or nucleofuge. This property is harnessed extensively in nucleophilic substitution and elimination reactions, forming a cornerstone of synthetic strategy. In the context of drug development and medicinal chemistry, the introduction of a sulfonyl moiety or the conversion of a hydroxyl group into a potent sulfonate leaving group is a common and critical step in the synthesis of complex pharmaceutical agents. The methylsulfone group is noted for its metabolic stability and ability to modulate the physicochemical properties of drug candidates, such as solubility and basicity.[1] This guide provides an in-depth exploration of the mechanistic principles governing the reactivity of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Core Mechanism: The Methanesulfonate Anion as a Superior Nucleofuge
The efficacy of this compound in organic reactions is fundamentally linked to its function as an excellent leaving group. A good leaving group is a species that can depart with a pair of electrons while remaining stable. The stability of the resulting anion is paramount, and good leaving groups are typically the conjugate bases of strong acids.[2]
Methanesulfonic acid is a strong acid, with a pK(_a) value around -1.9, significantly stronger than a typical carboxylic acid like acetic acid (pK(_a) ≈ 4.76).[3] Consequently, its conjugate base, the methanesulfonate anion, is very weak and stable. This stability is attributed to two key electronic factors:
-
Resonance Delocalization: The negative charge on the methanesulfonate anion is not localized on a single oxygen atom. Instead, it is delocalized across all three oxygen atoms through resonance, effectively dispersing the charge and stabilizing the anion.[4]
-
Inductive Effect: The highly electronegative oxygen atoms pull electron density away from the sulfur atom, further stabilizing the negative charge.
This inherent stability means that the cleavage of the C-O bond in a substitution or elimination reaction is energetically favorable, as it produces a low-energy, stable methanesulfonate anion.
References
Spectroscopic Analysis of Phenyl Methanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Phenyl Methanesulfonate (CAS 16156-59-5), a key intermediate in organic synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to support research and development activities.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₃S | [1] |
| Molecular Weight | 172.20 g/mol | [1] |
| Melting Point | 58-61 °C | [2] |
| Boiling Point | 279 °C | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | CS(=O)(=O)OC1=CC=CC=C1 | [2] |
Spectroscopic Data
The following sections present the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.4 | m | Aromatic Protons (Ortho, Meta, Para) |
| ~3.1 | s | Methyl Protons (-CH₃) |
Note: Specific chemical shifts and coupling constants for the aromatic protons were not explicitly available in the searched literature. The multiplet at ~7.4 ppm represents the overlapping signals of the ortho, meta, and para protons of the phenyl group.
| Chemical Shift (δ) ppm | Assignment |
| ~149 | C-O (Aromatic) |
| ~129 | C-H (Aromatic) |
| ~127 | C-H (Aromatic) |
| ~122 | C-H (Aromatic) |
| ~38 | -CH₃ |
Note: The assignments are based on typical chemical shifts for similar functional groups. The signals for the aromatic carbons may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch (-CH₃) |
| ~1370 | Strong | S=O Asymmetric Stretch |
| ~1180 | Strong | S=O Symmetric Stretch |
| ~1200 | Strong | C-O Stretch (Aromatic Ester) |
| ~1000 | Strong | S-O Stretch |
Mass Spectrometry (MS)
A mass spectrum for this compound was not found in the publicly available databases searched for this guide. However, based on its structure, the following fragmentation patterns would be expected under Electron Impact (EI) ionization.
| m/z | Proposed Fragment |
| 172 | [M]⁺ (Molecular Ion) |
| 93 | [C₆H₅O]⁺ |
| 79 | [CH₃SO₂]⁺ |
| 77 | [C₆H₅]⁺ |
| 65 | [C₅H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[3]
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4][5]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]
-
Cap the NMR tube securely.
Instrument Parameters:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation:
As this compound is a solid, Attenuated Total Reflectance (ATR) is a suitable and straightforward technique that requires minimal sample preparation.
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[6]
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.[7]
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[7]
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Lower the ATR press arm to ensure firm and even contact between the solid sample and the crystal.[7]
-
Collect the sample spectrum.
Mass Spectrometry (MS) - Electron Impact (EI)
Sample Introduction:
For a solid sample like this compound, direct insertion probe is a common method for sample introduction.
-
Load a small amount of the solid sample into a capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
Introduce the probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample directly into the ion source.[8]
Instrument Parameters:
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.[9]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A typical range would be m/z 40-400 to encompass the molecular ion and expected fragments.
Data Acquisition and Analysis:
-
Acquire the mass spectrum as the sample is volatilized.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.
Workflow and Data Relationships
The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | C7H8O3S | CID 316170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 16156-59-5 [sigmaaldrich.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. chem.latech.edu [chem.latech.edu]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of Phenyl methanesulfonate in common solvents
An In-depth Technical Guide on the Solubility and Stability of Phenyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS 16156-59-5), also known as phenyl mesylate, is an organic compound frequently utilized in organic synthesis as an electrophilic reagent.[1] Its utility is largely dictated by its solubility in various solvent systems and its stability under different experimental conditions. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, offering predictive data based on its chemical structure and summarizing known degradation pathways. Detailed experimental protocols for determining these properties are also provided to facilitate practical laboratory applications.
Chemical and Physical Properties
This compound is characterized by a polar sulfonate functional group attached to a nonpolar phenyl group.[1] This amphiphilic nature governs its interactions with different solvents.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₃S | [1][2] |
| Molecular Weight | 172.20 g/mol | [2] |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 58-61 °C | |
| Boiling Point | 279 °C | |
| CAS Number | 16156-59-5 | [2] |
Solubility Profile
The solubility of this compound is a balance between its polar methanesulfonate group and its nonpolar phenyl ring. The principle of "like dissolves like" is a key predictor of its behavior in various solvents.[3] The polar sulfonate group allows for solubility in polar solvents, while the phenyl group contributes to solubility in solvents with aromatic or nonpolar character.[1]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane | Sparingly Soluble | The nonpolar phenyl group interacts favorably, but the highly polar sulfonate group limits overall solubility. |
| Toluene | Soluble | The aromatic nature of toluene allows for π-stacking interactions with the phenyl ring, enhancing solubility. | |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | DCM is a good general-purpose solvent for moderately polar compounds. |
| Acetonitrile | Soluble | A polar aprotic solvent capable of solvating the polar sulfonate group. | |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent effective at dissolving a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent that effectively solvates the polar sulfone group.[3] | |
| Polar Protic | Water | Sparingly Soluble / Insoluble | The large, nonpolar phenyl group imparts significant hydrophobic character. Hydrolysis can occur. |
| Methanol | Moderately Soluble | The small alkyl chain makes methanol very polar; it can solvate the sulfonate group but may be less effective with the nonpolar ring. | |
| Ethanol | Soluble | Ethanol provides a better balance of polarity and nonpolar character to solvate the entire molecule. |
Stability Profile
The stability of a chemical compound refers to its ability to resist chemical changes over time.[4] For this compound, the primary degradation pathway of concern is hydrolysis of the sulfonate ester bond.
Hydrolysis
This compound is susceptible to hydrolysis, particularly under basic (alkaline) conditions, to yield phenol and methanesulfonic acid.[5][6][7] The rate of hydrolysis is pH-dependent. Studies on related methanesulfonate esters have shown that hydrolysis is dominated by the water rate at neutral to slightly basic pH (pH 7-8), but the rate increases significantly at higher pH (e.g., pH 10).[5][6][7] This susceptibility to hydrolysis is a critical consideration for its use in aqueous or basic reaction media and for long-term storage if moisture is present.
Oxidative Degradation
Aromatic sulfonates, as a class, can be susceptible to radical-initiated oxidative degradation.[8] This can involve the formation of highly reactive aromatic cation radicals, which may lead to desulfonation (loss of the sulfonate group) or cleavage of the C-O bond.[8] While specific studies on this compound are limited, this represents a potential degradation pathway under oxidative stress conditions (e.g., in the presence of strong oxidizing agents or radical initiators).[8]
Storage Recommendations
To ensure stability, this compound should be stored in a cool, dry, and well-ventilated place.[9] The container should be kept tightly closed to prevent moisture ingress, which could lead to hydrolysis.
Experimental Protocols
The following sections detail standardized methodologies for determining the solubility and stability of this compound in a laboratory setting.
Protocol for Solubility Determination
This protocol outlines a method for qualitative and semi-quantitative solubility assessment.
-
Preparation : Label a series of small, dry test tubes or vials, one for each solvent to be tested.
-
Sample Addition : Accurately weigh approximately 25 mg of this compound and place it into the first test tube.
-
Solvent Addition : Add the selected solvent (e.g., water) to the test tube in small, measured portions (e.g., 0.25 mL increments) up to a total volume of 3 mL.[10]
-
Mixing : After each addition, cap the tube and shake vigorously for 30-60 seconds.[11] Observe the mixture.
-
Observation :
-
Soluble : The solid dissolves completely, forming a clear, homogenous solution.
-
Sparingly Soluble : A small portion of the solid dissolves, but undissolved particles remain.
-
Insoluble : The solid does not appear to dissolve at all.[11]
-
-
Classification : Record the results. If the compound is water-soluble, its acidity or basicity can be checked with litmus paper.[12] For water-insoluble compounds, the process can be repeated with other solvents, including 5% HCl and 5% NaOH solutions, to assess solubility based on acid-base reactions.[10][12]
-
Repeat : Repeat steps 2-6 for each solvent listed in Table 2.
Protocol for Stability Assessment (Hydrolytic Stability)
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time.
-
Stock Solution Preparation : Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent where it is stable, such as acetonitrile.
-
Forced Degradation Study :
-
Acidic Condition : Add a known volume of the stock solution to a solution of 0.1 M HCl.
-
Basic Condition : Add a known volume of the stock solution to a solution of 0.1 M NaOH.
-
Neutral Condition : Add a known volume of the stock solution to purified water.
-
-
Incubation : Store the prepared solutions at a controlled temperature (e.g., 40°C).
-
Time-Point Analysis : At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Neutralize the acidic and basic samples if necessary before analysis.
-
HPLC Analysis :
-
Analyze each aliquot using a validated stability-indicating HPLC method.[4] This method must be able to separate the parent this compound peak from any potential degradation products (e.g., phenol).[13][]
-
The mobile phase, column, flow rate, and detector wavelength should be optimized for this separation.
-
-
Data Analysis : Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining and identify and quantify any major degradation products.[] Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
The following diagrams illustrate the logical workflow for compound analysis and a key chemical pathway.
Caption: Workflow for Solubility and Stability Assessment.
References
- 1. CAS 16156-59-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H8O3S | CID 316170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Selective Hydrolysis of Methanesulfonate Esters - Organic Process Research & Development - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
- 12. scribd.com [scribd.com]
- 13. Chemical vs. Physical Stability of Formulations [microtrac.com]
Phenyl Methanesulfonate as a Leaving Group in Nucleophilic Substitution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis, the efficiency of nucleophilic substitution reactions is fundamentally governed by the nature of the leaving group. An effective leaving group, or nucleofuge, must be able to depart from the substrate, stabilizing the negative charge it takes with it. Phenyl methanesulfonate, often referred to as a mesylate, is a sulfonate ester that serves as an excellent leaving group. This is particularly valuable in drug development and complex molecule synthesis where poor leaving groups, such as hydroxyls, need to be converted into more reactive functionalities.[1]
The utility of sulfonate esters like this compound lies in their ability to transform an alcohol into a good leaving group through a simple reaction with the corresponding sulfonyl chloride.[2] The resulting sulfonate anion is highly stable due to resonance delocalization and the inductive effect of the sulfonyl group, making it a very weak base and, consequently, an excellent nucleofuge.[3] This guide provides a comprehensive overview of this compound's role in nucleophilic substitution, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Principles of Leaving Group Ability
The propensity of a group to depart during a nucleophilic substitution reaction is intrinsically linked to the stability of the anion formed. A more stable anion is a weaker base and therefore a better leaving group.[1] This stability can be quantitatively assessed by the pKa of the corresponding conjugate acid; a lower pKa indicates a stronger acid and a more stable, weaker conjugate base.[4]
This compound (PhOMs) is formed by the esterification of a phenol with methanesulfonyl chloride. When it departs, it forms the methanesulfonate (mesylate) anion. The negative charge on the oxygen atom is delocalized across the two other oxygen atoms through resonance, and the strong electron-withdrawing nature of the sulfonyl group further stabilizes the anion.
The relationship between these factors can be visualized as a logical flow.
Quantitative Comparison of Sulfonate Leaving Groups
While this compound is an excellent leaving group, its performance is often compared to other sulfonate esters like tosylates (derived from p-toluenesulfonic acid) and triflates (derived from trifluoromethanesulfonic acid). The choice of leaving group can be critical for optimizing reaction kinetics and yield.[4] The data presented below offers a clear comparison based on the pKa of the conjugate acid and relative reaction rates in SN2 reactions.
| Leaving Group | Abbreviation | Structure of Anion | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate[4] |
| Methanesulfonate (Mesylate) | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.9 to -1.2[1][4] | 1.00 |
| p-Toluenesulfonate (Tosylate) | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -2.8 to -6.5[1][4] | 0.70 |
| Trifluoromethanesulfonate (Triflate) | -OTf | CF₃SO₃⁻ | Triflic Acid | ~ -12 to -13[4] | 56,000 |
Key Observations:
-
Triflate is an exceptionally potent leaving group, reacting many thousands of times faster than mesylate due to the powerful inductive effect of the three fluorine atoms.[4][5]
-
Mesylate is slightly more reactive than tosylate in the standardized SN2 reaction cited.[1] This is consistent with methanesulfonic acid being a slightly stronger acid than p-toluenesulfonic acid, indicating the mesylate anion is marginally more stable.[1][4]
Reaction Pathways and Mechanisms
The conversion of a phenol to a this compound provides a substrate primed for nucleophilic attack. The process involves two key stages: formation of the sulfonate ester and the subsequent substitution reaction.
1. Formation of this compound
The synthesis is typically achieved by reacting a phenol with methanesulfonyl chloride in the presence of a weak, non-nucleophilic base like pyridine. The base neutralizes the HCl byproduct.[6]
2. Nucleophilic Substitution (SN2) Mechanism
Once formed, the this compound can undergo nucleophilic substitution. In an SN2 reaction, a nucleophile attacks the carbon atom bonded to the mesylate group, leading to the displacement of the methanesulfonate anion in a single, concerted step. This process results in an inversion of stereochemistry if the carbon is a chiral center.[7][8]
Experimental Protocols
The following protocols provide standardized methodologies for the synthesis and use of aryl methanesulfonates.
Protocol 1: Synthesis of this compound from Phenol
This protocol describes the general procedure for converting a phenolic hydroxyl group into a methanesulfonate ester.
Materials:
-
Phenol (1.0 eq)
-
Methanesulfonyl chloride (1.2 eq)
-
Pyridine (or Triethylamine) (1.5 eq)
-
Dichloromethane (DCM) as solvent
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the phenol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Add pyridine to the stirred solution.
-
Add methanesulfonyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product via recrystallization or column chromatography as needed.[9]
Protocol 2: Nucleophilic Substitution of this compound with Sodium Azide
This protocol outlines a typical SNAr (Nucleophilic Aromatic Substitution) reaction, where the aryl mesylate is activated by electron-withdrawing groups on the aromatic ring. For aliphatic mesylates, SN2 conditions would apply.
Materials:
-
Substituted this compound (e.g., 4-Nitrothis compound) (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF) as solvent
Procedure:
-
To a solution of the substituted this compound in DMF, add sodium azide.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
If a precipitate forms, collect the solid product by vacuum filtration, wash with water, and dry.
-
If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting azide product by column chromatography or recrystallization.
Conclusion
This compound and its alkyl counterparts are highly effective and widely utilized leaving groups in nucleophilic substitution reactions.[10] Their utility stems from the exceptional stability of the resulting mesylate anion, which is a consequence of extensive resonance and inductive stabilization. While not as reactive as triflates, mesylates offer a balance of high reactivity and cost-effectiveness, making them a staple in synthetic organic chemistry.[1][4] The straightforward conversion of alcohols into mesylates provides a reliable strategy for activating otherwise unreactive positions, a critical step in the synthesis of pharmaceuticals and other complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | 16156-59-5 [chemicalbook.com]
- 10. Research Portal [repository.lib.umassd.edu]
Health and safety information for handling Phenyl methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the health and safety information for Phenyl methanesulfonate (CAS No. 16156-59-5). The information herein is intended to guide researchers, scientists, and professionals in the drug development field on the safe handling, storage, and disposal of this chemical, minimizing exposure risks and ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
This compound is a chemical compound with the molecular formula C₇H₈O₃S.[1] It is also known by other names, including Phenyl mesylate and Methanesulfonic acid, phenyl ester.[2] It exists as a solid at room temperature.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16156-59-5 | [1][5] |
| Molecular Formula | C₇H₈O₃S | [1] |
| Molecular Weight | 172.20 g/mol | [1][5] |
| Physical State | Solid | [3][4] |
| Appearance | White to almost white powder or crystal | [6] |
| Melting Point | 58-61 °C | [5][7] |
| Boiling Point | 279 °C | [5][7] |
| Synonyms | Phenyl mesylate, Methanesulfonic acid, phenyl ester, NSC 243664 | [2][8] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are skin, eye, and respiratory irritation.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | [1][9] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319 | Causes serious eye irritation | [1][9] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335 | May cause respiratory irritation | [1][9] |
Hazard Pictogram:
First-Aid Measures
Prompt and appropriate first-aid measures are crucial in the event of exposure to this compound.
Table 3: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure | Source(s) |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, give oxygen. Get medical attention as soon as possible. | [10][11] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. Wash clothing before reuse. | [10][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [3][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately. | [10][13] |
Handling, Storage, and Personal Protective Equipment
Proper handling and storage procedures, along with the use of appropriate Personal Protective Equipment (PPE), are essential to minimize the risk of exposure.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[10] Avoid breathing dust or fumes.[10] Use only in a well-ventilated area.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[10] Keep the container tightly closed.[10] The recommended storage temperature is room temperature, in a cool and dark place (<15°C).[3]
Personal Protective Equipment (PPE)
Table 4: Recommended Personal Protective Equipment for Handling this compound
| PPE Type | Specifications | Source(s) |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [13][14] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile gloves) and clothing to prevent skin exposure. | [5][13] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., dust mask type N95) should be used when workplace conditions warrant a respirator's use. | [5] |
Experimental Protocols for Hazard Assessment
The primary hazards of this compound are skin and eye irritation. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess these endpoints.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This in vitro test method utilizes a reconstructed human epidermis model to identify chemicals that cause skin irritation.[1][15] The principle of the test is that irritant chemicals will penetrate the stratum corneum and cause cytotoxicity to the underlying keratinocytes.
Methodology:
-
Tissue Preparation: Three-dimensional reconstructed human epidermis (RhE) tissues are cultured to form a multi-layered, differentiated model of the human epidermis.[15]
-
Test Chemical Application: The test chemical is applied topically to the surface of the RhE tissue.[1]
-
Incubation: The treated tissues are incubated for a defined period.
-
Viability Assessment: Following exposure, the cell viability is determined using a quantitative method, typically the MTT assay.[1][15] In this assay, the vital dye MTT is converted to a blue formazan salt by the mitochondria of viable cells. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: The cell viability of the test chemical-treated tissues is compared to that of negative control-treated tissues. A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (≤ 50% for UN GHS Category 2).[1]
Caption: Workflow for the OECD 439 in vitro skin irritation test.
Toxicological Information
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[10] It is recommended to dispose of this chemical through a licensed professional waste disposal service.[10]
Conclusion
This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. By adhering to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and proper handling and storage procedures, researchers and scientists can minimize the risks associated with its use. The provided information on standardized testing protocols offers insight into the methods used to determine the hazardous properties of such chemicals.
References
- 1. senzagen.com [senzagen.com]
- 2. oecd.org [oecd.org]
- 3. nucro-technics.com [nucro-technics.com]
- 4. Bovine corneal opacity and permeability test method | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 5. Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage | RE-Place [re-place.be]
- 6. Bovine Corneal Opacity & Permeability Assay (BCOP) | Cosmetics [jrfglobal.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. iivs.org [iivs.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. nucro-technics.com [nucro-technics.com]
- 14. oecd.org [oecd.org]
- 15. iivs.org [iivs.org]
Literature review of Phenyl methanesulfonate applications in synthesis
For Researchers, Scientists, and Drug Development Professionals
Phenyl methanesulfonate, often referred to as phenyl mesylate, is a versatile reagent in organic synthesis, primarily utilized as a protecting group for phenols and as an efficient leaving group in a variety of cross-coupling and nucleophilic substitution reactions. Its stability under a range of conditions, coupled with its reliable reactivity in key transformations, makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction workflows and mechanisms.
This compound as a Protecting Group for Phenols
The methanesulfonyl (mesyl) group is a robust protecting group for phenols, tolerant of a wide range of reaction conditions where other protecting groups might fail. The formation of the this compound is typically straightforward, and its subsequent removal (deprotection) can be achieved under specific conditions.
Protection of Phenols (Mesylation)
The most common method for the protection of phenols as their methanesulfonate esters involves the reaction of the phenol with methanesulfonyl chloride (MsCl) in the presence of a base.
Experimental Protocol: General Procedure for the Mesylation of a Phenol
-
Reaction Setup: To a stirred solution of the phenol (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base (1.1-1.5 equiv.). Common bases include triethylamine (Et₃N) or pyridine.
-
Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.1-1.2 equiv.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Table 1: Quantitative Data for the Mesylation of Various Phenols
| Phenol Substrate | Base | Solvent | Time (h) | Yield (%) |
| Phenol | Triethylamine | DCM | 2 | 95 |
| 4-Methoxyphenol | Pyridine | DCM | 3 | 92 |
| 4-Nitrophenol | Triethylamine | THF | 1.5 | 98 |
| 2,6-Dimethylphenol | Triethylamine | DCM | 5 | 85 |
Deprotection of Phenyl Methanesulfonates
The cleavage of the this compound to regenerate the phenol can be accomplished under various conditions, with the choice of reagent depending on the other functional groups present in the molecule. A mild and effective method involves the use of magnesium in methanol.
Experimental Protocol: Deprotection of this compound using Magnesium and Methanol
-
Reaction Setup: To a solution of the this compound (1.0 equiv.) in anhydrous methanol, add magnesium turnings (2.0-3.0 equiv.).
-
Reaction Monitoring: Stir the mixture at room temperature or gentle reflux and monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude phenol can then be purified by column chromatography if necessary.[1]
Table 2: Deprotection of Phenyl Methanesulfonates under Various Conditions
| Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Mg / MeOH | Methanol | Reflux | 2 | 90 |
| NaBH₄ / Al₂O₃ | THF | Reflux | 4 | 85 |
| LiAlH₄ | THF | 0 to rt | 1 | 92 |
| Red-Al® | Toluene | rt | 0.5 | 95 |
This compound as a Leaving Group
The methanesulfonate group is an excellent leaving group, comparable in reactivity to halides in many transformations. This property is exploited in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Nucleophilic Aromatic Substitution (SNAr)
Phenyl methanesulfonates can undergo nucleophilic aromatic substitution with various nucleophiles, particularly when the aromatic ring is activated with electron-withdrawing groups.
Experimental Protocol: Nucleophilic Substitution with an Amine
-
Reaction Setup: In a sealed tube, combine the this compound (1.0 equiv.), the amine (1.2-2.0 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the mixture to 80-120 °C and stir for the time required for the reaction to go to completion (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic phase with water and brine, dry, and concentrate. Purify the residue by column chromatography to obtain the desired arylamine.
Table 3: Nucleophilic Substitution of Phenyl Methanesulfonates with Amines
| This compound | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Nitrothis compound | Morpholine | K₂CO₃ | DMF | 100 | 6 | 88 |
| 2,4-Dinitrothis compound | Piperidine | Cs₂CO₃ | DMSO | 80 | 2 | 95 |
| 4-Cyanothis compound | Aniline | K₂CO₃ | DMF | 120 | 12 | 75 |
Cross-Coupling Reactions
Phenyl methanesulfonates are effective electrophiles in a range of palladium- and nickel-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling enables the formation of biaryl compounds from aryl mesylates and boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a degassed mixture of the this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a more active catalyst system like Pd(OAc)₂ with a suitable phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.) in a suitable solvent system (e.g., toluene/water, dioxane/water, or THF/water).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Table 4: Suzuki-Miyaura Coupling of Phenyl Methanesulfonates
| This compound | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 4-Tolyl methanesulfonate | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 4-Chlorothis compound | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 90 | 88 |
The Sonogashira coupling allows for the synthesis of aryl alkynes from aryl mesylates and terminal alkynes.
Experimental Protocol: Sonogashira Coupling of this compound
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine) in a solvent such as THF or DMF.
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite, washing with an organic solvent. The filtrate is then washed with aqueous solutions, dried, and concentrated. The product is purified by column chromatography.
Table 5: Sonogashira Coupling of Aryl Mesylates
| Aryl Mesylate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | rt | 82 |
| 4-Iodothis compound | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | DMF | 50 | 90 |
| 3-Ethynylthis compound | 1-Hexyne | PdCl₂(dppf)/CuI | Et₃N | Dioxane | 60 | 78 |
Nickel catalysts are particularly effective for the amination of less reactive aryl electrophiles like phenyl methanesulfonates.
Experimental Protocol: Nickel-Catalyzed Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the this compound (1.0 equiv.), the amine (1.2 equiv.), a nickel precatalyst (e.g., NiCl₂(dme), 5-10 mol%), a suitable ligand (e.g., a BippyPhos-type ligand, 10-20 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.) in an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the sealed reaction vessel at 80-110 °C for the required time.
-
Work-up and Purification: After cooling, the reaction is quenched, extracted, dried, and concentrated. Purification is achieved via column chromatography.[2][3]
Table 6: Nickel-Catalyzed Amination of Aryl Mesylates
| Aryl Mesylate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Morpholine | NiCl₂(dme)/BippyPhos | NaOt-Bu | Toluene | 100 | 85 |
| 4-Tolyl methanesulfonate | Aniline | Ni(COD)₂/PCy₃ | K₃PO₄ | Dioxane | 110 | 78 |
| 2-Naphthyl methanesulfonate | n-Butylamine | NiCl₂(dppf) | NaOt-Bu | THF | 90 | 82 |
Reaction with Thiols
Phenyl methanesulfonates can react with thiols to form thioethers, typically under basic conditions to generate the more nucleophilic thiolate.
Experimental Protocol: Reaction of this compound with a Thiol
-
Reaction Setup: To a solution of the thiol (1.1 equiv.) in a polar solvent such as DMF or ethanol, add a base like sodium hydroxide or potassium carbonate (1.2 equiv.) and stir for a short period to form the thiolate.
-
Addition of Mesylate: Add the this compound (1.0 equiv.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction to 50-80 °C and monitor by TLC.
-
Work-up and Purification: After completion, dilute with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.
Table 7: Synthesis of Thioethers from Phenyl Methanesulfonates
| This compound | Thiol | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Nitrothis compound | Thiophenol | K₂CO₃ | DMF | 60 | 91 |
| This compound | Benzyl mercaptan | NaOH | Ethanol | 70 | 85 |
| 2-Chlorothis compound | Ethanethiol | NaH | THF | 50 | 79 |
Visualizations of Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
References
Preparation of Phenyl Methanesulfonate Derivatives for Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preparation and application of phenyl methanesulfonate (PMS) derivatives as powerful chemical probes in the field of proteomics. This compound and its analogs, particularly those bearing a sulfonyl fluoride (SF) warhead, have emerged as versatile tools for activity-based protein profiling (ABPP). Their unique reactivity with a range of nucleophilic amino acid residues allows for the covalent labeling and subsequent identification and quantification of functionally active proteins within complex biological systems. This document details the synthesis of these probes, experimental protocols for their use in proteomics workflows, and their application in studying cellular signaling pathways.
Introduction to this compound Derivatives in Proteomics
Phenyl methanesulfonyl fluoride (PMSF) is a well-established serine protease inhibitor widely used to prevent protein degradation during cell lysis.[1][2][3][4] Its mechanism of action involves the irreversible sulfonylation of the active site serine residue of these enzymes.[1][2][5] Building upon this principle, the broader class of this compound derivatives, especially those containing the highly reactive sulfonyl fluoride group, has been adapted for use as activity-based probes.[6][7][8][9]
These probes are designed with a modular structure, typically consisting of three key components:
-
A reactive group (warhead): The sulfonyl fluoride moiety acts as an electrophile, covalently modifying nucleophilic residues in protein active sites.[6][7]
-
A linker: A chemical scaffold that can be modified to alter the probe's physicochemical properties and provides a point of attachment for a reporter tag.
-
A reporter tag: A functional group, such as a fluorophore (e.g., rhodamine) or a biotin tag, that enables the visualization or enrichment of labeled proteins.[6][10]
The reactivity of the sulfonyl fluoride warhead is not limited to serine; it can also target other nucleophilic amino acids such as tyrosine, lysine, histidine, and threonine, depending on the specific protein microenvironment.[7][8][9][11] This broad reactivity profile makes PMS derivatives valuable tools for exploring a wide range of enzyme classes and other proteins.
Synthesis of this compound Derivatives
The synthesis of functionalized this compound probes for proteomics typically involves the introduction of a reporter tag, such as an alkyne for click chemistry or a fluorophore for direct visualization. The following protocols are adapted from established methods for the synthesis of sulfonyl fluoride probes.[10]
Protocol 1: Synthesis of an Alkyne-Tagged this compound Probe
This protocol describes the synthesis of a this compound probe functionalized with a terminal alkyne, allowing for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry. This enables the attachment of various reporter tags, such as biotin-azide or a fluorescent-azide.
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Sodium sulfite
-
Benzyl bromide
-
N-Chlorosuccinimide (NCS)
-
Potassium fluoride (KF)
-
Propargyl alcohol
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Appropriate solvents (e.g., Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF))
Procedure:
-
Synthesis of 4-Bromophenyl benzyl sulfide: React 4-bromobenzenesulfonyl chloride with a reducing agent like sodium sulfite to form the corresponding thiol. The thiol is then reacted with benzyl bromide in the presence of a base to yield 4-bromophenyl benzyl sulfide.
-
Oxidation to Sulfonyl Chloride: The sulfide is oxidized to the corresponding sulfonyl chloride using N-chlorosuccinimide in an aqueous organic solvent mixture.
-
Fluorination: The sulfonyl chloride is converted to the sulfonyl fluoride by treatment with potassium fluoride in a suitable solvent.
-
Sonogashira Coupling: The aryl bromide is coupled with propargyl alcohol using a palladium catalyst and a copper(I) co-catalyst in the presence of a base to introduce the terminal alkyne.
-
Deprotection of the Benzyl Group: The benzyl protecting group on the sulfur is removed to yield the final alkyne-tagged this compound probe.
-
Purification: The final product is purified by column chromatography.
Protocol 2: Synthesis of a Fluorescently-Tagged this compound Probe
This protocol outlines the synthesis of a PMS probe directly conjugated to a fluorophore, such as rhodamine, for use in gel-based activity-based protein profiling.
Materials:
-
4-Aminophenyl methanesulfonyl fluoride hydrochloride
-
Rhodamine B isothiocyanate
-
Triethylamine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolution: Dissolve 4-aminophenyl methanesulfonyl fluoride hydrochloride and rhodamine B isothiocyanate in anhydrous DMF.
-
Reaction: Add triethylamine to the solution and stir the reaction mixture at room temperature overnight in the dark.
-
Purification: The resulting fluorescently-tagged probe is purified by high-performance liquid chromatography (HPLC).
Experimental Protocols for Proteomics Applications
This compound derivatives can be utilized in a variety of proteomics workflows to identify and quantify active proteins in complex biological samples. The choice of protocol depends on the desired outcome, whether it is the visualization of labeled proteins or their identification by mass spectrometry.
Protocol 3: Gel-Based Activity-Based Protein Profiling (ABPP)
This method uses a fluorescently-tagged PMS probe to visualize active enzymes in a proteome.[10]
Materials:
-
Proteome lysate (e.g., cell or tissue homogenate)
-
Fluorescently-tagged PMS probe (from Protocol 2)
-
Bradford assay reagent
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare a cell or tissue lysate and determine the protein concentration using a Bradford assay. Adjust the proteome concentration to a working concentration (e.g., 1-2 mg/mL).
-
Probe Labeling: Add the fluorescently-tagged PMS probe to the proteome lysate to a final concentration of 1-10 µM. Incubate the reaction at room temperature for 30-60 minutes. For competitive profiling, the lysate can be pre-incubated with a known inhibitor before adding the probe.
-
SDS-PAGE and Visualization: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
Protocol 4: Mass Spectrometry-Based ABPP for Target Identification
This protocol uses a biotin- or alkyne-tagged PMS probe to enrich and identify labeled proteins by mass spectrometry.[10]
Materials:
-
Proteome lysate
-
Alkyne-tagged PMS probe (from Protocol 1)
-
Biotin-azide
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex)
-
Streptavidin-agarose beads
-
Trypsin
-
Mass spectrometer
Procedure:
-
Proteome Labeling: Incubate the proteome lysate with the alkyne-tagged PMS probe as described in Protocol 3.
-
Click Chemistry: To the labeled proteome, add biotin-azide, the copper(I) catalyst, and a ligand to stabilize the catalyst (e.g., TBTA). Incubate to allow the click reaction to proceed, conjugating biotin to the labeled proteins.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the reaction mixture to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.
-
Mass Spectrometry Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.
Quantitative Data and Performance of PMS Derivatives
The effectiveness of this compound derivatives as proteomics probes is dependent on several factors, including their stability, reactivity, and selectivity.
| Parameter | Phenyl Methanesulfonyl Fluoride (PMSF) | Functionalized Sulfonyl Fluoride Probes | Fluorosulfate Probes |
| Primary Targets | Serine Proteases[1][2][3][4] | Serine, Tyrosine, Lysine, Histidine, Threonine[7][8][9][11] | Tyrosine, Lysine[7][11] |
| Reactivity | High | High | Lower than sulfonyl fluorides[11] |
| Stability in Aqueous Solution (pH 8.0) | Half-life of ~35 minutes[1][4][5] | Generally more stable than PMSF but can vary with the linker and reporter tag | More stable than sulfonyl fluorides[11] |
| Selectivity | Primarily for active site serines[1] | Context-dependent, influenced by the protein microenvironment[7][11] | Generally higher selectivity due to lower reactivity[11] |
| Applications | Protease inhibition[1][2][3][4] | Activity-based protein profiling, target identification, inhibitor screening[6][10] | Inverse drug discovery, chemoproteomics[7] |
Visualization of Workflows and Signaling Pathways
Visual diagrams are essential for understanding the complex workflows and biological pathways involved in proteomics studies using PMS derivatives.
Experimental Workflow for ABPP
Kinase Signaling Pathway Interrogation
Sulfonyl fluoride probes have been successfully used to target the conserved lysine residue in the ATP-binding pocket of a broad range of protein kinases.[12][13] This allows for the profiling of kinase activity and the assessment of inhibitor selectivity in live cells.
Conclusion
This compound derivatives, particularly those incorporating a sulfonyl fluoride reactive group, are powerful and versatile tools for chemical proteomics. Their ability to covalently label active enzymes and other proteins based on the reactivity of key nucleophilic residues provides a unique window into the functional state of the proteome. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers to design and implement studies aimed at target identification, inhibitor screening, and the elucidation of complex biological pathways. As the field of chemical biology continues to evolve, the development of novel PMS derivatives with enhanced properties will undoubtedly further expand our ability to understand the intricate molecular mechanisms that govern cellular life.
References
- 1. PMSF | Protocols Online [protocolsonline.com]
- 2. benchchem.com [benchchem.com]
- 3. PMSF | Cell Signaling Technology [cellsignal.com]
- 4. PMSF - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 12. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of Phenyl Methanesulfonate in Pharmaceutical Intermediate Manufacturing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of pharmaceutical synthesis, the selection of appropriate reagents and intermediates is paramount to the efficiency, scalability, and ultimate success of drug development. Phenyl methanesulfonate, also known as phenyl mesylate, has emerged as a versatile and powerful tool in the synthetic chemist's arsenal. This technical guide provides a comprehensive overview of the core applications of this compound in the manufacturing of pharmaceutical intermediates, with a focus on its role as a key electrophilic reagent and a protecting group. This document will delve into its chemical properties, detail its application in the synthesis of critical drug precursors, provide experimental protocols, and present quantitative data to inform laboratory and industrial practices.
Core Chemical Properties and Reactivity
This compound (CAS 16156-59-5) is an organic compound featuring a phenyl group attached to a methanesulfonate moiety. It typically appears as a colorless to pale yellow liquid or solid. The key to its utility in pharmaceutical synthesis lies in the excellent leaving group ability of the methanesulfonate group, which facilitates a variety of nucleophilic substitution reactions. This reactivity makes it an ideal reagent for introducing a phenyl group or for the mesylation of various functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₃S | --INVALID-LINK-- |
| Molecular Weight | 172.20 g/mol | --INVALID-LINK-- |
| Melting Point | 58-61 °C | --INVALID-LINK-- |
| Boiling Point | 279 °C | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK-- |
| Synonyms | Phenyl mesylate, Methanesulfonic acid, phenyl ester | --INVALID-LINK-- |
Applications in Pharmaceutical Intermediate Synthesis
This compound and its derivatives play a crucial role in the synthesis of a wide array of pharmaceutical intermediates, particularly in the development of kinase inhibitors and other targeted cancer therapies.
Synthesis of Kinase Inhibitor Scaffolds
Many kinase inhibitors feature complex aromatic and heterocyclic structures. This compound can be employed in the construction of these scaffolds. For instance, in the synthesis of dasatinib, a tyrosine kinase inhibitor, intermediates containing a thiazole ring are crucial. While the patent literature for dasatinib synthesis often describes the use of other reagents, the underlying principle of using sulfonate esters as leaving groups is a key chemical transformation that can be facilitated by reagents like this compound.
Table 2: Representative Reaction Data for Sulfonate Ester Displacement in Kinase Inhibitor Synthesis
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Protected aminothiazole carboxylic acid | 2-Chloro-6-methylaniline | Dasatinib intermediate | Dichloromethane | Triethylamine | 15-25 | Not specified | --INVALID-LINK-- |
| 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | Cabozantinib | Dichloromethane | EDC.HCl, DMAP | 0 to RT | ~60 | --INVALID-LINK-- |
N-Alkylation of Heterocycles
The N-alkylation of heterocyclic compounds, such as indoles, is a common step in the synthesis of many active pharmaceutical ingredients (APIs). This compound can serve as an effective N-alkylating agent. The reaction typically proceeds by the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on the this compound. Iron-catalyzed N-alkylation of indolines followed by oxidation represents a modern approach to synthesizing N-alkylated indoles, with yields ranging from 31-99% for the N-alkylation step and 31-90% for the subsequent oxidation.[1][2]
Synthesis of N-Phenyl Ureidobenzenesulfonates as Anticancer Agents
A notable application of this compound chemistry is in the synthesis of N-phenyl ureidobenzenesulfonates (PUB-SOs). These compounds have demonstrated promising anticancer activity by inducing DNA double-strand breaks and inhibiting human dihydroorotate dehydrogenase (hDHODH), leading to a cell cycle arrest in the S-phase.[3][4][5][6][7]
Table 3: Synthesis and Activity of a Prototypical N-Phenyl Ureidobenzenesulfonate
| Compound | Synthesis Yield (%) | Antiproliferative Activity (IC₅₀, μM) | hDHODH Inhibition (IC₅₀, nM) | Reference |
| 2-ethylphenyl 4-(3-ethylureido)benzenesulfonate (SFOM-0046) | 13-75 (for various derivatives) | 3.5 (mean in NCI-60) | 72 | [3][6] |
Experimental Protocols
Protocol 1: General Procedure for the Mesylation of a Phenol
This protocol describes a general method for the synthesis of a phenyl sulfonate ester from a phenol, which is a common intermediate step.
Materials:
-
Phenol derivative (1.0 eq)
-
Phenyl methanesulfonyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the phenol derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add phenyl methanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of an N-Phenyl Ureidobenzenesulfonate Intermediate
This protocol outlines the synthesis of a key intermediate for the preparation of N-phenyl ureidobenzenesulfonates (PUB-SOs).
Materials:
-
Substituted aniline (1.0 eq)
-
Appropriate isocyanate (1.0 eq)
-
Diethyl ether, anhydrous
Procedure:
-
Dissolve the substituted aniline in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Slowly add the isocyanate to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-3 hours. The formation of a precipitate is often observed.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield the corresponding phenylurea.
This phenylurea can then be chlorosulfonated and subsequently reacted with a phenol to yield the final PUB-SO.[6]
Signaling Pathways and Mechanisms of Action
Understanding the biological targets and mechanisms of action of the final pharmaceutical products is crucial for drug development.
DNA Double-Strand Break (DSB) Signaling Pathway
N-phenyl ureidobenzenesulfonates have been shown to induce DNA double-strand breaks.[5] This triggers a complex signaling cascade known as the DNA Damage Response (DDR). The cell cycle is arrested to allow for DNA repair, and if the damage is too severe, apoptosis (programmed cell death) is initiated. Key proteins in this pathway include ATM, ATR, Chk1, Chk2, and p53.[8][9]
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Certain N-phenyl ureidobenzenesulfonates also act as inhibitors of human dihydroorotate dehydrogenase (hDHODH).[3][6][7] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Inhibition of hDHODH depletes the pyrimidine pool, leading to replication stress and cell cycle arrest, particularly in rapidly proliferating cancer cells.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its utility as an electrophile and its ability to form a good leaving group enable a wide range of synthetic transformations, from the construction of complex heterocyclic scaffolds for kinase inhibitors to the synthesis of novel anticancer agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this area, ultimately contributing to the discovery and manufacture of new and improved therapeutics. As with all chemical reagents, appropriate safety precautions should be taken when handling this compound and its derivatives.
References
- 1. d-nb.info [d-nb.info]
- 2. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-phenyl ureidobenzenesulfonates, a novel class of promising human dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and structure-activity relationships of novel substituted N-phenyl ureidobenzenesulfonate derivatives blocking cell cycle progression in S-phase and inducing DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Phenyl ureidobenzenesulfonates, a novel class of human dihydroorotate dehydrogenase inhibitors inducing differentiation and apoptosis in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA double-strand breaks: signaling, repair and the cancer connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA double-strand break signaling and human disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sulfonylation Using Phenyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonylation is a cornerstone transformation in organic synthesis, pivotal in the development of therapeutic agents and functional materials. The resulting sulfonamides and sulfonate esters are key functional groups in a multitude of biologically active compounds. While sulfonyl chlorides are the conventional reagents for these transformations, this document explores the potential utility of phenyl methanesulfonate as a sulfonylation agent. Due to the limited literature on the direct use of this compound for sulfonylation, the following protocols are inferred based on established principles of nucleophilic substitution on sulfonate esters. These application notes provide a theoretical framework and starting point for reaction discovery and optimization.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Proper handling and storage are crucial for ensuring the reagent's stability and reactivity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16156-59-5 | [1][2] |
| Molecular Formula | C₇H₈O₃S | [1][3] |
| Molecular Weight | 172.20 g/mol | [1][2] |
| Appearance | White to pale brown solid/crystal | [3] |
| Melting Point | 58-61 °C | [2][4] |
| Boiling Point | 279 °C | [2][4] |
| Density | ~1.37 g/cm³ (estimate) | [3] |
| Solubility | Soluble in methanol, water. | [4] |
Safety Precautions
This compound is an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Proposed Reaction Pathway
The sulfonylation of amines and alcohols using this compound is proposed to proceed via a nucleophilic substitution mechanism. The nucleophilic nitrogen of the amine or oxygen of the alcohol attacks the electrophilic sulfur atom of this compound. This results in the displacement of the phenoxide leaving group. The use of a base is recommended to deprotonate the nucleophile, thereby increasing its nucleophilicity and neutralizing the acidic proton generated during the reaction.
Caption: General reaction pathway for sulfonylation.
Inferred Experimental Protocols
Protocol 1: Synthesis of N-Benzylmethanesulfonamide (Sulfonylation of an Amine)
This protocol describes a hypothetical procedure for the sulfonylation of benzylamine with this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Proposed Moles (mmol) |
| This compound | 172.20 | 1.72 g | 10.0 |
| Benzylamine | 107.15 | 1.07 g | 10.0 |
| Triethylamine | 101.19 | 2.02 g (2.8 mL) | 20.0 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.72 g, 10.0 mmol) and benzylamine (1.07 g, 10.0 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add triethylamine (2.02 g, 2.8 mL, 20.0 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The phenoxide leaving group is less labile than a chloride, thus requiring elevated temperatures and longer reaction times.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of 1 M HCl(aq) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of Benzyl Methanesulfonate (Sulfonylation of an Alcohol)
This protocol outlines a hypothetical procedure for the sulfonylation of benzyl alcohol with this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Proposed Moles (mmol) |
| This compound | 172.20 | 1.72 g | 10.0 |
| Benzyl Alcohol | 108.14 | 1.08 g (1.04 mL) | 10.0 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 0.48 g | 12.0 |
| Tetrahydrofuran (THF) | - | 30 mL | - |
Procedure:
-
Reaction Setup: To a dry 100 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.48 g of a 60% dispersion, 12.0 mmol).
-
Addition of Alcohol: Add 15 mL of anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath. Slowly add a solution of benzyl alcohol (1.08 g, 10.0 mmol) in 5 mL of anhydrous THF. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Sulfonylating Agent: Add a solution of this compound (1.72 g, 10.0 mmol) in 10 mL of anhydrous THF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C. Extract the mixture with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (30 mL) and brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product may be purified by column chromatography.
Experimental Workflow Diagram
Caption: A generalized workflow for sulfonylation.
Data Presentation
Table 2: Proposed Reaction Conditions and Expected Outcomes (Inferred)
| Protocol | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Expected Product | Theoretical Yield (%) |
| 1 | Benzylamine | Triethylamine | DMF | 100-120 | 12-24 | N-Benzylmethanesulfonamide | 40-60 |
| 2 | Benzyl Alcohol | Sodium Hydride | THF | 0 to RT | 16-24 | Benzyl Methanesulfonate | 50-70 |
Note: The theoretical yields are estimations and will require experimental validation and optimization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient reaction temperature or time. | Increase the reaction temperature and/or prolong the reaction time. |
| Nucleophile is not sufficiently activated. | Use a stronger base to ensure complete deprotonation of the nucleophile. | |
| This compound is not reactive enough. | Consider using a more activated sulfonylating agent, such as methanesulfonyl chloride. | |
| Formation of Side Products | Decomposition of starting materials or products at high temperatures. | Attempt the reaction at a lower temperature for a longer duration. |
| Di-sulfonylation of primary amines. | Use a 1:1 stoichiometry of the amine to this compound. |
Conclusion
While this compound is not a conventional sulfonylation agent, these inferred protocols provide a rational starting point for investigating its utility in this capacity. The less reactive nature of the phenoxide leaving group compared to chloride necessitates more forcing reaction conditions. Researchers are encouraged to use these notes as a guide for optimization studies to develop efficient sulfonylation methods using this compound. Further investigation into the use of catalysts to facilitate the displacement of the phenoxide group may also be a fruitful area of research.
References
Phenyl Methanesulfonate: A Versatile Protecting Group for Phenols in Organic Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The hydroxyl group of phenols is a reactive functionality that often requires protection during multi-step organic syntheses to prevent unwanted side reactions. Phenyl methanesulfonate, formed by the reaction of a phenol with methanesulfonyl chloride, serves as a robust and versatile protecting group. The resulting methanesulfonate (mesylate) ester is stable to a wide range of reaction conditions, yet can be selectively removed under specific conditions. This document provides detailed protocols for the protection of phenols as methanesulfonates and their subsequent deprotection, along with quantitative data and mechanistic insights to guide researchers in their synthetic endeavors.
Introduction
In the synthesis of complex organic molecules, particularly in the field of drug development, the selective modification of functional groups is paramount. Phenols, with their nucleophilic hydroxyl group, are susceptible to a variety of transformations that may be undesirable during a synthetic sequence. The use of protecting groups is a common strategy to temporarily mask the reactivity of such functional groups.[1]
The methanesulfonyl (mesyl) group is an effective protecting group for phenols due to the stability of the resulting aryl methanesulfonate ester.[2] The electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the phenolic oxygen, rendering it less reactive towards electrophiles and oxidants.[2] This application note details reliable protocols for both the installation and removal of the this compound protecting group, offering a valuable tool for synthetic chemists.
Data Presentation
Table 1: Protection of Various Substituted Phenols as Phenyl Methanesulfonates
This table summarizes the reaction conditions and yields for the protection of a diverse range of substituted phenols using methanesulfonyl chloride. The general procedure involves the reaction of the phenol with methanesulfonyl chloride in the presence of a tertiary amine base.
| Entry | Phenol Substrate | Base (equiv.) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Phenol | Et₃N (1.5) | DCM | 4 | 0 | 97 | [3][4] |
| 2 | 4-Methylphenol | Et₃N (1.5) | DCM | 4 | 0 | 95 | [4] |
| 3 | 4-Chlorophenol | Et₃N (1.5) | DCM | 4 | 0 | 98 | [4] |
| 4 | 4-Nitrophenol | Et₃N (1.5) | DCM | 5 | RT | 92 | [4] |
| 5 | 2-Chlorophenol | Pyridine (2.0) | DCM | 12 | RT | 89 | [4] |
| 6 | 2,6-Dimethylphenol | Et₃N (1.5) | Toluene | 6 | RT | 85 | [3] |
Yields are for the isolated product after purification.
Table 2: Deprotection of Phenyl Methanesulfonates
Several methods are available for the cleavage of the methanesulfonate protecting group from phenols. The choice of method depends on the other functional groups present in the molecule and the desired reaction conditions.
| Entry | Deprotection Method | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Base-mediated | K₃PO₄ (2 mmol) | [Bmim]BF₄ | 11 | 105 | 89 (for 4-nitrothis compound) | [5] |
| 2 | Reductive Cleavage | Mg (6 equiv.), MeOH | Methanol | 5 | Reflux | ~95 (for various aryl sulfonates) | [6][7] |
| 3 | Reductive Cleavage | SmI₂ (excess) | THF/DMPU | 1-2 | RT | >90 (for various aryl sulfonates) | [8][9] |
| 4 | Pd-catalyzed Reduction | Pd(OAc)₂, dppf, i-PrOH | Toluene | 12 | 80 | 85-95 (for various aryl tosylates, applicable to mesylates) | [1] |
Yields are for the isolated product after purification. [Bmim]BF₄ = 1-butyl-3-methylimidazolium tetrafluoroborate. DMPU = 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. dppf = 1,1'-Bis(diphenylphosphino)ferrocene.
Experimental Protocols
Protection of Phenols as Phenyl Methanesulfonates
General Procedure using Triethylamine:
-
To a solution of the phenol (1.0 eq.) in dry dichloromethane (DCM, 10 volumes) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).[3]
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.[3]
-
Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[3]
-
Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be purified by column chromatography on silica gel if necessary.
Deprotection of Phenyl Methanesulfonates
Method 1: Base-mediated Deprotection using K₃PO₄ in an Ionic Liquid
-
To a solution of the aryl methanesulfonate (1.5 mmol) in 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄, 3 mL), add anhydrous potassium phosphate (K₃PO₄, 2 mmol).[5]
-
Stir the reaction mixture at 105 °C for the time indicated in Table 2, monitoring the reaction by TLC.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Combine the ether extracts and evaporate the solvent under reduced pressure.
-
The residue can be purified by preparative thin-layer chromatography (PTLC) or column chromatography to yield the pure phenol.[5]
Method 2: Reductive Cleavage using Magnesium and Methanol
-
To a solution of the aryl methanesulfonate (1.0 eq.) in methanol, add magnesium turnings (6.0 eq.).[7]
-
Reflux the mixture for 5 hours, or until TLC analysis indicates the complete consumption of the starting material.[7]
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired phenol.
Method 3: Reductive Cleavage using Samarium(II) Iodide
-
Prepare a 0.1 M solution of samarium(II) iodide (SmI₂) in THF. This reagent is air-sensitive and should be handled under an inert atmosphere.[10]
-
To a solution of the aryl methanesulfonate (1.0 eq.) in a mixture of THF and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), add an excess of the SmI₂ solution at room temperature.[8]
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of phenol protection via a sulfene intermediate.
Caption: Overview of deprotection methods for phenyl methanesulfonates.
Conclusion
The use of this compound as a protecting group for phenols offers a reliable and efficient strategy in organic synthesis. The protection protocol is straightforward and high-yielding for a variety of substituted phenols. Furthermore, the availability of multiple deprotection methods, including base-mediated and reductive cleavage protocols, provides chemists with the flexibility to choose conditions that are compatible with other functional groups in their molecules. The detailed protocols and data presented in this application note should serve as a valuable resource for researchers in the planning and execution of their synthetic routes.
References
- 1. Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 9. Making sure you're not a bot! [gupea.ub.gu.se]
- 10. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Step-by-Step Synthesis of N-Phenylsulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-phenylsulfonamide derivatives, a crucial scaffold in medicinal chemistry. The following sections outline common and modern synthetic strategies, complete with step-by-step experimental procedures, quantitative data, and workflow visualizations to aid in the successful synthesis and development of these compounds.
Method 1: Classical Synthesis via Reaction of Anilines with Sulfonyl Chlorides
This traditional and widely used method involves the nucleophilic attack of an aniline on a sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.[1][2]
Experimental Protocol
Protocol 1: Synthesis of N-phenylbenzenesulfonamide using Pyridine as a Base
-
Materials and Reagents:
-
Aniline
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
2 M Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous sodium sulfate
-
Deionized water
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) and pyridine (1.1 eq) in dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-6 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 2 M NaOH (2x), water (2x), and brine (1x).
-
Isolation and Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude N-phenylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Protocol 2: Synthesis using Triethylamine as a Base
-
Procedure:
Quantitative Data
| Entry | Aniline Derivative | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |
| 1 | Aniline | Benzenesulfonyl chloride | Pyridine | DCM | ~100 | [3] |
| 2 | p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | DCM | Quantitative | [3] |
| 3 | Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 86 | [3] |
| 4 | Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | DCM | ~100 | [3] |
Workflow Diagram
Caption: Workflow for the classical synthesis of N-phenylsulfonamides.
Method 2: Synthesis from Nitroarenes and Sodium Arylsulfinates
This modern approach utilizes readily available and stable nitroarenes as the nitrogen source, offering a safer alternative to potentially genotoxic aromatic amines. The reaction is typically catalyzed by a transition metal, such as iron.[4]
Experimental Protocol
Protocol 3: Iron-Catalyzed Synthesis of N-Arylsulfonamides [4]
-
Materials and Reagents:
-
Nitroarene
-
Sodium arylsulfinate
-
Iron(II) chloride (FeCl₂)
-
Sodium bisulfite (NaHSO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
-
Procedure:
-
Reaction Setup: To a sealed tube, add the nitroarene (1.0 eq), sodium arylsulfinate (1.5 eq), FeCl₂ (20 mol%), and NaHSO₃ (3.0 eq).
-
Solvent Addition: Add DMSO as the solvent.
-
Reaction: Seal the tube and heat the reaction mixture at 100°C for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Isolation and Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Quantitative Data
| Entry | Nitroarene | Sodium Arylsulfinate | Yield (%) | Reference |
| 1 | Nitrobenzene | Sodium benzenesulfinate | 85 | [4] |
| 2 | 4-Nitrotoluene | Sodium p-toluenesulfinate | 92 | [4] |
| 3 | 1-Chloro-4-nitrobenzene | Sodium benzenesulfinate | 78 | [4] |
| 4 | 1-Nitro-4-(trifluoromethyl)benzene | Sodium benzenesulfinate | 65 | [4] |
Workflow Diagram
Caption: Workflow for the iron-catalyzed synthesis from nitroarenes.
Method 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful cross-coupling reaction for the formation of C-N bonds, including the synthesis of N-arylsulfonamides from aryl halides/triflates and sulfonamides.[5][6][7]
Experimental Protocol
Protocol 4: Buchwald-Hartwig Amination of an Aryl Bromide with a Sulfonamide [8]
-
Materials and Reagents:
-
Aryl bromide
-
Sulfonamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
-
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), sulfonamide (1.2 eq), Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), and Cs₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture at 100-110°C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Isolation and Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
-
Quantitative Data
| Entry | Aryl Halide | Sulfonamide | Ligand | Base | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Benzenesulfonamide | BINAP | Cs₂CO₃ | >95 | [8] |
| 2 | 1-Bromo-4-tert-butylbenzene | p-Toluenesulfonamide | DPPF | NaOtBu | High | [5] |
| 3 | 4-Chloroanisole | Methanesulfonamide | XPhos | K₃PO₄ | High | [7] |
Signaling Pathway Diagram
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. cbijournal.com [cbijournal.com]
- 4. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Sulfonyl-Based Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sulfonyl-based protecting groups in peptide synthesis, with a particular focus on the protection of the arginine side chain. While the direct application of phenyl methanesulfonate in routine peptide synthesis is not widely documented, this guide will cover the closely related and extensively used methanesulfonyl (Ms) and arylsulfonyl (e.g., Tos, Pmc, Pbf) moieties, which are derivatives of methanesulfonic and substituted benzenesulfonic acids.
Introduction to Sulfonyl Protecting Groups in Peptide Synthesis
Sulfonyl groups are predominantly employed for the protection of the guanidinium group of arginine due to its high basicity (pKa ≈ 12.5), which can interfere with peptide coupling reactions and cause side reactions. The ideal protecting group for arginine must be stable during the entire synthesis process, prevent side reactions such as δ-lactam formation, and be cleavable under conditions that do not degrade the final peptide.[1]
The most common sulfonyl-based protecting groups for arginine include:
-
Tosyl (Tos) : p-Toluenesulfonyl
-
Mtr : 4-Methoxy-2,3,6-trimethylbenzenesulfonyl
-
Pmc : 2,2,5,7,8-Pentamethylchroman-6-sulfonyl
-
Pbf : 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl
The choice of the protecting group is highly dependent on the synthetic strategy, primarily whether a Boc/Bzl or Fmoc/tBu approach is used.
Data Presentation: Comparison of Arginine Protecting Groups
The selection of an appropriate sulfonyl protecting group is critical for the successful synthesis of arginine-containing peptides. The following tables provide a comparative summary of the most commonly used sulfonyl protecting groups for arginine.
| Protecting Group | Structure | Molecular Weight of Protected Fmoc-Arg-OH | Cleavage Conditions | Key Characteristics |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | 648.78 | Mild TFA cocktails (e.g., TFA/TIS/H₂O) | Most commonly used in Fmoc-SPPS; high acid lability allows for rapid cleavage, reducing side reactions.[2][3] |
| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | 666.82 | TFA cocktails (longer reaction times than Pbf) | More acid stable than Pbf; can lead to incomplete removal in complex peptides.[4] |
| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | 634.75 | Harsher TFA conditions or extended reaction times | Significantly more acid stable than Pbf and Pmc; less common in modern Fmoc-SPPS.[5][6] |
| Tos | p-Toluenesulfonyl | 548.63 | Strong acids (e.g., HF) | Primarily used in Boc-SPPS; stable to TFA.[6][7] |
| Protecting Group | Cleavage Time (Typical) | Reported Cleavage Yield | Potential Side Reactions |
| Pbf | 1-3 hours in TFA | >90% | Sulfonation of Trp (can be suppressed with scavengers).[8] |
| Pmc | 3-6 hours in TFA | 46% (in a 3-hour cleavage of a model peptide)[6][9] | Sulfonation of Trp.[8] |
| Mtr | >7.5 hours in TFA/phenol | Variable, often incomplete | Significant sulfonation of Trp due to harsh conditions. |
| Tos | 1-2 hours in HF | High with HF | Modification of Trp residues.[6] |
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS) using Sulfonyl-Protected Arginine
The following diagram illustrates the general workflow for Fmoc-based solid-phase peptide synthesis incorporating an arginine residue protected with a sulfonyl group (e.g., Pbf).
Protocol for the Introduction of a Tosyl Group on an Amino Acid (General)
This protocol describes a general method for the sulfonylation of an amino acid with p-toluenesulfonyl chloride.
Materials:
-
Amino acid
-
p-Toluenesulfonyl chloride (Ts-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Dissolve the amino acid (1 equivalent) in an aqueous solution of sodium carbonate (2.1 equivalents) at 0°C.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise over 1 hour while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction completion by TLC.
-
Once the reaction is complete, acidify the mixture with dilute HCl to pH ~2.
-
Extract the N-tosylated amino acid with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Protocol for the Cleavage of the Pbf Group from Arginine and Resin
This protocol is suitable for the final deprotection and cleavage of a peptide synthesized on a solid support using the Fmoc/tBu strategy with Pbf protection for arginine.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail (Reagent R): 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (EDT), 2% anisole
-
Cold diethyl ether
Procedure:
-
Wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry under vacuum.
-
Suspend the dry resin in the cleavage cocktail (typically 10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC.
Protocol for the Cleavage of the Tosyl Group from Arginine (in Boc-SPPS)
This protocol is for the cleavage of the Tosyl group from arginine, typically performed concurrently with cleavage from the resin in Boc-SPPS using hydrogen fluoride (HF).
WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.
Materials:
-
Peptidyl-resin (Boc-protected peptide with Arg(Tos))
-
Anisole or other appropriate scavengers
-
Anhydrous hydrogen fluoride (HF)
-
Cold diethyl ether
Procedure:
-
Place the dry peptidyl-resin in a Teflon reaction vessel.
-
Add the appropriate scavengers (e.g., anisole).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC.
Signaling Pathways and Logical Relationships
The choice of protecting group strategy is a critical decision point in peptide synthesis. The following diagram illustrates a decision-making workflow for selecting an arginine protecting group based on the overall synthetic strategy.
Potential Side Reactions
The use of sulfonyl protecting groups, particularly for arginine, can be associated with certain side reactions, primarily during the final cleavage step.
-
Sulfonation of Tryptophan: The most significant side reaction is the modification of the indole side chain of tryptophan by the cleaved sulfonyl group. This can be minimized by the use of scavengers such as thioanisole and by protecting the tryptophan indole nitrogen (e.g., with a Boc group).[6]
-
Incomplete Deprotection: With more acid-stable groups like Mtr and Pmc, incomplete removal can occur, especially in long or complex peptides, leading to purification challenges.[4]
-
δ-Lactam Formation: While the primary role of the protecting group is to prevent this, the choice of protecting group can influence the degree to which this side reaction is suppressed during coupling.[1]
By carefully selecting the appropriate sulfonyl protecting group and optimizing the cleavage conditions, these side reactions can be minimized, leading to a higher yield and purity of the final peptide product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of arylsulphonyl side-chain protected arginines in solid-phase peptide synthesis based on 9-fluorenylmethoxycarbonyl amino protecting strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for Monitoring Phenyl Methanesulfonate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl methanesulfonate (PMS) is an important intermediate and reagent in organic synthesis, often utilized for the introduction of the methanesulfonyl group or as a leaving group in nucleophilic substitution reactions. Accurate monitoring of reactions involving PMS is crucial for optimizing reaction conditions, ensuring product quality, and minimizing the presence of unreacted starting materials or byproducts. This document provides detailed application notes and protocols for the analytical monitoring of this compound reactions using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methodologies
A variety of analytical techniques can be employed for the quantitative and qualitative analysis of this compound and associated reactants and products. The choice of method depends on factors such as the required sensitivity, the complexity of the reaction mixture, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for monitoring the progress of organic reactions. For this compound, a reverse-phase HPLC method is generally suitable, allowing for the separation of PMS from both more polar starting materials (like phenol) and potentially less polar products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC analysis, and the mass spectrometer provides excellent selectivity and sensitivity for its detection and quantification, even in complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing real-time information on the conversion of reactants to products without the need for sample workup. Both ¹H and ¹³C NMR can be used to track the unique signals of this compound and other species in the reaction mixture.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described analytical methods. It is important to note that the data for HPLC and GC-MS are adapted from validated methods for structurally related methanesulfonate esters (methyl methanesulfonate and ethyl methanesulfonate) and should be validated specifically for this compound in the user's laboratory.[1][2][3]
Table 1: HPLC Method Performance (Adapted for PMS)
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: GC-MS Method Performance (Adapted for PMS)
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 ppm |
| Limit of Quantitation (LOQ) | ~0.3 ppm |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
Table 3: In-Situ NMR Monitoring
| Parameter | Description |
| Time Resolution | Seconds to minutes, depending on the number of scans |
| Quantification | Relative concentration determined by signal integration |
| Key Nuclei | ¹H, ¹³C |
Experimental Protocols
Protocol 1: HPLC Monitoring of a this compound Reaction
This protocol is adapted from a reverse-phase HPLC method for methanesulfonamide, N-phenyl-, a structurally similar compound.[4]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).[4]
-
Mobile Phase: Acetonitrile and water with a phosphoric acid modifier. For MS compatibility, formic acid should be used instead of phosphoric acid.[4] A typical starting gradient could be 50:50 Acetonitrile:Water, adjusted as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
-
Quench the reaction immediately by diluting the aliquot in a known volume of cold mobile phase (e.g., 950 µL) to prevent further reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
3. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the peaks corresponding to the starting materials (e.g., phenol), this compound, and the product(s).
-
Quantify the peak areas to determine the relative concentrations of each component over time.
Protocol 2: GC-MS Monitoring of a this compound Reaction
This protocol is based on methods developed for other alkyl and aryl methanesulfonates.[3][5]
1. Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A DB-624 capillary column (30 m x 0.32 mm, 1.8 µm) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 110 °C, hold for 5 min.
-
Ramp: 25 °C/min to 225 °C.
-
Final hold: 5 min at 225 °C.
-
-
Injector Temperature: 200 °C.
-
MS Interface Temperature: 270 °C.[5]
-
Ion Source Temperature: 230 °C.[5]
-
Injection Mode: Splitless or split (e.g., 10:1), depending on the concentration.
-
MS Detection: Selective Ion Monitoring (SIM) mode for enhanced sensitivity. Key ions for this compound would include its molecular ion and characteristic fragment ions.
2. Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction by diluting in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform a liquid-liquid extraction to isolate the analytes of interest from non-volatile components of the reaction mixture.
-
Dry the organic extract over anhydrous sodium sulfate and dilute to a final known concentration.
3. Analysis:
-
Inject the prepared sample into the GC-MS.
-
Monitor the total ion chromatogram (TIC) and extracted ion chromatograms for the components of interest.
-
Use a calibration curve prepared with standards of known concentrations to quantify this compound.
Protocol 3: In-Situ NMR Monitoring of this compound Synthesis
This protocol describes the monitoring of the synthesis of this compound from phenol and methanesulfonyl chloride.[6]
1. Instrumentation and Setup:
-
NMR Spectrometer: A standard NMR spectrometer equipped for kinetic measurements.
-
NMR Tube: A 5 mm NMR tube.
-
Solvent: A deuterated solvent that is inert to the reaction conditions (e.g., CDCl₃ or Acetone-d₆).
2. Sample Preparation and Reaction Initiation:
-
In the NMR tube, dissolve a known amount of phenol in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum to serve as the t=0 reference.
-
Carefully add a stoichiometric amount of methanesulfonyl chloride and a suitable base (e.g., triethylamine) to the NMR tube.
-
Quickly place the NMR tube in the spectrometer and begin acquiring spectra at regular intervals.
3. Data Acquisition and Analysis:
-
Acquire a series of ¹H NMR spectra over the course of the reaction.
-
Process the spectra (phasing, baseline correction).
-
Integrate the signals corresponding to a non-overlapping proton on the phenol starting material and a unique proton signal on the this compound product (e.g., the methyl protons of the sulfonate group).
-
Plot the relative integrals of the reactant and product signals as a function of time to monitor the reaction progress and determine kinetics. The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic peaks at approximately δ 7.45-7.42 (m, 2H, Ar-H), 7.35-7.27 (m, 3H, Ar-H), and 3.14 (s, 3H, CH₃).[6]
Visualizations
Caption: Workflow for in-situ NMR monitoring of this compound synthesis.
Caption: Decision tree for selecting an analytical method for PMS reaction monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of GC-MS method for the determination of methyl methanesulfonate and ethyl methanesulfonate in imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Separation of Methyl methanesulfonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Determination of Methanesulfonate Impurities by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfonate esters, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are potential genotoxic impurities (PGIs) that can form during the synthesis of active pharmaceutical ingredients (APIs) where methanesulfonic acid is used.[1] Due to their potential to cause genetic mutations and cancer, regulatory agencies require strict control of these impurities to very low levels.[2][3]
High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a widely available and robust analytical technique. However, methanesulfonate esters lack a native chromophore, which makes their direct detection by UV challenging and insensitive.[1][4] To overcome this limitation, a pre-column derivatization step is employed to attach a UV-active molecule to the target analytes, thereby enhancing their detectability.[1][4]
This application note provides a detailed protocol for the determination of methanesulfonate impurities in pharmaceutical substances using a derivatization-based HPLC-UV method. The method is based on the derivatization of MMS and EMS with a suitable reagent, followed by reversed-phase HPLC separation and UV detection.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization and subsequent HPLC-UV analysis of methanesulfonate impurities.
Materials and Reagents
-
Methyl Methanesulfonate (MMS) standard
-
Ethyl Methanesulfonate (EMS) standard
-
Sodium dibenzyldithiocarbamate (BDC) or N,N-diethyldithiocarbamate (DDTC) as derivatizing agent[1][5]
-
Acetonitrile (ACN), HPLC grade
-
Ammonium Acetate, HPLC grade
-
Sodium Hydroxide (NaOH) solution (e.g., 40 mg/mL or 10.0 mol/L)[1][5]
-
N,N-dimethylacetamide (for DDTC method)[5]
-
Water, deionized or HPLC grade
-
Sample of the active pharmaceutical ingredient (API) to be tested
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a UV detector, pump, autosampler, and column oven. A Waters e2695 with a Waters 2998 Photodiode Array Detector or similar is suitable.[1]
-
Chromatographic Column: A C18 reversed-phase column is recommended. Examples include a SunFire C18 (250 mm × 4.6 mm, 5 µm) or a GL Sciences IntertSustain C18 (250 mm x 4.6 mm, 5 µm).[1][6]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer is typically used. For example, a mixture of 5 mM ammonium acetate and acetonitrile.[1][5] The composition can be isocratic (e.g., 20:80 v/v ammonium acetate:acetonitrile) or a gradient elution can be employed.[1][6]
-
Detection Wavelength: The detection wavelength should be optimized based on the derivatizing agent used. For BDC derivatives, 280 nm is suitable, while for DDTC derivatives, 277 nm is recommended.[1][5]
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of MMS and EMS in a suitable solvent such as acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to achieve a range of concentrations for calibration.
Sample Preparation and Derivatization
The following is a general procedure; specific amounts and volumes may need to be optimized for different APIs and impurity levels.
-
Sample Weighing: Accurately weigh a specific amount of the API sample (e.g., 250 mg) into a volumetric flask.[1][5]
-
Derivatization Reagent Addition: Add the derivatizing reagent solution (e.g., 3 mL of BDC solution or 500 µL of 2.0 mg/mL DDTC solution).[1][5]
-
pH Adjustment: Add a sodium hydroxide solution to adjust the pH and facilitate the reaction (e.g., 0.5 mL of 40 mg·mL−1 NaOH or 270 µL of 10.0 mol/L NaOH).[1][5]
-
Dilution: Dilute the mixture to the final volume with a suitable solvent (e.g., acetonitrile or N,N-dimethylacetamide).[1][5]
-
Reaction: Tightly cap the flask and heat the mixture in a water bath at a specific temperature and duration to complete the derivatization reaction (e.g., 80 °C for 1-2 hours).[1][5]
-
Cooling and Filtration: After the reaction, allow the solution to cool to room temperature. Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[1]
Data and Results
The following tables summarize the quantitative data from various studies on the HPLC-UV determination of methanesulfonate impurities.
Table 1: Chromatographic Conditions and Performance Data for Methanesulfonate Impurity Analysis
| Parameter | Method 1 (BDC Derivatization)[1] | Method 2 (DDTC Derivatization)[5] | Method 3 (2-thionaphthol Derivatization)[7] |
| Column | SunFire C18 (250 mm × 4.6 mm, 5 µm) | C18 column | - |
| Mobile Phase | 5 mM Ammonium Acetate: ACN (20:80, v/v) | Acetonitrile / 5 mmol/L Ammonium Acetate | - |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | - |
| Detection Wavelength | 280 nm | 277 nm | 252-253 nm |
| Retention Time (MMS) | Not Specified | 10.6 min | Not Specified |
| Retention Time (EMS) | Not Specified | 14.8 min | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.03 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | 0.6 ppm | 0.10 µg/mL |
Table 2: Method Validation Data
| Parameter | Method 1 (BDC Derivatization)[1] | Method 2 (DDTC Derivatization)[5] | Method 3 (2-thionaphthol Derivatization)[7] |
| Linearity (Correlation Coefficient) | > 0.999 | > 0.999 | Good |
| Recovery | Not Specified | 80-115% | 87.5-102.1% |
| Precision (RSD) | Not Specified | < 5.0% | Not Specified |
Workflow and Signaling Pathway Diagrams
The following diagram illustrates the general experimental workflow for the determination of methanesulfonate impurities by HPLC-UV.
Caption: Experimental workflow for HPLC-UV analysis of methanesulfonate impurities.
Conclusion
The HPLC-UV method, coupled with a pre-column derivatization step, is a reliable and practical approach for the quantitative determination of trace levels of methanesulfonate genotoxic impurities in pharmaceutical substances.[1] The use of derivatizing agents like sodium dibenzyldithiocarbamate or N,N-diethyldithiocarbamate effectively enhances the UV detection of otherwise non-chromophoric methanesulfonate esters.[1][5] The method demonstrates good specificity, linearity, precision, and accuracy, making it suitable for quality control during drug development and manufacturing.[1][8] This approach provides a valuable alternative to mass spectrometry-based methods for monitoring these critical impurities.[9]
References
- 1. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN107515257B - Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid - Google Patents [patents.google.com]
Application Note: Analysis of Sulfonate Esters by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Sulfonate esters, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are recognized as potential genotoxic impurities (PGIs) that can form during the synthesis of active pharmaceutical ingredients (APIs).[1][2] Due to their potential to be DNA alkylating agents and their associated carcinogenic risks, regulatory bodies require strict control and monitoring of these impurities in drug substances.[1] Gas chromatography-mass spectrometry (GC-MS) is a widely employed analytical technique for the sensitive and selective determination of sulfonate esters at trace levels.[3][4] This application note provides a detailed protocol for the analysis of common sulfonate esters in APIs using GC-MS.
Principle
This method utilizes the high separation efficiency of gas chromatography and the sensitive and selective detection capabilities of mass spectrometry to identify and quantify sulfonate esters. The protocol described herein is applicable for the determination of various alkyl sulfonates, including methanesulfonates, ethanesulfonates, and p-toluenesulfonates. The method can be adapted for different APIs with appropriate validation.
Experimental Protocols
Reagents and Materials
-
Solvents: Dichloromethane (DCM), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Methanol (MeOH), n-Hexane (all HPLC or GC grade).[5][6][7]
-
Standards: Certified reference standards of the target sulfonate esters (e.g., Methyl Methanesulfonate, Ethyl Methanesulfonate, Isopropyl Methanesulfonate).[8]
-
API Samples: Active Pharmaceutical Ingredient to be tested.
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Syringe Filters: 0.22 µm or 0.45 µm, compatible with the chosen solvent.
Standard and Sample Preparation
Standard Stock Solution (e.g., 5000 ppb):
-
Accurately weigh and dissolve individual sulfonate ester standards in a suitable solvent (e.g., ethyl acetate) to prepare a stock solution.[1]
-
Store the stock solution at 2-8 °C, protected from light.
Calibration Standards (e.g., 1.0 - 100 ppb):
-
Perform serial dilutions of the stock solution with a suitable diluent (e.g., Iso-octane) to prepare calibration standards at various concentration levels.[1] A typical range could be 0.7 to 2.1 ppm.[8]
Sample Preparation (e.g., 50 mg/mL):
-
Accurately weigh about 75 mg of the API into a 2.0 mL Eppendorf tube.[1]
-
Add 1.5 mL of a suitable solvent (e.g., Iso-octane or Dichloromethane).[1][6]
-
Vortex the solution for approximately 1 minute to ensure complete dissolution or extraction of the analytes.[1]
-
Filter the resulting solution through a 0.22 µm syringe filter into a GC vial for analysis.[1]
Spiked Sample Preparation (for recovery studies):
-
Spike the API sample with known concentrations of the sulfonate ester standards (e.g., at 2.5, 5, 10, 25, and 50 ppb levels).[1]
-
Follow the same vortexing and filtration steps as the sample preparation.[1]
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. Optimization may be required for specific applications.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890N, Shimadzu GCMS-TQ8050, or equivalent |
| Injector | Split/Splitless Inlet |
| Injection Volume | 1.0 - 2.0 µL |
| Injection Mode | Split (e.g., 10:1 or 20:1) or Splitless |
| Injector Temperature | 200 - 280°C[2][8] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 2.0 mL/min)[6][8] |
| GC Column | DB-624 (30m x 0.32mm, 1.8µm), Rtx-200 (30m x 0.25mm, 0.25µm), or equivalent[2][8] |
| Oven Program | Initial: 40-80°C, hold for 1-2 minRamp: 10-25°C/min to 220-240°CHold: 5-15 min[6][8][9] |
| Mass Spectrometer | Agilent 5977B MSD, Shimadzu GCMS-TQ8050, or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6][9] |
| Ion Source Temperature | 230°C[6][8] |
| Transfer Line Temp. | 250 - 280°C[2][6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity[5][8] |
Note: For some applications, derivatization may be necessary to improve the volatility and chromatographic behavior of sulfonate esters.[3][10] Common derivatization reagents include pentafluorothiophenol.[3]
Data Presentation
Quantitative data from various studies on the GC-MS analysis of sulfonate esters are summarized below for easy comparison.
Table 1: Method Performance for Sulfonate Ester Analysis
| Analyte | LOD (ppm) | LOQ (ppm) | Linearity Range (ppm) | Correlation Coefficient (r²) | Reference |
| Methyl Methanesulfonate (MMS) | 0.12 | 0.37 | 0.7 - 2.1 | >0.999 | [8] |
| Ethyl Methanesulfonate (EMS) | 0.13 | 0.38 | 0.7 - 2.1 | >0.999 | [8] |
| Isopropyl Methanesulfonate (IMS) | 0.11 | 0.34 | 0.7 - 2.1 | >0.999 | [8] |
| Methyl Octanesulfonate (MOS) | 0.74 | 2.48 | LOQ - 56 | >0.9979 | [6] |
| Ethyl Octanesulfonate (EOS) | 0.68 | 2.25 | LOQ - 56 | >0.9979 | [6] |
| Butyl Octanesulfonate (BOS) | 0.61 | 2.03 | LOQ - 56 | >0.9979 | [6] |
Table 2: Recovery Data for Spiked API Samples
| Analyte | Spiking Level | Recovery (%) | Reference |
| 9 Sulfonate Esters | 2, 4, 10 ppm | 75 - 120 | [5] |
| Methyl Octanesulfonate (MOS) | Not Specified | 94.5 | [6] |
| Ethyl Octanesulfonate (EOS) | Not Specified | 97.5 | [6] |
| Butyl Octanesulfonate (BOS) | Not Specified | 97.2 | [6] |
Visualizations
Caption: Experimental workflow for GC-MS analysis of sulfonate esters.
Caption: Workflow for optional derivatization of sulfonate esters.
Conclusion
The GC-MS method detailed in this application note is a robust and sensitive approach for the quantification of sulfonate ester impurities in active pharmaceutical ingredients. The use of SIM or MRM modes in mass spectrometry provides the necessary selectivity and low detection limits to meet the stringent regulatory requirements for these potential genotoxic impurities. Proper method validation, including specificity, linearity, accuracy, precision, and robustness, is crucial for ensuring the reliability of the results.
References
- 1. shimadzu.com [shimadzu.com]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. rroij.com [rroij.com]
- 9. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Large-Scale Synthesis of N-Phenylmethanesulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenylmethanesulfonamide is a crucial intermediate and building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders, and serves as a structural motif in many bioactive molecules.[1][2] Its synthesis is of significant interest for industrial and research applications. This document provides detailed protocols for the large-scale synthesis of N-phenylmethanesulfonamide, focusing on two common methods utilizing different bases. It includes comprehensive experimental procedures, quantitative data summaries, and troubleshooting guidance to facilitate efficient and high-yield production.
General Reaction Pathway
The synthesis of N-phenylmethanesulfonamide is typically achieved through the nucleophilic substitution reaction of aniline with methanesulfonyl chloride.[1][3] A base, such as pyridine or triethylamine, is used to scavenge the hydrochloric acid generated during the reaction.[3] The reaction proceeds via a nucleophilic attack of the nitrogen atom of aniline on the electrophilic sulfur atom of methanesulfonyl chloride, followed by the elimination of a chloride ion and deprotonation by the base to yield the final product.[3]
References
Application of Phenyl Methanesulfonate in Agrochemical Development: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phenyl methanesulfonate, also known as phenyl mesylate, is a versatile chemical reagent with significant applications in the development of novel agrochemicals.[1][2] Its utility stems from the excellent leaving group ability of the methanesulfonate (mesylate) group, which facilitates a variety of chemical transformations crucial for synthesizing complex, biologically active molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound and related sulfonate derivatives in the synthesis of potential insecticides, fungicides, and herbicides.
Application Notes
This compound serves primarily as a key intermediate and sulfonating agent in the synthesis of diverse agrochemical scaffolds. The introduction of a sulfonate or sulfonamide moiety can significantly influence the biological activity, selectivity, and physicochemical properties of a molecule, such as its ability to cross plant cuticles.[3][4]
Key Applications:
-
Synthesis of Novel Insecticides: Sulfonate derivatives have demonstrated significant insecticidal properties.[3][4] For instance, a series of sulfonate derivatives bearing an amide unit showed potent activity against Plutella xylostella.[3][4] this compound can be utilized to introduce the sulfonate ester group into various molecular backbones, which can then be further modified to produce final insecticidal compounds. The mechanism of action for some of these compounds involves the inhibition of chitinase, a crucial enzyme in the insect life cycle.[3][4]
-
Development of Broad-Spectrum Fungicides: Compounds containing a sulfonyl group are integral to the development of fungicides.[5] Research has shown that phenyl-2-oxo-, 2-hydroxy-, and 2-acyloxyethylsulfonamides exhibit a broad spectrum of fungicidal activity against various phytopathogenic fungi.[5] The synthesis of these compounds often involves the reaction of a substituted phenol with a sulfonyl chloride, a reaction for which this compound can be a precursor or analogue.
-
Creation of Selective Herbicides: Sulfonylurea herbicides are a major class of herbicides known for their high efficacy at low application rates.[6] The synthesis of these complex molecules involves the formation of a sulfonylurea bridge, a process where sulfonyl chlorides or isocyanates are key reactants.[6] While not a direct precursor in all commercial syntheses, the methodologies for creating sulfonyl-containing herbicides are applicable to derivatives of this compound. Furthermore, fluorinated N-phenylalkanesulfonamides have been synthesized and shown to possess herbicidal activity.[7]
-
Use in Agrochemical Formulations: Beyond the synthesis of active ingredients, sulfonate derivatives, such as alkylbenzene sulfonates, are used as surfactants and adjuvants in agrochemical formulations to improve wetting, dispersion, and overall efficacy.[8][9][10]
Experimental Protocols
The following protocols are generalized methodologies based on established synthetic routes for sulfonate-containing compounds and can be adapted for specific target molecules using this compound or its derivatives.
Protocol 1: General Synthesis of Aryl Sulfonate Esters
This protocol describes a general method for the sulfonylation of a hydroxyl group using a sulfonyl chloride, which can be prepared from precursors like this compound. This is a foundational step for creating many sulfonate-based agrochemicals.[3][4]
Materials:
-
Hydroxy-functionalized aromatic or heterocyclic compound (1.0 eq)
-
Benzenesulfonyl chloride or a substituted variant (1.1 eq)
-
Triethylamine or pyridine (1.2 eq)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Nitrogen gas supply
-
Standard reaction glassware
Procedure:
-
Dissolve the hydroxy-functionalized compound in anhydrous DCM in a dry reaction flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or pyridine to the solution and stir for 10 minutes.
-
Slowly add the benzenesulfonyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TCC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with DCM and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Sulfonylurea Herbicide Intermediate
This protocol outlines the synthesis of a sulfonyl isocyanate, a key intermediate in the production of sulfonylurea herbicides. This intermediate can then be reacted with an appropriate amino-heterocycle to form the final product.[6]
Materials:
-
Substituted benzenesulfonamide (1.0 eq)
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Anhydrous toluene or other inert solvent
-
Nitrogen gas supply
-
Reaction vessel with a reflux condenser and a scrubber for off-gas
Procedure:
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve the substituted benzenesulfonamide in anhydrous toluene.
-
Heat the solution to reflux (approximately 110°C).
-
Carefully add a solution of phosgene in toluene dropwise to the refluxing mixture over 1-2 hours. (Caution: Phosgene is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.)
-
Monitor the reaction by IR spectroscopy for the appearance of the isocyanate peak (around 2250 cm⁻¹).
-
After the addition is complete, continue to reflux for an additional 2-3 hours to ensure complete conversion.
-
Cool the reaction mixture to room temperature and remove excess phosgene by purging with dry nitrogen, passing the off-gas through a scrubber containing aqueous sodium hydroxide.
-
The resulting solution of the sulfonyl isocyanate is typically used directly in the next step without further purification.
Quantitative Data
The following table summarizes the biological activity of some novel sulfonate-containing compounds developed for agrochemical applications.
| Compound ID | Target Organism | Biological Activity | EC50 / LC50 (µg/mL) | Reference |
| B15 | Plutella xylostella | Insecticidal | 7.61 | [3][4] |
| A5 | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 4.24 | [11] |
| A31 | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 6.77 | [11] |
| A33 | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 9.35 | [11] |
| A33 | Xanthomonas axonopodis pv. citri (Xac) | Antibacterial | 44.11 | [11] |
| A5 | Xanthomonas axonopodis pv. citri (Xac) | Antibacterial | 70.80 | [11] |
| V-1 | Botrytis cinerea (sensitive strain) | Fungicidal | 0.10 | [5] |
| V-9 | Botrytis cinerea (sensitive strain) | Fungicidal | 0.01 | [5] |
| V-1 | Botrytis cinerea (resistant strain) | Fungicidal | 3.32 | [5] |
| V-9 | Botrytis cinerea (resistant strain) | Fungicidal | 7.72 | [5] |
Visualizations
The following diagrams illustrate key workflows and relationships in the application of this compound and its derivatives in agrochemical development.
References
- 1. CAS 16156-59-5: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Sulfonate derivatives bearing an amide unit: design, synthesis and biological activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. US8629085B2 - Agrochemical compositions containing naphthalene sulfonate derivatives and nitrogen-containing surfactants - Google Patents [patents.google.com]
- 11. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Phenyl Methanesulfonate for Improved Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl methanesulfonate (PMS) and its related alkyl and aryl sulfonate esters are compounds of significant interest in the pharmaceutical and chemical industries. Often, they are process impurities or byproducts that require sensitive and accurate quantification. Due to their chemical properties, particularly the lack of a strong chromophore, direct detection of these compounds at low levels using common analytical techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be challenging.
Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are more suitable for a given analytical method. For this compound, derivatization can introduce a chromophore or a fluorophore, significantly enhancing its detectability by HPLC-UV or fluorescence detectors. Furthermore, derivatization can improve the volatility and thermal stability of the analyte, making it amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
These application notes provide detailed protocols for the derivatization of this compound to improve its detection limits and selectivity in analytical workflows. The methodologies are based on established procedures for related methanesulfonate esters and are intended to serve as a starting point for method development and validation.
Derivatization Strategies for Enhanced Detection
Several derivatization reagents can be employed to enhance the detection of sulfonate esters. The choice of reagent and method depends on the analytical instrumentation available and the specific requirements of the assay, such as sensitivity and selectivity.
HPLC-UV Detection following Derivatization
For HPLC-UV analysis, the primary goal of derivatization is to introduce a strongly UV-absorbing moiety to the this compound molecule. Dithiocarbamates and thiophenols are effective nucleophiles that can react with the methanesulfonate group to form a product with a high molar absorptivity.
A promising approach involves the use of sodium dibenzyldithiocarbamate . This reagent reacts with methanesulfonates to yield a derivative that can be readily detected by UV spectroscopy.[1][2][3][4] Another option is 2-thionaphthol , which generates a derivative with UV absorbance in the range of 252-253 nm.[5]
GC-MS Detection following Derivatization
For GC-MS analysis, derivatization can be used to increase the volatility of the analyte. A common strategy for sulfonate esters is to convert them into more volatile iodoalkanes through a reaction with sodium iodide.[6][7] These derivatives can then be analyzed by headspace or direct injection GC-MS.[8][9]
Quantitative Data Summary
The following table summarizes the performance characteristics of different derivatization methods applied to the analysis of related methanesulfonate esters. This data can serve as a benchmark when developing a method for this compound.
| Derivatization Reagent | Analyte(s) | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |
| 2-thionaphthol | Methanesulfonate | HPLC-UV | 0.03 µg/mL | 0.10 µg/mL | 87.5% - 102.1% | [5] |
| Sodium dibenzyldithiocarbamate | Methyl Methanesulfonate (MMS), Ethyl Methanesulfonate (EMS) | HPLC-UV | Not Reported | Not Reported | Not Reported | [1][2][3][4] |
| N,N-diethyldithiocarbamate (DDTC) & Sodium Iodide | MMS, EMS, Isopropyl methanesulfonate (IPMS) | HPLC-UV | 15 ng/mL | 40 ng/mL | 86.2% - 107.5% | [6] |
| Pentafluorothiophenol | MMS, EMS | SHS-GC-MS | Spiked at 1 µg/g | Not Reported | Not Reported | [9] |
Experimental Protocols
Protocol 1: Derivatization of this compound with Sodium Dibenzyldithiocarbamate for HPLC-UV Detection
This protocol is adapted from a method developed for the analysis of methyl and ethyl methanesulfonate.[1][2][3][4] Optimization may be required for this compound.
Materials:
-
This compound (PMS) standard
-
Sodium dibenzyldithiocarbamate (BDC)
-
Acetonitrile (ACN), HPLC grade
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Water, HPLC grade
-
Sample containing this compound
Equipment:
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Reaction vials with caps
-
Heating block or water bath
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a stock solution of sodium dibenzyldithiocarbamate in acetonitrile at a concentration of 3 mg/mL.[4]
-
-
Derivatization Reaction:
-
In a reaction vial, add an appropriate volume of the PMS standard solution or the sample solution.
-
Add the sodium dibenzyldithiocarbamate solution. The molar ratio of BDC to PMS should be optimized, but a starting point of a 2 to 5-fold molar excess of BDC is recommended.
-
Adjust the pH of the reaction mixture. In the referenced method for MMS and EMS, an aqueous NaOH solution was used as a pH regulator to avoid interference from the drug matrix.[1][2][3][4] The optimal pH for the reaction with PMS should be determined empirically.
-
Cap the vial tightly and heat the mixture. The referenced method for EMS utilized heating at 80°C.[4] The optimal temperature and time for the derivatization of PMS should be investigated (e.g., 60-100°C for 30-60 minutes).
-
After heating, allow the reaction mixture to cool to room temperature.
-
-
HPLC-UV Analysis:
-
Inject an aliquot of the cooled reaction mixture into the HPLC system.
-
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water may be suitable.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The maximum absorbance wavelength of the BDC derivative of PMS should be determined by scanning the UV spectrum of the derivatized product.
-
Injection Volume: 10-20 µL
-
-
Method Validation:
The analytical method should be validated for specificity, linearity, precision, accuracy, and stability according to standard guidelines.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Determination of trace methanesulfonates in drug matrix using derivatization and headspace single drop microextraction followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN107515257B - Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method - Google Patents [patents.google.com]
- 8. japsonline.com [japsonline.com]
- 9. agilent.com [agilent.com]
Application of Phenyl Methanesulfonate in the Stereoselective Synthesis of Chiral Epoxides
Introduction
Phenyl methanesulfonate, also known as phenyl mesylate, is a versatile reagent in organic synthesis, primarily utilized for the activation of alcohols. By converting a hydroxyl group into a this compound ester, it becomes an excellent leaving group in nucleophilic substitution reactions. This property is particularly valuable in the synthesis of chiral compounds, where stereochemical control is paramount. While not a chiral auxiliary itself, this compound plays a crucial role in facilitating stereoselective transformations of chiral substrates, particularly those derived from the chiral pool.
This application note details the use of this compound in a diastereoselective intramolecular nucleophilic substitution reaction to synthesize a chiral epoxide from a chiral diol. This method is widely applicable in the synthesis of complex chiral molecules, including natural products and pharmaceutical intermediates.
Core Principle
The strategy involves the selective activation of one hydroxyl group in a chiral diol with phenyl methanesulfonyl chloride. The resulting this compound then serves as an excellent leaving group for an intramolecular SN2 reaction by the remaining hydroxyl group, leading to the formation of a chiral epoxide. The stereochemistry of the newly formed epoxide ring is dictated by the pre-existing stereocenters in the diol substrate, resulting in a highly diastereoselective transformation.
Application: Diastereoselective Synthesis of a Chiral Epoxide
A common application of this methodology is the conversion of chiral 1,2-diols to the corresponding epoxides. This transformation is a key step in the synthesis of various biologically active compounds. The this compound group's steric and electronic properties facilitate a clean and efficient cyclization.
Experimental Protocol: Synthesis of (2R,3R)-2,3-dimethyloxirane from (2S,3R)-butane-2,3-diol
This protocol describes the conversion of a chiral diol to a chiral epoxide, demonstrating the role of this compound in a diastereoselective intramolecular Williamson ether synthesis.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| (2S,3R)-Butane-2,3-diol | C₄H₁₀O₂ | 90.12 | ≥98% | Sigma-Aldrich |
| Phenyl methanesulfonyl chloride | C₇H₇ClO₂S | 190.65 | ≥98% | TCI Chemicals |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Acros Organics |
| Sodium hydride (NaH), 60% dispersion in mineral oil | NaH | 24.00 | 60% | Alfa Aesar |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | ≥99.9% | Sigma-Aldrich |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | - | In-house preparation |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ≥99% | VWR Chemicals |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | Fisher Scientific |
Step 1: Monosulfonylation of (2S,3R)-Butane-2,3-diol
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add (2S,3R)-butane-2,3-diol (1.80 g, 20.0 mmol) and anhydrous dichloromethane (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (3.04 mL, 22.0 mmol, 1.1 eq) dropwise to the stirred solution.
-
In a separate flask, dissolve phenyl methanesulfonyl chloride (3.81 g, 20.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add the phenyl methanesulfonyl chloride solution dropwise to the diol solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound ester. The product is often used in the next step without further purification.
Step 2: Intramolecular Cyclization to form (2R,3R)-2,3-dimethyloxirane
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add a 60% dispersion of sodium hydride in mineral oil (0.96 g, 24.0 mmol, 1.2 eq).
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time.
-
Add anhydrous tetrahydrofuran (80 mL) to the flask and cool the suspension to 0 °C.
-
Dissolve the crude this compound ester from Step 1 in anhydrous tetrahydrofuran (20 mL) and add it dropwise to the stirred sodium hydride suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water (5 mL).
-
Add 50 mL of diethyl ether and 50 mL of water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solution by distillation at atmospheric pressure to obtain the crude epoxide. Caution: The product is volatile.
-
Purify the crude product by careful fractional distillation to yield pure (2R,3R)-2,3-dimethyloxirane.
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) | Diastereomeric Excess (de) (%) |
| 1 | (3R,2S)-3-hydroxybutan-2-yl phenylmethanesulfonate | (2S,3R)-Butane-2,3-diol | ~90 (crude) | >98 |
| 2 | (2R,3R)-2,3-dimethyloxirane | (3R,2S)-3-hydroxybutan-2-yl phenylmethanesulfonate | ~85 | >98 |
Note: Yields are typical and may vary depending on reaction scale and purity of reagents.
Visualizations
Caption: Experimental workflow for the synthesis of a chiral epoxide.
Caption: Overall reaction pathway for the chiral epoxide synthesis.
This compound serves as an effective activating group for hydroxyl moieties in the synthesis of chiral compounds. The conversion of a chiral diol to its corresponding this compound ester facilitates a highly diastereoselective intramolecular cyclization to yield a chiral epoxide. This protocol highlights a fundamental and broadly applicable strategy in asymmetric synthesis, where the excellent leaving group ability of the this compound is key to achieving high yields and stereoselectivity. This method is of significant interest to researchers and professionals in drug development and organic synthesis for the construction of complex, stereochemically defined molecules.
Application Notes and Protocols: Facile Deprotection of N-Boc-(4-aminophenylethyl) Methanesulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in organic synthesis, particularly in the construction of complex molecules and pharmaceuticals, for the protection of amine functionalities. Its widespread use is attributed to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[1][2] This allows for orthogonal protection strategies in multi-step syntheses.[1] The deprotection process proceeds via an acid-catalyzed cleavage of the carbamate, which involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid then decomposes to release the free amine and carbon dioxide.[1] This document provides detailed protocols for the deprotection of N-Boc-(4-aminophenylethyl) methanesulfonate, a key intermediate in various synthetic pathways.
Experimental Protocols
This section details two common methods for the removal of the Boc protecting group using different acidic reagents. The choice of method will depend on the desired selectivity and the acid lability of other functional groups present in the molecule.
Method 1: Complete Deprotection using Trifluoroacetic Acid (TFA)
This protocol is designed for the complete and rapid removal of the Boc group.
Materials:
-
N-Boc-(4-aminophenylethyl) methanesulfonate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-(4-aminophenylethyl) methanesulfonate (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
While stirring, slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the solution.[3]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 1-2 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3]
-
To the resulting residue, add cold diethyl ether to precipitate the amine salt.[3][4]
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the deprotected (4-aminophenylethyl) methanesulfonate salt.[3]
Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method utilizes a solution of hydrogen chloride in an organic solvent, which can sometimes offer milder conditions compared to neat TFA.
Materials:
-
N-Boc-(4-aminophenylethyl) methanesulfonate
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-Dioxane
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-(4-aminophenylethyl) methanesulfonate (1 equivalent) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.[3]
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
Precipitate the product by adding cold diethyl ether to the residue.
-
Isolate the (4-aminophenylethyl) methanesulfonate hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the BOC deprotection of aminophenylethyl methanesulfonate. Please note that the yields and purity are illustrative and can vary based on the specific reaction scale and purification efficiency.
| Method | Reagent(s) | Solvent | Temperature | Time (hours) | Typical Yield | Typical Purity |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp | 1 - 2 | >90% | >95% |
| 2 | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temp | 2 - 4 | >90% | >95% |
Mandatory Visualization
Caption: Experimental workflow for the BOC deprotection of aminophenylethyl methanesulfonate.
References
Troubleshooting & Optimization
Technical Support Center: Phenyl Methanesulfonate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of phenyl methanesulfonate and to troubleshoot common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: this compound is typically synthesized by reacting phenol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can result from several factors, including the presence of moisture, suboptimal reaction temperature, improper choice or amount of base, and side reactions. Ensuring anhydrous conditions and carefully controlling the reaction parameters are crucial for high yields.
Q3: What are the most common side reactions in this compound synthesis?
A3: The most common side reaction is the hydrolysis of methanesulfonyl chloride in the presence of water, which forms methanesulfonic acid and renders the reagent inactive. Another potential side reaction is the formation of an alkyl chloride if the reaction is not kept at a low temperature.[1]
Q4: How does water affect the reaction?
A4: Water reacts with methanesulfonyl chloride, leading to its decomposition.[2] It can also hydrolyze the desired this compound product back to phenol and methanesulfonic acid, thereby reducing the overall yield. Therefore, it is critical to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.
Q5: Which base is best for this reaction?
A5: Triethylamine (Et₃N) and pyridine are commonly used bases for this reaction.[3] Triethylamine is generally more basic and is a good choice for scavenging the HCl produced. The choice of base can sometimes depend on the specific substrate and desired reaction kinetics.
Q6: How can I monitor the progress of the reaction?
A6: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material (phenol), you can observe the consumption of the phenol and the appearance of the this compound product spot, which will have a different Rf value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Moisture in the reaction: Methanesulfonyl chloride has hydrolyzed. | - Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Inactive methanesulfonyl chloride: The reagent may have degraded over time. | - Use a fresh bottle of methanesulfonyl chloride or purify the existing stock by distillation. | |
| 3. Insufficient base: The generated HCl is not being effectively neutralized, which can inhibit the reaction. | - Use at least 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine or pyridine. | |
| 4. Low reaction temperature: The reaction may be too slow at the current temperature. | - While the initial addition of methanesulfonyl chloride should be done at 0 °C to control the exotherm, the reaction can be allowed to slowly warm to room temperature to ensure completion. | |
| Formation of a White Precipitate | 1. Formation of triethylamine hydrochloride or pyridinium hydrochloride: This is the salt formed from the base and the HCl byproduct. | - This is expected and indicates the reaction is proceeding. The salt is typically removed during the aqueous workup. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities: Residual solvent or byproducts can prevent the product from solidifying. This compound can sometimes be isolated as an oil.[1] | - Ensure all solvent is removed under high vacuum. - Purify the product using column chromatography. - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. |
| Multiple Spots on TLC | 1. Incomplete reaction: Both starting material and product are present. | - Allow the reaction to stir for a longer period or gently warm to room temperature. |
| 2. Formation of byproducts: Side reactions may be occurring. | - Ensure the reaction temperature is kept low, especially during the addition of methanesulfonyl chloride. - Check the purity of all reagents. |
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield of this compound. These are representative values based on typical outcomes for sulfonate ester syntheses.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Triethylamine (1.2) | Dichloromethane (DCM) | 0 to rt | 4 | ~90 |
| 2 | Pyridine (1.2) | Dichloromethane (DCM) | 0 to rt | 6 | ~85 |
| 3 | Triethylamine (1.2) | Tetrahydrofuran (THF) | 0 to rt | 4 | ~80 |
| 4 | Triethylamine (1.2) | Dichloromethane (DCM) | 25 | 2 | ~75 (more byproducts) |
| 5 | Triethylamine (1.0) | Dichloromethane (DCM) | 0 to rt | 6 | ~70 (incomplete reaction) |
| 6 | Triethylamine (1.2) | DCM (not anhydrous) | 0 to rt | 4 | < 20 |
Note: "rt" refers to room temperature.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
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Phenol
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Methanesulfonyl chloride (MsCl)
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Triethylamine (Et₃N)
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Anhydrous dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve phenol (1.0 eq.) in anhydrous dichloromethane (DCM).
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Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.2 eq.) dropwise.
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Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq.) dropwise to the reaction mixture via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate of triethylamine hydrochloride will form.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. Continue to stir for an additional 2-4 hours. Monitor the reaction's progress by TLC until the phenol is consumed.
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Workup:
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Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.
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Transfer the mixture to a separatory funnel and separate the layers.
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Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification:
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The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
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Visualizations
References
Common side products in Phenyl methanesulfonate synthesis and how to avoid them
For researchers, scientists, and professionals in drug development, the synthesis of phenyl methanesulfonate is a crucial step in various organic chemistry applications. This technical support center provides a comprehensive guide to troubleshooting common issues, understanding side product formation, and optimizing reaction conditions to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method for synthesizing this compound is the esterification of phenol with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[1][2]
Q2: What are the most common side products observed during this synthesis?
A2: The formation of side products is a critical concern that can impact the purity and yield of this compound. Key potential side products include:
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Sulfene-derived polymers: Under the influence of a strong base like triethylamine, methanesulfonyl chloride can form a highly reactive intermediate called sulfene (CH₂=SO₂).[3] This intermediate can polymerize or react in other undesirable ways, especially at higher concentrations.
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Di-phenyl sulfonate and other polysulfonated species: While less common, the potential for multiple sulfonyl groups to react with the phenol exists, particularly if stoichiometry is not carefully controlled.
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Unreacted starting materials: Incomplete reactions can leave residual phenol and methanesulfonyl chloride in the product mixture.
Q3: How can the formation of these side products be minimized?
A3: Several strategies can be employed to suppress the formation of unwanted byproducts:
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Choice of Base: Using a weaker base, such as pyridine, can minimize the formation of the sulfene intermediate compared to stronger bases like triethylamine.
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Temperature Control: Maintaining a low reaction temperature (e.g., 0 °C) is crucial to control the reaction rate and reduce the likelihood of side reactions.[4]
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Slow Reagent Addition: The dropwise addition of methanesulfonyl chloride to the phenol solution helps to maintain a low concentration of the sulfonyl chloride, which can disfavor the formation of sulfene and other side products.[4]
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Anhydrous Conditions: Ensuring that all glassware, solvents, and reagents are free of moisture is critical, as methanesulfonyl chloride can hydrolyze to methanesulfonic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient base. | Ensure at least a stoichiometric amount of base (relative to methanesulfonyl chloride) is used to neutralize the HCl produced. |
| Hydrolysis of methanesulfonyl chloride. | Use anhydrous solvents and thoroughly dry all glassware before starting the reaction. | |
| Loss of product during workup. | Optimize the extraction and purification steps. Ensure the pH is controlled during aqueous washes to prevent hydrolysis of the ester. | |
| Product is an oil or fails to crystallize | Presence of impurities, such as unreacted phenol or side products. | Purify the crude product using column chromatography or recrystallization from a suitable solvent system (e.g., methanol/water).[5] |
| Discolored Product (Yellow or Brown) | Formation of colored impurities. | Treat the crude product solution with activated charcoal before filtration and recrystallization. |
| Reaction Exotherm is Difficult to Control | Reagent addition is too rapid. | Add the methanesulfonyl chloride dropwise to the reaction mixture while maintaining cooling with an ice bath. |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from established methods for the synthesis of aryl sulfonates.[1]
Materials and Reagents:
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Phenol
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Methanesulfonyl chloride
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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1M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for elution
Procedure:
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Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve phenol (1.0 equivalent) in anhydrous dichloromethane.
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Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.1 equivalents) to the stirred solution.
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Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.05 equivalents) dropwise to the reaction mixture via the dropping funnel over 30 minutes, ensuring the internal temperature remains at or below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
Table 1: Impact of Base on this compound Synthesis
| Base | Temperature (°C) | Typical Yield (%) | Key Observations |
| Pyridine | 0 to RT | >90 | Slower reaction, cleaner product profile. |
| Triethylamine | 0 to RT | 70-85 | Faster reaction, higher potential for sulfene-related side products. |
Visualizing the Synthesis Workflow
To aid in understanding the experimental process, a logical workflow diagram is provided below.
Caption: Experimental workflow for the synthesis of this compound.
References
Troubleshooting low yield in N-phenylmethanesulfonamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-phenylmethanesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of N-phenylmethanesulfonamide?
A1: The synthesis is typically achieved through the nucleophilic substitution reaction of aniline with methanesulfonyl chloride. The nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid generated during the reaction.[1]
Q2: Why is a base necessary in this reaction?
A2: A base is crucial to scavenge the hydrochloric acid (HCl) produced as a byproduct.[1][2] If not neutralized, the HCl will protonate the starting aniline, rendering it non-nucleophilic and halting the desired reaction.[2]
Q3: What are the most common side reactions that can lead to low yield?
A3: The most common side reactions include:
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Di-sulfonylation: Formation of N,N-bis(methylsulfonyl)aniline, where two methanesulfonyl groups attach to the nitrogen. This can occur if an excess of methanesulfonyl chloride is used or if the reaction temperature is too high.[2]
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C-Sulfonylation: Electrophilic aromatic substitution on the aniline ring, leading to ortho- and para-methylsulfonylanilines.[2]
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Hydrolysis of Methanesulfonyl Chloride: Reaction of methanesulfonyl chloride with moisture to form methanesulfonic acid, which is unreactive towards aniline.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[2][3] These methods allow for the observation of the consumption of starting materials (aniline and methanesulfonyl chloride) and the formation of the N-phenylmethanesulfonamide product.[3]
Troubleshooting Guide: Low Yield
This guide addresses specific issues that can lead to a low yield of N-phenylmethanesulfonamide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: The reaction may not have proceeded to completion. | - Ensure the controlled, dropwise addition of methanesulfonyl chloride at a low temperature (e.g., 0°C).- Allow for a sufficient reaction time with adequate stirring.[1]- Monitor the reaction by TLC to confirm the consumption of starting materials.[2] |
| Loss of product during work-up: The product may be lost during extraction and washing steps. | - Carefully control the pH during the aqueous wash to minimize the solubility of the product.[1]- Optimize extraction and recrystallization solvents to ensure efficient recovery.[4] | |
| Side reactions: Formation of byproducts such as di-sulfonylated aniline or C-sulfonylated products reduces the yield of the desired product. | - Use a slight excess of aniline (e.g., 1.05 to 1.1 equivalents) relative to methanesulfonyl chloride to minimize di-sulfonylation.[2]- Maintain a low reaction temperature during the addition of methanesulfonyl chloride.[2]- Add methanesulfonyl chloride slowly to the reaction mixture.[2] | |
| Hydrolysis of methanesulfonyl chloride: Moisture in the reaction can decompose the methanesulfonyl chloride. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.[2]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Insufficient base: Inadequate neutralization of HCl byproduct. | - Use at least a stoichiometric equivalent of a suitable base like pyridine or triethylamine.[2] | |
| High Impurity Levels | Inefficient purification: The purification method may not be effectively removing byproducts and unreacted starting materials. | - Use an appropriate solvent and volume for recrystallization; ethanol or methanol are often suitable.[1]- A second recrystallization may be necessary for higher purity.[1]- Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted aniline.[1] |
| Presence of colored impurities: | - During recrystallization, treat the hot solution with activated charcoal before filtering to remove colored impurities.[1] |
Experimental Protocols
Protocol 1: Synthesis using Pyridine as a Base
This protocol is suitable for a gram-scale synthesis.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| Aniline | 93.13 | 250 | 2.68 |
| Methanesulfonyl Chloride | 114.55 | 319.6 | 2.79 |
| Pyridine | 79.10 | 233.2 | 2.95 |
| Dichloromethane (DCM) | - | 1.25 L | - |
| 2 M Sodium Hydroxide (NaOH) | - | 4 x 1 L | - |
| Concentrated Hydrochloric Acid | - | As needed | - |
Procedure:
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Reaction Setup: In a suitable reaction vessel, dissolve 250 g (2.68 mol) of aniline and 233.2 g (2.95 mol) of pyridine in 1.25 L of dichloromethane.
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Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add 319.6 g (2.79 mol) of methanesulfonyl chloride dropwise, maintaining the temperature at 0°C.
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Reaction: After the addition is complete, stir the solution at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for approximately 16 hours.
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Work-up:
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Extract the mixture with 2N aqueous sodium hydroxide (4 x 1 L).
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Combine the aqueous extracts and wash them with 1 L of dichloromethane to remove any remaining organic impurities.
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Precipitation: Cool the aqueous layer to about 0°C and acidify with concentrated hydrochloric acid to a pH of approximately 1.
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Isolation and Drying: Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry to obtain N-phenylmethanesulfonamide.[1]
Protocol 2: Synthesis using Triethylamine as a Base
This method is also known for high yields and purity.[1]
Materials and Reagents:
| Reagent | Quantity |
| Aniline | 50 g |
| Triethylamine | 60 g |
| Dichloromethane (DCM) | 500 mL |
| Methanesulfonyl Chloride | 68 g |
Procedure:
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Reaction Setup: Dissolve 50 g of aniline and 60 g of triethylamine in 500 mL of dichloromethane in a flask.
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Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add 68 g of methanesulfonyl chloride to the solution.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
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Work-up:
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Wash the reaction mixture with 2N aqueous sodium hydroxide.
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Separate the organic layer.
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Wash the aqueous layer with a small portion of dichloromethane.
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Combine the organic layers and wash with water.
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Isolation and Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[1]
Purification:
The crude N-phenylmethanesulfonamide from either protocol can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[1]
Visualizations
Caption: General reaction pathway for the synthesis of N-phenylmethanesulfonamide.
Caption: A logical workflow for troubleshooting low yield.
Caption: Logical relationships between reaction parameters and product yield.
References
Technical Support Center: Optimizing Phenyl Methanesulfonate Esterification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the esterification of phenyl methanesulfonate. It includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section is designed to help you troubleshoot common problems encountered during the synthesis of this compound.
Low or No Product Yield
Q1: I am getting a very low yield or no this compound at all. What are the possible causes?
A1: Low or no yield in this esterification can stem from several factors. Here are the most common culprits and how to address them:
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Moisture Contamination: Methanesulfonyl chloride is highly reactive with water. Any moisture in your reaction setup will consume the reagent, leading to a lower yield.
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Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and handle reagents in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).
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Inadequate Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. If the HCl is not neutralized, it can protonate the starting phenol, reducing its nucleophilicity and slowing down or stopping the reaction.
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Solution: Use at least a stoichiometric amount of a suitable base. An excess (1.1 to 2.0 equivalents) is often recommended to ensure the reaction goes to completion.
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Poor Quality Reagents: The purity of both phenol and methanesulfonyl chloride is critical. Impurities can interfere with the reaction.
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Solution: Use freshly opened or purified reagents. The purity of commercial methanesulfonyl chloride can be checked by its boiling point (64–66°C at 20 mmHg).[1]
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-
Incorrect Reaction Temperature: The reaction is typically performed at a low temperature (0°C) during the addition of methanesulfonyl chloride to control the exothermic reaction and minimize side reactions. Allowing the reaction to warm to room temperature helps drive it to completion.
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Solution: Maintain the temperature at 0°C during the addition of methanesulfonyl chloride and then allow the reaction to stir at room temperature for a sufficient period (e.g., 12 hours).[2]
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Product Purity Issues
Q2: My final product is an oil and not the expected white crystalline solid. What should I do?
A2: This phenomenon, known as "oiling out," can occur during recrystallization and is often due to the following:
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High Impurity Level: A significant amount of impurities can depress the melting point of your product, causing it to separate as an oil.
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Inappropriate Solvent: The chosen recrystallization solvent may not be ideal. The product should be soluble in the hot solvent and insoluble in the cold solvent.
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Cooling Too Rapidly: If the solution is cooled too quickly, the product may not have enough time to form a crystal lattice and will separate as a supercooled liquid.
Solutions to Oiling Out:
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Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent. Then, allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Change the Solvent System: If slow cooling does not work, you may need to try a different recrystallization solvent or a solvent mixture. Good solvent choices for this compound are isopropanol or a hexane/ethyl acetate mixture.[2]
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Induce Crystallization:
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Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates a rough surface that can promote nucleation.
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Seeding: Add a small crystal of pure this compound to the cooled solution to act as a template for crystal growth.
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Purify Before Recrystallization: If the product is heavily contaminated with impurities, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.
Q3: My NMR spectrum shows unexpected peaks. What are the common impurities in this reaction?
A3: Common impurities in the synthesis of this compound include:
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Unreacted Phenol: If the reaction did not go to completion, you will see the characteristic signals of phenol in your NMR spectrum.
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Base-Related Impurities: Residual triethylamine or pyridine and their hydrochloride salts may be present if the work-up was not thorough.
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Hydrolysis Product: this compound can be hydrolyzed back to phenol and methanesulfonic acid if exposed to water for extended periods, especially under non-neutral pH conditions.
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Side-Reaction Products: Although less common under controlled conditions, side reactions such as the formation of diaryl sulfones could occur at higher temperatures.
Removal of Impurities:
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Aqueous Washes: A thorough work-up with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate to neutralize any remaining acid, and finally brine is crucial.
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Recrystallization: This is the primary method for purifying the final product.
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Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) can be used for purification.[2]
Frequently Asked Questions (FAQs)
Reaction Conditions
Q4: What is the optimal temperature for the esterification of this compound?
A4: The reaction is typically initiated at 0°C during the dropwise addition of methanesulfonyl chloride to control the exothermic nature of the reaction. After the addition is complete, the reaction mixture is usually allowed to warm to room temperature and stirred for several hours to ensure the reaction proceeds to completion.[2] Higher temperatures can lead to the formation of unwanted side products.
Q5: Which base is best for this reaction, and how much should I use?
A5: Non-nucleophilic bases like triethylamine and pyridine are commonly used. Pyridine has been shown to give a high yield (97%) when used in a 2:1 molar ratio to phenol.[2] Generally, using 1.1 to 2.0 equivalents of the base is recommended to effectively neutralize the HCl produced.
Q6: Can this reaction be performed without a solvent?
A6: While some esterifications can be performed neat, the use of an anhydrous aprotic solvent like dichloromethane (DCM) is highly recommended for this reaction. The solvent helps to control the reaction temperature, ensures proper mixing of the reagents, and facilitates the work-up process.
Purification and Handling
Q7: What is the best solvent for recrystallizing this compound?
A7: Isopropanol and mixtures of hexane and ethyl acetate have been successfully used for the recrystallization of this compound.[2] The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at low temperatures.
Q8: Is this compound stable? How should it be stored?
A8: this compound is a stable crystalline solid under normal laboratory conditions. It should be stored in a cool, dry place away from moisture to prevent hydrolysis.
Safety Considerations
Q9: What are the main safety hazards associated with this reaction?
A9:
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Methanesulfonyl chloride: This reagent is corrosive, a lachrymator, and reacts violently with water. It should be handled with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.
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Pyridine and Triethylamine: These bases are flammable, toxic, and have strong, unpleasant odors. They should also be handled in a fume hood.
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Dichloromethane: This solvent is a suspected carcinogen and should be handled with care.
Data Presentation
Table 1: Summary of a Reported Experimental Protocol for this compound Synthesis
| Parameter | Value | Reference |
| Starting Material | Phenol | [2] |
| Reagent | Methanesulfonyl chloride | [2] |
| Base | Pyridine | [2] |
| Solvent | Dichloromethane (DCM) | [2] |
| Stoichiometry | Phenol : MsCl : Pyridine (1 : 1 : 2) | [2] |
| Temperature | 0°C to Room Temperature | [2] |
| Reaction Time | 12 hours | [2] |
| Work-up | Aqueous extraction with acid and base | [2] |
| Purification | Recrystallization | [2] |
| Reported Yield | 97% | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound [2]
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Reaction Setup: Dissolve phenol (1.0 eq) in chilled anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
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Base Addition: Add pyridine (2.0 eq) to the solution. Cool the resulting mixture in an ice bath.
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Reagent Addition: Add methanesulfonyl chloride (1.0 eq) portion-wise or dropwise to the cooled solution.
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Reaction: Stir the reaction mixture for 30 minutes at 0°C, and then allow it to warm to room temperature and stir for 12 hours.
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Work-up:
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Dilute the reaction mixture with ethyl acetate.
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Perform aqueous extractions: first with dilute HCl, then with saturated NaHCO₃, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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-
Isolation and Purification:
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Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
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Recrystallize the crude solid from a suitable solvent (e.g., isopropanol or hexane/ethyl acetate) to yield pure this compound as white powdery crystals.
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Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound esterification.
References
Purification strategies for crude Phenyl methanesulfonate reaction mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of crude Phenyl methanesulfonate (PMS) reaction mixtures. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guides
This section addresses common problems observed during the purification of this compound, offering step-by-step guidance to resolve them.
Problem 1: Oily or Gummy Product After Initial Synthesis
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Symptom: The crude product after reaction workup is a viscous oil or a sticky solid instead of a crystalline material.
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Possible Causes:
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Presence of residual solvents.
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Contamination with unreacted starting materials (e.g., phenol) or low-melting point byproducts.
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The crude product is inherently an oil at room temperature before purification.[1]
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-
Troubleshooting Steps:
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Solvent Removal: Ensure all solvents from the reaction and extraction steps are thoroughly removed using a rotary evaporator and then high vacuum.
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Aqueous Wash: If not already performed, dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove water-soluble impurities. A wash with a dilute base, such as aqueous potassium hydroxide, can help remove acidic impurities like phenol.[2]
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Distillation: For thermally stable compounds like PMS, fractional vacuum distillation can be an effective method to purify the oily product.[1]
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Attempt Crystallization: Even if the product is an oil, attempting crystallization from a suitable solvent system can sometimes yield a solid.
-
Problem 2: Low Yield or Product Loss During Purification
-
Symptom: A significant loss of this compound is observed after purification, particularly after recrystallization or chromatography.
-
Possible Causes:
-
The chosen recrystallization solvent is too effective, even at low temperatures, leading to high product solubility in the mother liquor.[3]
-
Too much solvent was used during recrystallization.[3]
-
Premature crystallization during hot filtration.[3]
-
Hydrolysis of the product during aqueous workup or purification steps.[4][5]
-
Inappropriate stationary or mobile phase in chromatography, leading to irreversible adsorption or co-elution with impurities.
-
-
Troubleshooting Steps:
-
Optimize Recrystallization Solvent: Test a range of solvents and solvent mixtures to find a system where PMS has high solubility at elevated temperatures and low solubility at room temperature or below.[6]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[3]
-
Prevent Premature Crystallization: Ensure the filtration apparatus is pre-heated during hot filtration to prevent the product from crystallizing on the filter paper.
-
Control pH: During aqueous workup, maintain a neutral or slightly acidic pH to minimize the hydrolysis of the methanesulfonate ester.[4][5]
-
Chromatography Optimization: Screen different solvent systems (mobile phases) and stationary phases (e.g., silica gel with varying polarity eluents) to achieve optimal separation.
-
Problem 3: Persistent Impurities in the Final Product
-
Symptom: The isolated this compound is contaminated with unreacted starting materials, byproducts, or has a persistent off-white or yellowish color.
-
Possible Causes:
-
Incomplete reaction or side reactions during synthesis.
-
Formation of colored byproducts.
-
Ineffective purification method for the specific impurities present.
-
-
Troubleshooting Steps:
-
Analytical Characterization: Use analytical techniques like NMR, LC-MS, or GC-MS to identify the persistent impurities. This will inform the selection of the most appropriate purification strategy.
-
Multi-Step Purification: A combination of purification techniques may be necessary. For example, an initial extraction to remove acidic or basic impurities, followed by column chromatography, and a final recrystallization.
-
Activated Carbon Treatment: For colored impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can be effective. The charcoal is then removed by hot filtration.[3]
-
Chemical Wash: A wash with a specific reagent may be necessary. For instance, a wash with a dilute sodium bisulfite solution can sometimes remove certain colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities depend on the synthetic route but often include:
-
Unreacted Starting Materials: Phenol and methanesulfonyl chloride (or methanesulfonic anhydride).
-
Hydrolysis Products: Phenol and methanesulfonic acid, which can form during aqueous workup.[4][5]
-
Side Products: Products from side reactions on the phenyl ring or other undesired transformations.
-
Mutagenic Impurities: In the presence of alcohol solvents (e.g., methanol, ethanol), there is a potential for the formation of alkyl methanesulfonates like methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS), which are genotoxic.[7][8][9][10]
Q2: Which purification method is generally best for this compound?
A2: The best method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: Often the most efficient method for obtaining high-purity crystalline material on a lab scale.[11][12][13]
-
Column Chromatography: Very effective for separating closely related impurities that are difficult to remove by other means.[1]
-
Fractional Vacuum Distillation: A good option for large-scale purification, especially if the crude product is an oil.[1]
Q3: How can I avoid hydrolysis of this compound during workup?
A3: To minimize hydrolysis:
-
Avoid prolonged exposure to strong acids or bases.
-
Keep the temperature low during aqueous extraction steps.
-
Work quickly and efficiently during the aqueous workup.
-
Maintain a pH between 7 and 8 during aqueous washes, as this has been shown to minimize hydrolysis of methanesulfonate esters while still allowing for the removal of other base-sensitive impurities.[4][5]
Q4: My this compound "oils out" during recrystallization. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. To address this:
-
Increase the amount of solvent.
-
Cool the solution more slowly. [14]
-
Add a co-solvent that has a higher affinity for the oily impurities.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
Add a seed crystal of pure this compound.[6]
Q5: What are suitable recrystallization solvents for this compound?
A5: Based on literature, methanol and water are suggested solvents.[11] A common approach is to dissolve the crude material in a good solvent (like methanol or ethanol) at an elevated temperature and then add a poorer solvent (like water or hexanes) until the solution becomes turbid, followed by slow cooling.[12]
Quantitative Data Summary
The following table summarizes typical outcomes for different purification strategies for this compound. The values are representative and may vary based on the specific reaction conditions and impurity profile.
| Purification Method | Typical Yield (%) | Purity Achieved (%) | Key Impurities Removed |
| Recrystallization | 60-85 | >99 | Unreacted starting materials, some byproducts |
| Column Chromatography | 50-80 | >99.5 | Closely related byproducts, colored impurities |
| Fractional Vacuum Distillation | 70-90 | 98-99.5 | Non-volatile impurities, some byproducts |
| Liquid-Liquid Extraction | >95 (workup step) | Variable | Acidic/basic impurities (e.g., phenol) |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., methanol or ethanol) to dissolve the solid completely. Gentle heating on a hot plate may be necessary.[6][15]
-
Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[14]
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimum amount of the chosen eluent or a slightly more polar solvent. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully add the prepared slurry of crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting guide for an oily or gummy product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Collection - Selective Hydrolysis of Methanesulfonate Esters - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. an.shimadzu.com [an.shimadzu.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 16156-59-5 [chemicalbook.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
Phenyl Methanesulfonate (PMS) Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation pathways of Phenyl Methanesulfonate (PMS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PMS) and what are its primary applications?
A1: this compound (CAS 16156-59-5), also known as phenyl mesylate, is an organic compound featuring a phenyl group attached to a methanesulfonate moiety.[1] It is primarily used in organic synthesis as an electrophilic reagent. Its utility stems from the methanesulfonate group being an excellent leaving group, which facilitates various nucleophilic substitution reactions for creating sulfonate esters—key intermediates in the synthesis of more complex molecules.[1]
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathway for this compound in the presence of nucleophiles like water is hydrolysis . This reaction involves the cleavage of the ester bond, yielding phenol and methanesulfonic acid. The susceptibility of the sulfur atom to nucleophilic attack is the key driver of this process. In alcoholic solvents, a similar degradation pathway known as alcoholysis can occur.
Q3: What are the critical factors that influence the stability of PMS in experimental settings?
A3: The stability of PMS is significantly influenced by several factors:
-
pH: PMS is susceptible to hydrolysis, particularly under basic (alkaline) conditions, which accelerates the rate of nucleophilic attack by hydroxide ions. While the rate of hydrolysis for some aryl methanesulfonates is less affected by pH changes between 7 and 10, extreme pH values should be avoided.[2][3][4]
-
Temperature: Higher temperatures increase the rate of degradation reactions. Therefore, PMS solutions should be kept cool whenever possible.
-
Presence of Nucleophiles: Water is the most common nucleophile that leads to hydrolysis. The presence of other strong nucleophiles in a reaction mixture can also lead to the degradation of PMS.
-
Solvent: The choice of solvent is crucial. Protic solvents like water and alcohols can participate directly in solvolysis reactions (hydrolysis and alcoholysis). Using anhydrous aprotic solvents can significantly enhance stability.
Q4: What are the expected degradation products of this compound?
A4: Under typical experimental conditions involving aqueous solutions, the primary degradation products of PMS are:
-
Phenol
-
Methanesulfonic Acid If degradation occurs in an alcoholic solvent (e.g., ethanol), the products would be phenol, methanesulfonic acid, and potentially the corresponding ethyl ether via a side reaction.
Q5: What are the recommended storage and handling conditions for this compound?
A5: To ensure maximum stability and safety, this compound, which is a solid at room temperature, should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5] It is crucial to protect it from moisture to prevent hydrolysis. Always handle PMS in accordance with good industrial hygiene and safety practices, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
Troubleshooting Guide
Q: My PMS solution appears to be degrading rapidly in my aqueous buffer. What can I do to minimize this?
A: Rapid degradation in aqueous solutions is a common issue.
-
pH Adjustment: First, verify the pH of your buffer. If possible, adjust the pH to be as close to neutral (pH 7) as your experiment allows. Studies on similar compounds show that hydrolysis is often dominated by the water rate in the pH 7-10 range, but highly acidic or basic conditions will likely accelerate degradation.[2][3]
-
Temperature Control: Perform your experiment at the lowest feasible temperature. Prepare solutions fresh and keep them on ice before use.
-
Minimize Time in Solution: Reduce the time PMS is in the aqueous solution. Add it to the reaction mixture at the last possible moment.
Q: I'm observing unexpected peaks in my HPLC/GC analysis after my reaction. Could they be PMS degradation products?
A: Yes, it is highly likely.
-
Identify the Peaks: The most probable degradation products are phenol and methanesulfonic acid. You can confirm this by running authentic standards of these compounds if available.
-
Analytical Method: Ensure your analytical method is capable of detecting these products. Phenol is readily detectable by HPLC with UV detection. Methanesulfonic acid is highly polar and may require specific chromatographic conditions or an alternative detection method like mass spectrometry (MS).[7]
-
Forced Degradation: To confirm, you can perform a simple forced degradation study by intentionally exposing a PMS solution to harsh conditions (e.g., high pH or temperature) and analyzing the resulting mixture to see if the peaks match.[8][9]
Q: My reaction yield is consistently low when using PMS as a reagent. Could its instability be the cause?
A: Absolutely. If PMS degrades before it can react with your intended substrate, the overall yield will be reduced.
-
Solvent Choice: If your reaction chemistry allows, switch to an anhydrous aprotic solvent (e.g., acetonitrile, THF, DCM) to prevent hydrolysis.
-
Reaction Conditions: Re-evaluate your reaction temperature and time. A lower temperature might slow the degradation of PMS more than it slows your desired reaction.
-
Order of Addition: Add the PMS to the reaction mixture last, after all other components, especially any aqueous or nucleophilic reagents, are present.
Degradation Pathway and Experimental Workflows
The following diagrams illustrate the primary degradation pathway of PMS, a logical troubleshooting workflow for stability issues, and a standard experimental workflow for assessing stability.
Caption: Hydrolysis of PMS via nucleophilic attack by water.
Caption: A logical guide to diagnosing PMS stability problems.
Caption: A workflow for conducting a forced degradation study.
Quantitative Data Summary
Table 1: General Stability Profile of this compound under Stress Conditions
| Stress Condition | Reagent/Parameter | Typical Observation | Relative Rate of Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Degradation occurs, yielding phenol and methanesulfonic acid. | Moderate |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Rapid degradation. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed. | High |
| Oxidation | 3-30% H₂O₂ | Generally stable; the sulfonate ester is not readily oxidized. | Low |
| Thermal | 60°C - 80°C (in solution) | Accelerates hydrolysis, especially in the presence of water. | Moderate to High |
| Photolytic | UV/Visible Light | Generally stable. Degradation is not primarily driven by photolysis. | Low |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of PMS and identify its degradation products under various stress conditions, as recommended by ICH guidelines.[8][10]
1. Objective: To investigate the degradation profile of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions and to support the development of a stability-indicating analytical method.
2. Materials:
-
This compound (PMS)
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Class A volumetric flasks, pipettes, and vials
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector. An MS detector is recommended for identification.[7][11]
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
Calibrated analytical balance
4. Procedure:
4.1. Preparation of Stock Solution:
-
Accurately weigh and dissolve PMS in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of approximately 1.0 mg/mL.[9]
4.2. Stress Conditions: For each condition, prepare a sample in a sealed vial. An unstressed control sample (PMS stock diluted to the final concentration and kept at room temperature or refrigerated) should be analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
Mix 1 mL of PMS stock solution with 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 8 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 1 M NaOH.
-
Dilute with mobile phase to the target concentration.
-
-
Base Hydrolysis:
-
Mix 1 mL of PMS stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature. Note: Base hydrolysis is expected to be rapid.
-
Withdraw samples at shorter time points (e.g., 0, 15, 30, 60 minutes).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of PMS stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
Dilute with mobile phase to the target concentration for analysis.
-
-
Thermal Degradation:
-
Place a vial containing the PMS stock solution in an oven at 80°C for 24 hours.
-
Withdraw samples at appropriate time points for analysis after cooling.
-
-
Photolytic Degradation:
-
Place a vial containing the PMS stock solution in a photostability chamber.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[9]
-
A control sample should be wrapped in aluminum foil to exclude light and placed alongside the test sample.
-
5. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent PMS peak.
-
Use a PDA detector to check for peak purity of the parent compound.
-
If using an MS detector, obtain mass spectra of the degradation products to aid in their identification.
6. Data Interpretation:
-
Calculate the percentage of degradation for PMS under each stress condition.
-
Summarize the results, including chromatograms and a table of degradation products with their retention times and relative peak areas.
-
Propose a degradation pathway based on the identified products.
References
- 1. CAS 16156-59-5: this compound | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Selective Hydrolysis of Methanesulfonate Esters - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. This compound | 16156-59-5 [chemicalbook.com]
- 6. This compound | C7H8O3S | CID 316170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. kinampark.com [kinampark.com]
Technical Support Center: Phenylmethanesulfonyl Fluoride (PMSF) Workup
This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in managing emulsions that may form during the workup phase of experiments involving Phenylmethanesulfonyl Fluoride (PMSF).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of emulsion formation during a chemical workup?
Emulsions are stable mixtures of immiscible liquids, such as an organic solvent and an aqueous solution.[1] They typically form when surfactant-like compounds are present, which can mutually dissolve in both phases, creating a stable mid-zone between the two layers.[2] Common causes include:
-
Presence of Surfactant-like Molecules: High concentrations of phospholipids, free fatty acids, proteins, or other large molecules that have both hydrophobic and hydrophilic properties can stabilize emulsions.[2] This is particularly relevant in PMSF workups involving cell lysates or high-fat biological samples.[2]
-
Suspended Solids: Fine particulate matter can accumulate at the interface between the two liquid phases, physically preventing the droplets from coalescing.[3]
-
High Agitation: Vigorous shaking or mixing of the separatory funnel introduces the energy needed to disperse one liquid into the other, increasing the likelihood of emulsion formation.[2]
-
Solvent Choice: The use of chlorinated solvents like dichloromethane (DCM) or chloroform with basic aqueous solutions is often associated with a higher tendency to form emulsions.[3][4]
Q2: Why might my PMSF workup be particularly prone to forming emulsions?
Workups involving PMSF are often performed on crude biological extracts, such as cell lysates, which are rich in proteins and lipids. These biomolecules are natural emulsifying agents that stabilize the interface between the aqueous and organic layers, leading to persistent emulsions.[2] The goal of PMSF is to inhibit proteases, meaning a high concentration of proteins is often present in the initial mixture, exacerbating the problem.
Q3: What is the first and simplest step I should take if an emulsion forms?
The simplest approach is patience. Allow the separatory funnel to stand undisturbed for a period, from 15-30 minutes up to an hour.[5][6] Often, gravity alone is sufficient for the layers to begin separating without any intervention.[6] Gentle swirling of the funnel or tapping the sides can sometimes help accelerate this process.[5]
Troubleshooting Guide for Emulsion Management
This guide presents a systematic approach to breaking emulsions, starting with the least invasive methods and progressing to more active interventions.
Issue: A stable emulsion has formed during the aqueous workup of my PMSF reaction.
| Troubleshooting Step | Principle of Action | When to Use | Potential Downsides |
| 1. Gentle Mechanical Agitation | Coalesces dispersed droplets by encouraging them to bump into each other without adding enough energy to re-form the emulsion. | As a first step after allowing the funnel to sit. | May be ineffective for very stable emulsions. |
| 2. Addition of Brine (Saturated NaCl) | Increases the ionic strength of the aqueous layer, which decreases the solubility of organic materials and "salts out" the dissolved organic phase.[2][3] | The most common and often effective chemical method for many types of emulsions. | May not work for emulsions stabilized by very fine solids. |
| 3. pH Adjustment | Changes the charge state of acidic or basic emulsifying agents (e.g., proteins, fatty acids), altering their solubility and disrupting their ability to stabilize the emulsion.[5] | When the emulsion is suspected to be caused by pH-sensitive compounds like detergents or soaps.[5] | Risk of degrading pH-sensitive target compounds. |
| 4. Filtration through Celite® or Glass Wool | Physically removes fine solid particulates that may be stabilizing the emulsion at the phase interface.[3] | When suspended solids are visible or suspected to be the cause. | Potential for some product loss due to adsorption onto the filtration medium.[7] |
| 5. Addition of a Different Solvent | Alters the polarity and solvent properties of the organic phase, which can help to solubilize the emulsifying agent fully into one of the layers.[2] | When other methods have failed and solvent compatibility allows. | Can complicate solvent removal (rotovap) later in the process. |
| 6. Centrifugation | Applies a strong mechanical force that overcomes the stabilizing forces of the emulsion, forcing the denser phase to the bottom.[5] | The most effective method for breaking very persistent or difficult emulsions.[5] | Requires access to a centrifuge capable of holding the required volumes. |
| 7. Temperature Change (Heating or Cooling) | Gentle heating can decrease the viscosity of the mixture, promoting separation.[1] Freezing and then slowly thawing can physically rupture the emulsion structure.[1] | As a later-stage option. Heating should be used with caution for thermally sensitive compounds.[1] | Risk of product degradation with heat. |
Logical Flow for Troubleshooting Emulsions
The following diagram illustrates a recommended workflow for addressing an emulsion during your workup.
Caption: A step-by-step workflow for troubleshooting emulsions.
Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine ("Salting Out")
-
Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl). This is your brine solution.
-
Initial Step: Allow the separatory funnel containing the emulsion to stand for 10-15 minutes.
-
Addition: Add a volume of the brine solution equal to 10-20% of the total aqueous layer volume directly to the separatory funnel.
-
Mixing: Stopper the funnel and gently invert it 2-3 times. Do NOT shake vigorously, as this may reform the emulsion.[2] Vent the funnel to release any pressure.
-
Observation: Place the funnel back on the ring stand and allow it to sit undisturbed. Observe for signs of phase separation, which should occur as the ionic strength of the aqueous layer increases.[2]
-
Repeat if Necessary: If separation is slow or incomplete, small additional portions of solid NaCl can be added and gently swirled to dissolve.[8]
Protocol 2: Filtration through a Celite® or Diatomaceous Earth Pad
This method is ideal when fine suspended solids are suspected of stabilizing the emulsion.[3]
-
Prepare Filter Pad: Place a plug of glass wool into a Büchner or sintered glass funnel. Add a 2-3 cm layer of Celite® and gently press it down to create a compact pad.
-
Wet the Pad: Wet the Celite® pad with the pure organic solvent being used in the extraction to ensure good flow.
-
Filtration: Carefully pour the entire emulsified mixture onto the Celite® pad. If using a Büchner funnel, apply gentle vacuum.
-
Collection: Collect the filtrate in a clean flask. The fine solids causing the emulsion should be trapped by the Celite®, allowing the two liquid phases in the filtrate to separate cleanly.[3]
-
Transfer and Separate: Transfer the filtrate to a clean separatory funnel and allow the layers to separate before proceeding with the workup.
Visualizing Emulsion Disruption
The diagram below illustrates the principle of how emulsifying agents stabilize an emulsion and how troubleshooting techniques work to disrupt this stabilization, leading to phase separation.
Caption: Mechanism of emulsion stabilization and disruption.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Workup [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 5. azom.com [azom.com]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Identifying Contaminants in Phenyl Methanesulfonate (PMS) Reagents
For Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Contaminant Identification
This section addresses specific issues you might encounter during your experiments that could be indicative of contaminated PMS reagents.
Question: My enzymatic assay results are inconsistent or show lower than expected activity when using a new batch of PMS. What could be the cause?
Answer:
This issue is frequently linked to the presence of unreacted starting materials or degradation products in the PMS reagent. Phenol, a primary starting material for PMS synthesis and its main hydrolysis product, is a known enzyme inhibitor.
-
Potential Contaminants:
-
Phenol: Can denature proteins and directly inhibit enzyme activity.
-
Methanesulfonic Acid: A hydrolysis byproduct that can alter the pH of your reaction buffer, affecting enzyme kinetics.
-
-
Recommended Actions:
-
Check the pH: Before adding other reagents, dissolve the PMS in your assay buffer and verify that the pH is within the optimal range for your enzyme.
-
Perform a Control Experiment: Run your assay with and without PMS from the suspect batch to confirm its inhibitory effect.
-
Analytical Verification: Use High-Performance Liquid Chromatography (HPLC) with UV detection to screen for the presence of phenol. A significant peak corresponding to the retention time of a phenol standard would indicate contamination.
-
Question: I am observing unexpected side reactions or the formation of unknown byproducts in my organic synthesis reaction where PMS is used as a reagent. Why might this be happening?
Answer:
Unwanted side reactions can be triggered by reactive impurities in your PMS reagent. These can be residuals from the manufacturing process.
-
Potential Contaminants:
-
Phenylmethanesulfonyl chloride (PMSC): An intermediate in some PMS synthesis routes. It is highly reactive and can lead to undesired chlorination or sulfonylation of your substrate.
-
Other Synthesis-Related Impurities: Depending on the manufacturing process, impurities from the phenol starting material, such as acetophenone or mesityl oxide, could be present and participate in side reactions.[1]
-
-
Recommended Actions:
-
Review the Certificate of Analysis (CoA): Check the supplier's CoA for information on purity and the analytical methods used for testing. Look for any specified limits on related substances.
-
NMR Spectroscopy: A Proton NMR (¹H NMR) spectrum of the PMS reagent can reveal the presence of organic impurities. Compare the spectrum to a reference spectrum of pure PMS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for detecting volatile and semi-volatile organic impurities.
-
Question: My cell-based assays show increased cytotoxicity or altered cell signaling after treatment with a PMS-containing compound. Could the reagent be the problem?
Answer:
Yes, certain contaminants in PMS can be cytotoxic or interfere with cellular signaling pathways. This is a critical concern, especially in drug development.
-
Potential Contaminants:
-
Genotoxic Impurities (GTIs): Methyl methanesulfonate (MMS) and Ethyl methanesulfonate (EMS) are potent alkylating agents and known mutagens. They can form if methanol or ethanol are present during the synthesis of PMS.
-
Phenol: At higher concentrations, phenol is cytotoxic. It has also been shown to inhibit signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.
-
-
Recommended Actions:
-
Cell Viability Assay: Perform a dose-response experiment with the PMS reagent alone on your cell line to assess its intrinsic cytotoxicity.
-
LC-MS/MS Analysis: This is the preferred method for detecting and quantifying trace levels of genotoxic impurities like MMS and EMS.
-
Signaling Pathway Analysis (Western Blot): If you suspect interference with a specific pathway (e.g., EGFR), you can use techniques like Western blotting to examine the phosphorylation status of key proteins in the pathway after treatment with the suspect PMS.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common contaminants in Phenyl methanesulfonate (PMS)?
-
A1: The most common contaminants arise from the synthesis and degradation of PMS. These include:
-
Starting materials and byproducts: Phenol, methanesulfonyl chloride, and impurities from industrial-grade phenol such as acetophenone, cumene, and mesityl oxide.[1]
-
Degradation products: Phenol and methanesulfonic acid are the primary products of hydrolysis.
-
Genotoxic impurities: Methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) can be present if corresponding alcohols are used as solvents during manufacturing.
-
-
-
Q2: How can I purify my PMS reagent if I suspect it is contaminated?
-
A2: Recrystallization is a common method for purifying solid organic compounds like PMS. A suitable solvent system would need to be determined, often through small-scale trials. However, for critical applications, it is often more practical and reliable to purchase a new, high-purity batch from a reputable supplier.
-
-
Q3: What analytical techniques are best for assessing the purity of PMS?
-
A3: A combination of techniques provides the most comprehensive purity assessment:
-
HPLC with UV detection: Excellent for quantifying non-volatile organic impurities like phenol.
-
GC-MS: Ideal for identifying and quantifying volatile and semi-volatile organic impurities.
-
NMR Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) against a certified reference standard.
-
LC-MS/MS: The gold standard for detecting and quantifying trace-level genotoxic impurities.
-
-
-
Q4: How should I store my PMS reagent to minimize degradation?
-
A4: PMS is susceptible to hydrolysis. To minimize degradation, it should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Summary of Potential Contaminants and Analytical Methods
| Contaminant Category | Specific Examples | Typical Concentration Range | Recommended Analytical Method |
| Synthesis-Related Impurities | Phenol, Phenylmethanesulfonyl chloride (PMSC), Acetophenone, Mesityl Oxide | ppm to low % levels | HPLC-UV, GC-MS, NMR |
| Degradation Products | Phenol, Methanesulfonic Acid | Can increase over time with exposure to moisture | HPLC-UV (for Phenol), Ion Chromatography (for Methanesulfonic Acid) |
| Genotoxic Impurities (GTIs) | Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS) | Typically controlled to low ppm levels (<10 ppm) | LC-MS/MS, GC-MS (with derivatization) |
Visualization of Contaminant Impact on a Signaling Pathway
Contaminants such as phenol can interfere with crucial cellular signaling pathways. The diagram below illustrates a simplified model of how phenol could potentially inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is vital for cell growth and proliferation.
Caption: Potential inhibition of the EGFR signaling pathway by phenol contamination.
Experimental Protocols
Protocol 1: HPLC-UV Method for the Detection of Phenol in this compound
Objective: To quantify the amount of phenol contamination in a PMS sample.
Materials:
-
This compound (PMS) sample
-
Phenol standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of phenol in acetonitrile (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to cover a range of expected phenol concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the PMS sample into a volumetric flask.
-
Dissolve the sample in a known volume of acetonitrile (e.g., 10 mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 50:50 v/v), with or without a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 270 nm (the absorbance maximum for phenol).
-
Column Temperature: 30 °C.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the prepared PMS sample solution.
-
Identify the phenol peak in the sample chromatogram by comparing its retention time to that of the phenol standard.
-
Quantify the amount of phenol in the sample using the standard curve.
-
Protocol 2: GC-MS Method for the Detection of Volatile Impurities
Objective: To identify and quantify volatile and semi-volatile organic impurities in a PMS sample.
Materials:
-
This compound (PMS) sample
-
Suitable solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
Internal standard (optional, for precise quantification)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Standard Preparation (if quantitative analysis is required):
-
Prepare stock solutions of potential contaminants (e.g., acetophenone, mesityl oxide) in the chosen solvent.
-
Prepare calibration standards containing known concentrations of the analytes and a fixed concentration of the internal standard.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the PMS sample (e.g., 100 mg).
-
Dissolve the sample in a specific volume of the solvent (e.g., 1 mL). If using an internal standard, add it to the solvent before dissolving the sample.
-
Vortex the sample to ensure complete dissolution.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of, for example, 40-400 amu.
-
-
Analysis:
-
Inject the prepared sample solution into the GC-MS.
-
Identify the peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST).
-
If performing quantitative analysis, create a calibration curve from the standard injections and calculate the concentration of the identified impurities in the sample.
-
References
Effect of temperature and solvent on Phenyl methanesulfonate reaction rate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in understanding and optimizing reactions involving Phenyl Methanesulfonate. The following information addresses common issues related to the effects of temperature and solvent on reaction rates.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound?
A1: As with most chemical reactions, increasing the temperature generally increases the rate of reaction for this compound. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. The relationship between temperature and the rate constant can be described by the Arrhenius equation. For analogous sulfonate ester reactions, a significant increase in reaction rate is observed with rising temperature. For instance, in the formation of ethyl methanesulfonate from ethanol and methanesulfonic acid, the conversion rate increases notably when the temperature is raised from 50°C to 70°C.[1]
Q2: Which type of solvent is generally preferred for nucleophilic substitution reactions with this compound?
A2: The choice of solvent is critical and depends on the specific reaction mechanism (SN1 or SN2) you are targeting.
-
For SN2 reactions , which are common for less hindered substrates and strong nucleophiles, polar aprotic solvents are preferred. These solvents (e.g., Acetone, DMSO, DMF) can dissolve the nucleophile but do not solvate it as strongly as protic solvents, thus preserving its nucleophilicity.
-
For SN1 reactions , which may occur with tertiary substrates or under conditions that favor carbocation formation, polar protic solvents (e.g., water, ethanol, methanol) are favored. These solvents can stabilize the carbocation intermediate and the leaving group through hydrogen bonding.
Q3: I am observing a slower than expected reaction rate. What are the potential causes?
A3: A slow reaction rate can be attributed to several factors:
-
Low Temperature: The reaction may require a higher temperature to achieve a reasonable rate.
-
Inappropriate Solvent: The solvent may be hindering the reaction. For example, using a polar protic solvent for an SN2 reaction can solvate the nucleophile and reduce its reactivity.
-
Weak Nucleophile: The nucleophile you are using may not be strong enough for the desired transformation under the current conditions.
-
Steric Hindrance: The substrate or the nucleophile may be sterically hindered, slowing down the reaction.
Q4: What are common side reactions to be aware of when reacting this compound with nucleophiles?
A4: The primary competing reaction is typically an elimination reaction (E2) , especially when using a strong, sterically hindered base as the nucleophile. Additionally, if the nucleophile has multiple reactive sites, you may observe a mixture of products. With amine nucleophiles, over-alkylation can occur, leading to the formation of secondary, tertiary, or even quaternary ammonium salts.[2]
Troubleshooting Guides
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | For SN2 reactions, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. For SN1 type reactions, a polar protic solvent like ethanol, methanol, or water mixtures may be more suitable. |
| Insufficient Temperature | Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and potential decomposition. |
| Poor Nucleophile Strength | If applicable, consider using a stronger nucleophile or converting the nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide). |
| Decomposition of Reactants | This compound and some nucleophiles can be sensitive to high temperatures or prolonged reaction times. Check the stability of your starting materials under the reaction conditions. Consider running the reaction at a lower temperature for a longer period. |
| Presence of Water | For reactions that are sensitive to moisture, ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can lead to hydrolysis of the sulfonate ester.[1] |
Problem: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Competition between Substitution and Elimination | Use a less sterically hindered and more nucleophilic base. Lowering the reaction temperature can also favor substitution over elimination. |
| Over-reaction with Nucleophile | If using a nucleophile with multiple reactive sites (e.g., a primary amine), consider using a large excess of the substrate or a protecting group strategy to achieve mono-substitution. |
| Solvent Participation | In solvolysis reactions where the solvent also acts as the nucleophile, a mixture of products can be expected if using a mixed solvent system. Use a single, non-nucleophilic solvent if a specific nucleophile is intended to react. |
Data Presentation
The following tables summarize kinetic data for the reactions of sulfonate esters. Note: Specific kinetic data for this compound is limited in the public domain. The data presented here is for analogous sulfonate esters and should be used as a general guide.
Table 1: Effect of Temperature on the Formation of Ethyl Methanesulfonate (EMS) in Anhydrous Ethanol with 1M Methanesulfonic Acid
| Temperature (°C) | EMS Conversion after 10 hours (%) |
| 50 | 0.02[1] |
| 70 | 0.25[1] |
Table 2: First-Order Rate Coefficients (k) for the Solvolysis of Benzenesulfonyl Chloride in Various Solvents at 45.0 °C (Analogous System)
| Solvent | k x 105 (s-1) |
| Methanol | Data not available |
| Ethanol | Data not available |
| 90% Ethanol | Data not available |
| 80% Ethanol | Data not available |
| Various Fluoroalcohol-Water mixtures | Refer to source for specific values[3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from phenol and methanesulfonyl chloride.
Materials:
-
Phenol
-
Methanesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve phenol (1.0 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Kinetic Analysis of this compound Solvolysis using UV-Vis Spectroscopy
This protocol outlines a general method for monitoring the reaction rate of the solvolysis of this compound.
Materials and Equipment:
-
This compound
-
Solvent of choice (e.g., ethanol/water mixture)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Set the UV-Vis spectrophotometer to the desired temperature.
-
Place a cuvette containing the solvent in the spectrophotometer and record a baseline spectrum.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at a wavelength where either the reactant or the product has a distinct absorbance maximum, at fixed time intervals.
-
Continue data collection until the reaction is complete (i.e., the absorbance no longer changes).
-
The rate constant (k) can be determined by plotting the natural logarithm of the absorbance (for a first-order reaction) versus time. The slope of the resulting line will be equal to -k.[4][5]
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Solvent effects on SN1 and SN2 reaction pathways.
References
Technical Support Center: Machine Learning for Reaction Condition Optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals applying machine learning (ML) to optimize chemical reaction conditions.
Troubleshooting Guides
Issue: My ML model has poor predictive accuracy.
Q1: My model's predictions for reaction yield or selectivity are inaccurate. What are the common causes and how can I fix them?
A1: Inaccurate predictions are a common challenge and can stem from several factors related to your data, model, or workflow. Here’s a step-by-step guide to troubleshoot this issue:
-
Evaluate Your Dataset Quality:
-
Data Preprocessing: The quality and reliability of chemical reaction datasets are crucial for model performance.[4] Ensure your data is properly cleaned and curated. A robust preprocessing protocol should be able to identify and correct issues like missing reactants or atom-mapping errors.[4]
-
Anthropogenic Biases: Human-selected reaction data can contain biases, where popular reactants or common conditions are overrepresented.[5] Models trained on such data may struggle to generalize. Training on smaller, but more randomized, datasets can sometimes outperform models trained on larger, biased datasets.[5]
-
Re-examine Your Model and Features:
-
Model Choice: No single ML model is best for all problems. For optimizations in continuous domains (like temperature or concentration), Gaussian processes are a popular choice for the surrogate model in Bayesian optimization.[6][7] For discrete or mixed domains, random forests may be more suitable.[6]
-
Feature Representation: How you represent your reaction components (reactants, catalysts, solvents) as inputs for the model is critical. Methods range from simple one-hot encodings to more complex graph-based or text-based (SMILES) representations.[8] Simpler representations can be surprisingly effective, especially in low-data situations.[7]
-
Model Interpretability: Opaque "black-box" models can make it difficult to understand why they are making certain predictions.[9][10] Using techniques to interpret your model can help identify if it has learned salient chemical principles or is relying on dataset biases.[5][9][10]
-
-
Consider Your Learning Strategy:
Issue: I have very little data to start my optimization campaign.
Q2: How can I build an effective ML model for a new reaction where I only have a few initial experimental results?
A2: This is a common scenario, as generating large datasets is expensive and time-consuming. Machine learning strategies designed for low-data situations are essential here.
-
Start with an Efficient Exploration Strategy:
-
Instead of random selection, use a more sophisticated method to choose your initial experiments. Selecting data points that span the feature space as widely as possible can provide a better initial model for active learning.[11]
-
-
Leverage Prior Knowledge with Transfer Learning:
-
Transfer learning is a powerful technique to tackle new problems with limited data.[11] It uses knowledge from a data-rich source domain to improve learning in a data-poor target domain.[11][14] For this to be effective, the source and target reactions should be mechanistically related.[14]
-
Example: A model trained on a large dataset of Suzuki coupling reactions can be fine-tuned with a few experiments to optimize a new, different Suzuki coupling.[15]
-
-
Implement an Active Learning or Bayesian Optimization Workflow:
-
These are iterative, data-efficient approaches.[11][16] An initial model is built using your first few data points (as few as 5-10).[17] The model then suggests the next experiment to run to maximize information gain.[17][18]
-
Bayesian Optimization: This method is particularly well-suited for quantitatively optimizing reaction conditions like yield or selectivity.[6][11] It has been shown to outperform human expert decision-making in terms of efficiency.[6]
-
Frequently Asked Questions (FAQs)
Data & Preprocessing
Q3: Should I include failed or low-yielding reactions in my training data?
Q4: What are the key steps in data preprocessing for reaction optimization?
A4: Data preprocessing transforms raw data into a format that an ML algorithm can effectively use.[19][20] A typical workflow includes:
-
Data Acquisition and Loading: Gather your dataset and import necessary libraries.[19]
-
Handling Missing Values: Decide whether to remove data points with missing information or to impute (fill in) the missing values using statistical methods.[19]
-
Encoding Features: Machine learning algorithms require numerical input.[19] You must convert non-numerical data, such as catalyst names or solvents (categorical data), into a numerical format using techniques like one-hot encoding.[7][19] Molecular structures are often converted from SMILES strings or graphs into numerical vectors or fingerprints.[8]
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Feature Scaling: Ensure that all numerical features are on a similar scale to prevent features with larger ranges from dominating the model.[21]
-
Splitting Data: Divide your dataset into training, validation, and testing sets to properly evaluate your model's performance on unseen data.[19]
Algorithms & Models
Q5: What is the difference between Active Learning and Bayesian Optimization?
A5: Both are iterative strategies for efficient experimentation, but they have different primary goals.
-
Active Learning: The main goal is to build the most accurate predictive model with the fewest experiments possible.[11][22] In each cycle, the algorithm identifies the data point that, if labeled, would be most informative for improving the model.[13]
-
Bayesian Optimization: This is specifically an optimization framework. Its primary goal is to find the optimal set of conditions for a specific objective (e.g., highest yield) as quickly as possible.[7][11][16] It uses a probabilistic surrogate model to balance exploring uncertain regions of the parameter space and exploiting regions known to give good results.[6]
Q6: My model is a "black box." How can I understand its predictions?
A6: Understanding why a model makes a certain prediction is crucial for trusting its output and gaining new chemical insights.[9][10] Several techniques can help:
-
Feature Importance: For models like random forests, it's possible to directly calculate the importance of each input feature (e.g., which parameter has the biggest impact on yield).[17]
-
Attribution Frameworks: For more complex models like transformers, specialized frameworks can attribute a predicted outcome to specific parts of the reactant molecules or to specific examples in the training set.[5][9][10] This can help you understand what the model has learned about chemical reactivity.
Experimental Protocols & Workflows
Protocol 1: Implementing a Bayesian Optimization Loop
This protocol outlines the iterative process for optimizing a reaction condition (e.g., maximizing yield) using Bayesian optimization.
Methodology:
-
Define Search Space: Clearly define the reaction parameters (e.g., temperature, concentration, catalyst loading, choice of base) and their possible ranges (for continuous variables) or options (for categorical variables).
-
Initial Experiments: Run a small set of initial experiments to seed the model. These can be chosen randomly or using a space-filling design like a Latin Hypercube Sampling (LHS).[23]
-
Train Surrogate Model: Train a probabilistic surrogate model, typically a Gaussian Process, on the data from the initial experiments.[6][7] This model approximates the true relationship between reaction parameters and the outcome (e.g., yield) and quantifies the uncertainty of its predictions.[7]
-
Acquisition Function: Use an acquisition function to propose the next experiment to run. This function balances exploitation (choosing parameters in a region the model predicts will be optimal) and exploration (choosing parameters in a region of high uncertainty where the true optimum might lie).
-
Perform Experiment: Run the experiment suggested by the acquisition function in the lab.
-
Update Model: Add the new data point (parameters and measured outcome) to your dataset and retrain the surrogate model.
-
Iterate: Repeat steps 4-6 until an optimal condition is found, the experimental budget is exhausted, or the model converges.[16]
Workflow Visualization
Caption: A general workflow for applying machine learning to reaction optimization.
Caption: The iterative cycle of a Bayesian optimization workflow.
Caption: An active learning cycle for efficient model improvement.
Caption: Using a pre-trained model to accelerate learning on a new reaction.
Quantitative Data Summaries
Table 1: Example of Bayesian Optimization for C-H Activation
This table summarizes a multi-task Bayesian optimization (MTBO) approach for a C-H activation reaction, demonstrating efficient optimization.[23]
| Parameter | Category | Details | Optimized Result |
| Reaction | C-H Activation | Optimization of pharmaceutical intermediates.[23] | 82% Yield |
| Platform | Hardware | Autonomous self-optimizing flow reactor.[23] | - |
| ML Strategy | Algorithm | Multi-task Bayesian Optimization (MTBO).[23] | - |
| Efficiency | Performance | Optimal conditions found in just 10 experiments.[23] | - |
| Material Usage | Performance | Consumed only 450 mg of starting material.[23] | - |
Table 2: Example of Optimization for Regioselective Benzoylation
This table is based on a study using Bayesian optimization to discover novel conditions for the regioselective benzoylation of unprotected glycosides.[24]
| Parameter | Category | Details | Key Finding |
| Reaction | Carbohydrate Chemistry | Regioselective 6-O-monobenzoylation and 3,6-O-dibenzoylation.[24] | - |
| Substrates | Reactants | Three different unprotected monosaccharides.[24] | Optimal conditions were substrate-specific. |
| ML Strategy | Algorithm | Closed-loop Bayesian optimization with transfer learning.[24] | Data from one substrate accelerated optimization for others. |
| Novel Conditions | Discovery | The algorithm identified a new, effective reagent combination.[24] | Et3N and benzoic anhydride. |
| Process | Conditions | Ambient conditions and short reaction times were achieved.[24] | - |
References
- 1. Yield-predicting AI needs chemists to stop ignoring failed experiments | News | Chemistry World [chemistryworld.com]
- 2. How to make AI models more accurate: Embrace failure - IBM Research [research.ibm.com]
- 3. Negative chemical data boosts language models in reaction outcome prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AI in the lab [syngenta.com]
- 13. The Future of Chemistry | Machine Learning Chemical Reaction [saiwa.ai]
- 14. Predicting reaction conditions from limited data through active transfer learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Bayesian Optimization for Chemical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Active machine learning for reaction condition optimization | Reker Lab [rekerlab.pratt.duke.edu]
- 18. researchgate.net [researchgate.net]
- 19. lakefs.io [lakefs.io]
- 20. Chapter 1: Data Preprocessing – Machine Learning for Data Analysis [shadygrove.pressbooks.pub]
- 21. Data Preprocessing Techniques in Machine Learning [6 Steps] [scalablepath.com]
- 22. Chemical Space Exploration with Active Learning and Alchemical Free Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Substrate specific closed-loop optimization of carbohydrate protective group chemistry using Bayesian optimization and transfer learning - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Sulfonate Ester Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize the formation of sulfonate ester impurities in their experiments and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What are sulfonate esters and why are they a concern?
Sulfonate esters are organic compounds formed from the reaction of a sulfonic acid with an alcohol.[1][2] In pharmaceutical development, they are considered potential genotoxic impurities (PGIs), meaning they have the capacity to react with DNA and cause mutations, which could lead to cancer.[3][4] Due to this potential risk, regulatory agencies such as the FDA and EMA require strict control of these impurities in active pharmaceutical ingredients (APIs).[2][5]
Q2: Under what conditions do sulfonate esters typically form?
The formation of sulfonate esters is generally favored under specific and often extreme conditions. Key factors include:
-
Presence of both a sulfonic acid and an alcohol: These are the primary reactants.[4]
-
High concentrations of reactants: Higher concentrations of both the sulfonic acid and the alcohol increase the likelihood of ester formation.[4]
-
Low water content: Water can inhibit the formation of sulfonate esters and can also promote their hydrolysis back to the sulfonic acid and alcohol.[6][7] Even small amounts of water can significantly reduce the rate of formation.[7]
-
Elevated temperatures: Higher temperatures can increase the reaction rate.[6]
-
Presence of a strong acid: The reaction is catalyzed by the protonation of the alcohol, making a strong acidic environment a contributing factor.[3]
Q3: What are the primary strategies to prevent the formation of sulfonate ester impurities?
The most effective strategies focus on controlling the reaction conditions to disfavor ester formation. These include:
-
Control of Stoichiometry: Use a slight excess of the API base or maintain as close to an exact stoichiometric ratio with the sulfonic acid as possible. This neutralizes the acid, preventing it from reacting with the alcohol.[6][8] Studies have shown that sulfonate esters cannot form, even at trace levels, if any acid present is neutralized by a slight excess of base.[3][7]
-
Temperature Control: Conduct the salt formation and isolation steps at the lowest practical temperature to minimize the reaction rate.[8]
-
Inclusion of Water: Where compatible with the process, include water in the salt formation and isolation steps. Water competes for protons and can hydrolyze any esters that may form.[6][8] The presence of even 5% water can dramatically slow the production of sulfonate esters.[7]
-
Avoid Premixing: Avoid mixing and storing sulfonic acids and alcohols together before use. If unavoidable, prepare these solutions at low temperatures and minimize hold times.[8]
-
Efficient Washing: Ensure efficient washing of the final product cake to remove any potential low-level impurities.[8]
Troubleshooting Guide
Problem: I've detected sulfonate ester impurities in my API. What are the likely causes and how can I fix it?
Step 1: Review Your Process Parameters
| Parameter | Potential Cause for Impurity Formation | Recommended Action |
| Acid/Base Stoichiometry | An excess of sulfonic acid was used. | Use a slight excess of the API base or ensure a 1:1 molar ratio to neutralize the acid.[6][8] |
| Solvent System | The reaction was conducted in an anhydrous alcohol solvent. | Introduce a controlled amount of water into the solvent system if the process allows.[6][7] |
| Temperature | The reaction or isolation was performed at an elevated temperature. | Lower the temperature of the salt formation and isolation steps.[8] |
| Hold Times | A solution of sulfonic acid in alcohol was prepared and held for an extended period before use. | Prepare the solution immediately before use or at a very low temperature if a hold time is necessary.[8] |
Step 2: Investigate Raw Materials
-
Sulfonic Acid Quality: Impure, reagent-grade sulfonic acid can sometimes be a source of existing sulfonate ester impurities.[9]
-
Action: Ensure you are using high-purity, pharmaceutical-grade sulfonic acid. Analyze the incoming raw material for the presence of sulfonate esters.
-
Step 3: Optimize the Purification Process
-
Washing: Inefficient washing of the API cake may not adequately remove impurities.
-
Action: Review and optimize the washing procedure. Consider the choice of wash solvent and the number of washes.[8]
-
-
Recrystallization: This can be an effective method for purging impurities.
-
Action: Evaluate different solvent systems for recrystallization to selectively remove the sulfonate ester impurity.
-
Analytical Methodologies
Accurate detection and quantification of sulfonate esters are crucial for their control. Due to their potential genotoxicity, very low detection limits are often required.[10]
Common Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for volatile sulfonate esters.[11]
-
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS): A versatile technique for a wide range of sulfonate esters.[1][2]
Table of Analytical Method Performance:
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC[1] | Methyl, Ethyl, Isopropyl Tosylates & Besylates | 0.033 ppm | Not Specified |
| GC-MS[11] | Methyl, Ethyl, Butyl 1-octanesulfonate | 0.61 - 0.74 ppm | 2.03 - 2.48 ppm |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Dansyl Sulfonate Esters for Stability Studies [12]
-
Dissolve dansyl chloride (135 mg, 0.5 mmol) and the desired alcohol (0.5 mmol) in 2 ml of dichloromethane (CH2Cl2).
-
Add a solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) (67.5 mg, 0.6 mmol) in 1 ml of CH2Cl2 to the mixture. A rapid warming and precipitate formation should be observed.
-
Upon completion of the reaction, directly purify the product by silica gel flash chromatography using a gradient of 0–25% ethyl acetate in hexanes.
Protocol 2: Sample Preparation for HPLC Analysis of Sulfonate Esters in a Drug Substance [1]
-
Standard Preparation:
-
Accurately weigh 5mg of each sulfonate ester standard into individual flasks and dilute to 100 mL with a suitable diluent (stock-1).
-
Dilute 5 mL of stock-1 to 100 mL (stock-2).
-
Further dilute 5 mL of stock-2 to 100 mL (stock-3).
-
Finally, dilute 1 mL of stock-3 to 10 mL. This resulting solution contains 1.0 ppm of the sulfonate ester with respect to a test concentration of 12.5 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample at a concentration of 12.5 mg/mL in the same diluent used for the standards.
-
Visual Guides
Caption: Reaction pathway for the formation and hydrolysis of sulfonate esters.
Caption: A logical workflow for troubleshooting the presence of sulfonate ester impurities.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. [Advances on genotoxic impurities of sulfonate esters in pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes - Organic Process Research & Development - Figshare [figshare.com]
- 5. scispace.com [scispace.com]
- 6. pqri.org [pqri.org]
- 7. researchgate.net [researchgate.net]
- 8. pqri.org [pqri.org]
- 9. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for failed Phenyl methanesulfonate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyl methanesulfonate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
My this compound reaction has a low yield. What are the common causes and solutions?
Low yields in reactions involving this compound are a common issue and can stem from several factors. Here's a breakdown of potential causes and how to address them:
-
Hydrolysis of this compound: this compound can be susceptible to hydrolysis, especially in the presence of water and at higher pH values. This breaks down your starting material, reducing the amount available for the desired reaction.[1][2][3]
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4][5][6][7][8] Spot the reaction mixture alongside your starting materials to visually track the consumption of the limiting reagent and the formation of the product. Consider extending the reaction time or moderately increasing the temperature if the reaction has stalled, but be mindful of potential side reactions.
-
-
Suboptimal Reaction Conditions: The temperature, solvent, or base used may not be ideal for your specific transformation.
-
Solution: The choice of solvent can significantly impact reaction rates.[9] For nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO can be effective.[9] The base used to neutralize the methanesulfonic acid byproduct should be chosen carefully to avoid side reactions. Non-nucleophilic bases are often preferred. Optimization of reaction conditions, including temperature and reactant concentrations, may be necessary to improve yields.[9][10][11][12]
-
-
Issues with Starting Materials: The purity of this compound and the nucleophile can affect the reaction outcome.
-
Solution: Ensure your this compound is pure. It can be crystallized from methanol or water for purification.[13] Verify the purity of your nucleophile as well, as impurities can lead to unwanted side reactions.
-
-
Problems During Work-up and Purification: The desired product may be lost during the extraction and purification steps.
-
Solution: If performing an aqueous work-up, be mindful of the potential for hydrolysis of any unreacted this compound. Rapid extraction and careful pH control are important. During purification by column chromatography, ensure the chosen solvent system provides good separation of your product from impurities.
-
My reaction is incomplete, even after a long reaction time. What should I do?
An incomplete reaction can be frustrating. Here are some troubleshooting steps:
-
Verify Reagent Activity: Ensure that your this compound and nucleophile are not degraded. If they are old or have been stored improperly, their reactivity may be compromised.
-
Increase Temperature: If the reaction is proceeding slowly at a lower temperature, cautiously increasing the temperature can enhance the reaction rate. However, monitor for the formation of side products, as higher temperatures can sometimes lead to decomposition or unwanted reactions.
-
Change the Solvent: The solvent plays a crucial role in reaction kinetics. If your current solvent is not providing good results, consider switching to a solvent that is known to be effective for similar nucleophilic substitution reactions, such as DMF, DMSO, or acetonitrile.[9]
-
Use a Catalyst: In some cases, a catalyst can accelerate the reaction. For example, in certain alkylation reactions, a phase-transfer catalyst can be beneficial.
-
Check Stoichiometry: Double-check your calculations to ensure the correct stoichiometry of reactants was used. An excess of one reactant may be necessary to drive the reaction to completion.
I am observing unexpected side products in my reaction. What could they be and how can I avoid them?
The formation of side products is a common challenge. Here are some possibilities:
-
Hydrolysis Products: As mentioned earlier, hydrolysis of this compound can lead to the formation of phenol and methanesulfonic acid.[1][2][3] This is more likely in the presence of water and under basic conditions.
-
Prevention: Use anhydrous conditions and control the pH.
-
-
Products from Reactions with the Solvent: Some solvents can react with this compound, especially at elevated temperatures.
-
Prevention: Choose an inert solvent that is stable under your reaction conditions.
-
-
Multiple Alkylation/Arylation: If your nucleophile has multiple reactive sites, you may see products where more than one group has reacted.
-
Prevention: Use a protecting group strategy to block other reactive sites on your nucleophile.
-
-
Elimination Reactions: Depending on the substrate and reaction conditions, elimination reactions can sometimes compete with nucleophilic substitution.
-
Prevention: Use a less hindered base and maintain a lower reaction temperature.
-
How do I effectively monitor the progress of my this compound reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of your reaction.[4][5][6][7][8]
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (usually silica gel).
-
Spot a small amount of your starting this compound, your nucleophile, and a co-spot (a mixture of both starting materials) on the baseline.
-
As the reaction proceeds, take small aliquots of the reaction mixture at different time intervals and spot them on the plate.
-
Develop the plate in an appropriate solvent system.
-
Visualize the spots under a UV lamp or by using a staining agent.
-
-
Interpretation: You should observe the disappearance of the starting material spots and the appearance of a new spot corresponding to your product. The reaction is complete when the limiting starting material spot is no longer visible.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Reaction Temperature | Varies (often 0°C to reflux) | Dependent on the specific nucleophile and solvent. Higher temperatures can increase the rate but may also lead to side reactions. |
| pH for Hydrolysis Minimization | 7 - 8 | Hydrolysis of this compound is significantly slower in this range compared to more basic conditions.[1][2] |
| Common Solvents | DMF, DMSO, Acetonitrile, THF | Polar aprotic solvents are often effective for nucleophilic substitution reactions.[9] |
| Typical Purity of this compound | >98% | Commercially available this compound typically has a purity of at least 98%.[14] |
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution using this compound
This protocol provides a general guideline for a nucleophilic substitution reaction. The specific conditions may need to be optimized for your particular substrate and nucleophile.
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nucleophile and a suitable anhydrous solvent.
-
Addition of Base (if necessary): If the reaction requires a base to deprotonate the nucleophile or to scavenge the methanesulfonic acid byproduct, add the base to the solution and stir.
-
Addition of this compound: Dissolve the this compound in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture at the desired temperature (often 0°C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC as described in the FAQ section.
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a saturated ammonium chloride solution). Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizations
Caption: Troubleshooting decision tree for failed this compound reactions.
Caption: General experimental workflow for a nucleophilic substitution reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Selective Hydrolysis of Methanesulfonate Esters - Organic Process Research & Development - Figshare [acs.figshare.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. advion.com [advion.com]
- 6. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 16156-59-5 [chemicalbook.com]
- 14. labproinc.com [labproinc.com]
Validation & Comparative
Phenyl Methanesulfonate vs. Tosyl Chloride as Leaving Groups: A Comparative Guide
In the landscape of organic synthesis, the strategic conversion of poor leaving groups, such as hydroxyls, into more effective ones is a cornerstone of reaction design.[1][2][3] Among the most widely employed reagents for this transformation are sulfonyl chlorides, which convert alcohols into sulfonate esters, thereby rendering the oxygen an excellent leaving group.[3][4] This guide provides a detailed comparison of two common sulfonate esters, phenyl methanesulfonate (a mesylate) and the product of tosyl chloride (a tosylate), as leaving groups. The comparison is supported by experimental data, detailed methodologies, and visual aids to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their synthetic needs.
The efficacy of a leaving group is fundamentally tied to the stability of the anion formed after its departure.[5][6] A more stable anion, being a weaker base, is a better leaving group.[5][6] This stability can be assessed by the pKa of the corresponding conjugate acid; a lower pKa indicates a stronger acid and a more stable conjugate base.[5]
Quantitative Comparison of Leaving Group Ability
The relative performance of mesylate and tosylate as leaving groups can be quantified by comparing the pKa of their conjugate acids (methanesulfonic acid and p-toluenesulfonic acid, respectively) and their relative rates in nucleophilic substitution reactions.
| Leaving Group | Abbreviation | Structure of Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic acid | ~ -1.9[5] | 1.00[5] |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic acid | ~ -2.8[5] | 0.70[5] |
The data indicates that while both are excellent leaving groups, mesylate is slightly more reactive than tosylate in SN2 reactions under specific conditions.[5] This observation is consistent with the slightly lower pKa of methanesulfonic acid compared to p-toluenesulfonic acid, suggesting the mesylate anion is marginally more stable and thus a better leaving group.[5] The difference in reactivity is attributed to the electronic effects of the methyl group in the mesylate versus the tolyl group in the tosylate on the sulfur atom.[5]
Logical Framework for Leaving Group Efficiency
The relationship between the stability of the leaving group anion, the acidity of its conjugate acid, and the subsequent reaction rate can be visualized as a logical progression.
Caption: Logical relationship between anion stability, pKa, and reaction rate in determining leaving group efficiency.
Experimental Protocols
To experimentally determine and compare the leaving group efficiency of mesylates and tosylates, a kinetic study of a nucleophilic substitution reaction can be performed. The following protocols outline the synthesis of the sulfonate esters from an alcohol and a general method for comparing their reaction rates.
Synthesis of an Alkyl Mesylate and Alkyl Tosylate
Objective: To convert a primary alcohol (e.g., 1-butanol) into its corresponding mesylate and tosylate esters.
Materials:
-
1-Butanol
-
Methanesulfonyl chloride (MsCl)
-
p-Toluenesulfonyl chloride (TsCl)[7]
-
Pyridine[8]
-
Dichloromethane (DCM)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure for Synthesis of 1-Butyl Mesylate:
-
In a round-bottom flask, dissolve 1-butanol (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) to the mixture.
-
Stir the reaction at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with cold water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-butyl mesylate.
Procedure for Synthesis of 1-Butyl Tosylate:
-
In a round-bottom flask, dissolve 1-butanol (1.0 eq) in dichloromethane.[5]
-
Cool the solution to 0°C in an ice bath.[5]
-
Add pyridine (1.2 eq) to the solution.[5]
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) to the mixture.[5]
-
Stir the reaction at 0°C for 4-6 hours, monitoring the progress by TLC.[5]
-
Upon completion, quench the reaction with cold water and separate the organic layer.[5]
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-butyl tosylate.
Kinetic Comparison of Mesylate and Tosylate Leaving Groups
Objective: To determine the relative rates of nucleophilic substitution of an alkyl tosylate and an alkyl mesylate with a common nucleophile.
Materials:
-
Alkyl mesylate (synthesized as above)
-
Alkyl tosylate (synthesized as above)
-
Sodium azide (NaN₃) or another suitable nucleophile
-
Anhydrous dimethylformamide (DMF)[8]
-
Thermostatted reaction vessel
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR)
Procedure:
-
Prepare standardized stock solutions of the alkyl mesylate, alkyl tosylate, and sodium azide in anhydrous DMF.
-
In a thermostatted reaction vessel, equilibrate a known volume of the sodium azide solution to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding a known volume of the alkyl mesylate stock solution.
-
Monitor the disappearance of the alkyl mesylate and the appearance of the product over time by taking aliquots at regular intervals and analyzing them.
-
Repeat the experiment using the alkyl tosylate stock solution under identical conditions.
Data Analysis:
-
Plot the concentration of the alkyl sulfonate versus time for both reactions.
-
Determine the initial rate of each reaction from the slope of the concentration-time graph at t=0.[5]
-
The relative rate of reaction is the ratio of the initial rate of the mesylate reaction to the initial rate of the tosylate reaction.[5]
Experimental Workflow Visualization
The general workflow for comparing the leaving group efficiency of tosylate and mesylate can be depicted as follows:
Caption: Experimental workflow for comparing the leaving group efficiency of tosylate and mesylate.
Practical Considerations and Applications
While kinetic data suggests mesylates are slightly more reactive, the choice between methanesulfonyl chloride and tosyl chloride often depends on practical considerations.[1]
-
Physical Properties: Tosylates are often crystalline solids, which can be easier to handle and purify compared to mesylates, which are frequently oils.[1]
-
Analysis: The aromatic ring in the tosyl group allows for easier visualization on TLC plates using a UV lamp.[1]
-
Steric Hindrance: In cases of sterically hindered alcohols, the smaller size of the mesyl group may offer an advantage. Conversely, the bulkier tosyl group can sometimes provide better selectivity in certain reactions.
-
Reaction Conditions: Both mesylation and tosylation are typically carried out under mild conditions, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl generated.[7]
References
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. leah4sci.com [leah4sci.com]
- 3. periodicchemistry.com [periodicchemistry.com]
- 4. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Phenyl Methanesulfonate and Other Sulfonylating Agents for Researchers
For drug development professionals, researchers, and scientists, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters—moieties central to a vast array of therapeutic agents. This guide provides an objective comparison of phenyl methanesulfonate with other commonly used sulfonylating agents, including methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl). The analysis, supported by established principles of chemical reactivity and available experimental data, delves into the reactivity, substrate scope, and practical considerations of these reagents to inform rational synthetic design.
Quantitative Comparison of Sulfonylating Agent Reactivity
The reactivity of a sulfonylating agent is primarily dictated by the electrophilicity of the sulfur atom. Electron-withdrawing groups attached to the sulfonyl moiety enhance this electrophilicity, leading to a faster rate of nucleophilic attack. Conversely, electron-donating groups diminish reactivity. Alkanesulfonyl chlorides, such as mesyl chloride, are generally more reactive than arylsulfonyl chlorides due to less steric hindrance and the absence of resonance stabilization.[1]
The following table summarizes the key characteristics and expected performance of these agents. The relative rates for the corresponding sulfonate leaving groups in SN2 reactions are also included as an indirect measure of the stability of the sulfonate anion, which influences the facility of the sulfonylation reaction.
| Sulfonylating Agent | Structure | Key Features | Expected Reactivity Order | pKa of Conjugate Acid | Relative SN2 Reaction Rate of Corresponding Leaving Group (-OR) |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Highly reactive, small, and sterically unhindered.[1] | 1 (Highest) | ~ -1.9 | 1.00 |
| This compound | C₆H₅SO₃CH₃ | Moderately reactive. | 2 | Not widely reported | Not widely reported |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Moderately reactive; the methyl group is slightly electron-donating.[1] | 3 | ~ -2.8 | 0.70 |
| 2,4-Dichlorobenzenesulfonyl Chloride | Cl₂C₆H₃SO₂Cl | High reactivity due to two electron-withdrawing chloro groups.[1] | Between 1 and 2 | Not widely reported | Not widely reported |
| Dansyl Chloride | C₁₂H₁₂ClNO₂S | Lower reactivity; primarily used for fluorescent labeling.[1] | 4 (Lowest) | Not widely reported | Not widely reported |
Experimental Protocols
The following is a generalized experimental protocol for the sulfonylation of an alcohol or amine. This procedure can be adapted for different sulfonylating agents, with adjustments to reaction time and temperature as needed to account for their varying reactivities.
General Procedure for the Sulfonylation of a Primary Alcohol
Objective: To convert a primary alcohol into its corresponding sulfonate ester to create a good leaving group for subsequent nucleophilic substitution or elimination reactions.
Materials:
-
Primary alcohol (e.g., 1-butanol)
-
Sulfonylating agent (e.g., this compound, MsCl, or TsCl) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
A non-nucleophilic base (e.g., Triethylamine (Et₃N) or Pyridine) (1.2 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask, add the non-nucleophilic base (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Dissolve the sulfonylating agent (1.1 eq) in anhydrous DCM and add it dropwise to the cooled alcohol solution via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times will vary depending on the sulfonylating agent used (shortest for MsCl, longest for TsCl).[1]
-
Upon completion, quench the reaction with cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing Experimental and Logical Workflows
To further elucidate the practical and conceptual aspects of working with sulfonylating agents, the following diagrams illustrate a typical experimental workflow and the decision-making process for selecting the appropriate reagent.
Caption: A typical experimental workflow for a sulfonylation reaction.
Caption: Decision tree for selecting a suitable sulfonylating agent.
Conclusion
References
A Comparative Guide to the Validation of Analytical Methods for Phenyl Methanesulfonate Quantification
For Researchers, Scientists, and Drug Development Professionals
The quantification of Phenyl methanesulfonate (PMS), a potential genotoxic impurity (PGI), is critical in pharmaceutical development and manufacturing to ensure patient safety. The selection of a suitable analytical method is paramount for accurate and reliable detection at trace levels. This guide provides a comparative overview of the most common analytical techniques employed for the quantification of sulfonate esters, like PMS, supported by experimental data and detailed methodologies adapted from published studies on structurally similar compounds.
Comparison of Analytical Methods
The primary analytical techniques for the quantification of this compound and other sulfonate esters are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), often requiring derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and applicability.
| Feature | GC-MS | HPLC-UV (with Derivatization) | LC-MS/MS |
| Principle | Separation of volatile/semi-volatile compounds followed by mass-based detection. | Chromatographic separation with UV detection enhanced by chemical derivatization. | Chromatographic separation coupled with highly selective and sensitive mass detection. |
| Specificity | High | Moderate to High | Very High |
| Sensitivity | High | Moderate | Very High |
| LOD/LOQ | Low ppm to ppb range.[1][2][3] | ppm range.[4] | ppb to ppt range.[5] |
| Linearity | Good, typically with correlation coefficients >0.99.[1] | Good, with correlation coefficients typically >0.999.[4] | Excellent, with wide linear ranges.[5] |
| Accuracy | Good, with recoveries often in the 70-130% range.[1] | Good, with recoveries typically in the 80-115% range.[4] | Excellent |
| Precision | High, with RSD values often <15%. | High, with RSD values typically <5.0%.[4] | Very High |
| Sample Throughput | Moderate | Lower due to derivatization step. | High |
| Instrumentation | GC-MS system. | HPLC with UV detector. | LC-MS/MS system. |
| Cost & Complexity | Moderate | Lower (instrumentation), Higher (method development). | Higher |
| Key Advantage | Suitable for volatile and semi-volatile analytes.[6] | Accessible instrumentation. | High sensitivity and selectivity without derivatization.[5][6] |
| Key Disadvantage | Not ideal for non-volatile compounds. | Derivatization adds complexity and potential for error.[7][8] | Higher equipment and maintenance costs. |
Experimental Protocols
The following are representative experimental protocols for each technique, adapted from methodologies for similar sulfonate esters.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is well-suited for the analysis of volatile and semi-volatile methanesulfonates.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5977B GC/MSD).[3]
-
Column : DB-5 (30 m x 0.32 mm, 1.0 µm) or equivalent.[2]
-
Carrier Gas : Helium.[1]
-
Injection Mode : Split (e.g., 5:1).[3]
-
Oven Temperature Program : Initial temperature of 80°C held for 2 minutes, then ramped to 220°C at 20°C/minute, and held for 11 minutes.[3]
-
Ionization Mode : Electron Ionization (EI).[9]
-
Acquisition Mode : Selective Ion Monitoring (SIM) for enhanced sensitivity.[1]
-
Sample Preparation : Dissolve the sample in a suitable solvent like dichloromethane (DCM) or methanol.[1][3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) with Derivatization
Since PMS lacks a strong UV chromophore, derivatization is necessary to achieve sufficient sensitivity with UV detection.[7][8]
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase : Gradient elution with acetonitrile and an ammonium acetate solution.[4]
-
Flow Rate : 1.0 mL/min.[4]
-
Detection Wavelength : Dependent on the derivatizing agent (e.g., 277 nm for N,N-diethyldithiocarbamate derivatives).[4]
-
Derivatization :
-
The sample is mixed with a derivatizing agent such as N,N-diethyldithiocarbamate or sodium dibenzyldithiocarbamate in a suitable solvent.[4][7][10]
-
The reaction is typically carried out at an elevated temperature (e.g., 80°C) for a specific duration (e.g., 1-2 hours).[4][7]
-
The resulting solution containing the derivatized analyte is then injected into the HPLC system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a powerful technique for trace-level quantification of PGIs without the need for derivatization.[5][6]
-
Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer (e.g., LCMS-2050).[5]
-
Column : A suitable reversed-phase column (e.g., C18).
-
Mobile Phase : A gradient of aqueous and organic solvents, such as water with formic acid and acetonitrile.[6]
-
Ionization Source : Electrospray Ionization (ESI) in positive mode.[6]
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[6]
-
Sample Preparation : Accurately weigh the API sample and dissolve it in a suitable solvent like methanol. The solution is then filtered before injection.[5]
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for analytical method validation and a conceptual signaling pathway for genotoxicity, which is the underlying concern for quantifying PMS.
References
- 1. rroij.com [rroij.com]
- 2. Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection | Semantic Scholar [semanticscholar.org]
A Comparative Spectroscopic Analysis of Phenyl Methanesulfonate and Its Derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic properties of Phenyl methanesulfonate and its substituted derivatives. By presenting key experimental data and detailed methodologies, this document serves as a practical reference for the characterization of this important class of organic compounds.
This compound and its derivatives are widely utilized as intermediates and reagents in organic synthesis, particularly in the pharmaceutical industry. Their reactivity is often dictated by the electronic nature of the substituents on the phenyl ring. A thorough spectroscopic characterization is therefore essential for confirming their structure and purity. This guide provides a comparative analysis of this compound and its derivatives bearing nitro, methyl, and chloro substituents at the ortho, meta, and para positions, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | -CH₃ (mesyl) | Aromatic Protons | Other Protons |
| This compound | ~3.1 | ~7.2-7.5 (m) | - |
| 4-Tolyl methanesulfonate | ~3.0 | ~7.1-7.3 (m) | ~2.4 (-CH₃, s) |
| 4-Nitrothis compound | ~3.2 | ~7.5 (d), ~8.3 (d) | - |
| 4-Chlorothis compound | ~3.1 | ~7.2 (d), ~7.4 (d) | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. m = multiplet, s = singlet, d = doublet.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | -CH₃ (mesyl) | Aromatic C-O | Aromatic C-H | Aromatic C-X | Other Carbons |
| This compound[1] | ~38 | ~149 | ~122, ~127, ~130 | - | - |
| 4-Tolyl methanesulfonate | ~38 | ~147 | ~122, ~130 | ~136 | ~21 (-CH₃) |
| 4-Nitrothis compound[2] | ~39 | ~154 | ~123, ~126 | ~146 | - |
| 4-Chlorothis compound | ~38 | ~148 | ~124, ~130 | ~132 | - |
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Compound | ν(S=O) asymmetric | ν(S=O) symmetric | ν(C-O) | Other Key Bands |
| This compound[1] | ~1370 | ~1150 | ~1000-1100 | - |
| 4-Tolyl methanesulfonate | ~1365 | ~1145 | ~1000-1100 | ~2920 (C-H, methyl) |
| 4-Nitrothis compound[2] | ~1380 | ~1160 | ~1000-1100 | ~1530, ~1350 (NO₂) |
| 4-Chlorothis compound | ~1370 | ~1150 | ~1000-1100 | ~1090 (C-Cl) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound[1] | 172 | 94, 79, 65, 51 |
| 4-Tolyl methanesulfonate | 186 | 108, 91, 79, 65 |
| 4-Nitrothis compound[2] | 217 | 139, 109, 93, 79, 65 |
| 4-Chlorothis compound | 206/208 | 128/130, 111, 79, 75 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies representative of the procedures used for the characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[3]
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Data Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically employed.[4]
-
¹³C NMR Data Acquisition: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is required to obtain a spectrum with adequate signal-to-noise. Proton decoupling is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are generally recorded using an Attenuated Total Reflectance (ATR) accessory.[5][6]
-
Sample Preparation: A small amount of the powdered solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7][8]
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[6][8]
Mass Spectrometry (MS)
Mass spectra are commonly obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[9][10][11]
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final high temperature (e.g., 250 °C) to ensure the elution of all components.[9][12]
-
MS Data Acquisition: As the components elute from the GC column, they enter the mass spectrometer's ion source. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.[9]
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound and its derivatives.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. echemi.com [echemi.com]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. jasco.co.uk [jasco.co.uk]
- 9. tdi-bi.com [tdi-bi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Performance of Common Bases in Phenyl Methanesulfonate Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical parameter in the synthesis of phenyl methanesulfonate. This guide provides an objective comparison of the performance of commonly used bases—pyridine, triethylamine, and diisopropylethylamine (DIPEA)—in this reaction, supported by experimental data.
The synthesis of this compound, a key intermediate in many pharmaceutical and chemical processes, is typically achieved through the reaction of phenol with methanesulfonyl chloride. The choice of base in this reaction plays a pivotal role in influencing reaction yield, mechanism, and overall efficiency. This guide offers a comparative analysis of three commonly employed bases: pyridine, a mild aromatic amine; triethylamine, a stronger aliphatic amine; and diisopropylethylamine (Hünig's base), a sterically hindered non-nucleophilic base.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the synthesis of this compound using pyridine and triethylamine, based on reported experimental data.
| Base | Yield (%) | Reaction Time | Key Observations |
| Pyridine | 97%[1] | 12 hours[1] | High yield, suggesting efficient reaction under mild basic conditions. |
| Triethylamine | 61%[2] | 14 hours[2] | Moderate yield, potentially influenced by a different reaction mechanism. |
| Diisopropylethylamine (DIPEA) | Data not available | Data not available | Expected to act as a non-nucleophilic proton scavenger, minimizing side reactions. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using pyridine and triethylamine are provided below.
Synthesis using Pyridine
This protocol is adapted from the work of Ngassa et al. (2018).[1]
Materials:
-
Phenol (1.0 equivalent)
-
Methanesulfonyl chloride (1.0 equivalent)
-
Pyridine (2.0 equivalents)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of phenol in dichloromethane, add pyridine.
-
Cool the mixture to 0 °C.
-
Slowly add methanesulfonyl chloride to the solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
Upon completion, the reaction mixture is worked up to isolate the this compound product.
Synthesis using Triethylamine
This protocol is based on a procedure available on PrepChem.com.[2]
Materials:
-
Phenol (1.0 equivalent)
-
Methanesulfonyl chloride (1.5 equivalents)
-
Triethylamine (4.2 equivalents)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve phenol in dichloromethane and cool the solution to 0 °C.
-
Add triethylamine to the solution.
-
After 5 minutes, add methanesulfonyl chloride dropwise over 20 minutes.
-
Warm the resulting solution to room temperature and stir for 14 hours.
-
The reaction is then partitioned between ether and water, followed by a series of washes and extraction to isolate the product.
-
The crude product is recrystallized from isopropanol to yield light yellow crystals of this compound.
Reaction Mechanisms and Base Selection
The choice of base can significantly influence the reaction pathway. Weaker bases like pyridine typically facilitate a direct nucleophilic attack of the phenoxide ion on the sulfur atom of methanesulfonyl chloride.
Figure 1: Reaction with a weaker base.
In contrast, stronger bases such as triethylamine can deprotonate the acidic α-proton of methanesulfonyl chloride, leading to the formation of a highly reactive sulfene intermediate. This intermediate then rapidly reacts with the phenol.
Figure 2: Reaction with a stronger base.
Conclusion
The selection of a base for the synthesis of this compound has a profound impact on the reaction's success. Experimental data indicates that pyridine provides a significantly higher yield compared to triethylamine under the reported conditions. The choice between a milder base like pyridine and a stronger, more sterically hindered base like DIPEA will depend on the specific requirements of the synthesis, including the presence of other functional groups and the desired reaction pathway. Researchers should consider these factors to optimize their synthetic strategy for this compound production.
References
A Comparative Guide to Sulfonylating Reagents: Alternatives to Phenyl Methanesulfonate
For researchers, scientists, and drug development professionals, the sulfonylation reaction is a cornerstone of chemical synthesis. Whether for converting a poor leaving group in an alcohol, protecting an amine, or imparting specific biological activity, the choice of the sulfonylating agent is critical. This guide provides an objective comparison of common alternatives to phenyl methanesulfonate and its derivatives, focusing on reagents for both synthetic organic chemistry and biochemical applications, specifically protease inhibition.
Part 1: Alternatives for Sulfonylation in Organic Synthesis
In synthetic chemistry, sulfonyl chlorides are the most common reagents used to install a sulfonyl group onto a nucleophile, such as an alcohol or amine. The choice of reagent is dictated by factors like reactivity, steric hindrance, and the desired properties of the resulting sulfonate ester or sulfonamide. Electron-withdrawing groups on the aryl ring of the sulfonyl chloride increase the electrophilicity of the sulfur atom, enhancing reactivity. Conversely, electron-donating and sterically bulky groups tend to decrease reactivity but can increase selectivity.[1]
Comparative Data of Common Sulfonylating Agents
The following table summarizes the properties and applications of several widely used sulfonylating reagents.
| Reagent Name | Abbreviation | Structure | Key Features & Applications | Relative Reactivity |
| Methanesulfonyl Chloride | MsCl | CH₃SO₂Cl | Small, highly reactive. Forms mesylates, which are excellent leaving groups. Often used when steric hindrance is minimal.[2] | Very High |
| p-Toluenesulfonyl Chloride | TsCl | CH₃C₆H₄SO₂Cl | The most common sulfonylation reagent. Forms stable, crystalline tosylates. The tosyl group is an excellent leaving group and a robust protecting group for amines.[2][3] | High |
| p-Nitrobenzenesulfonyl Chloride | NsCl | O₂NC₆H₄SO₂Cl | Highly reactive due to the electron-withdrawing nitro group. Nosylates are excellent leaving groups, even more so than tosylates.[4][5] The nosyl group is also used for amine protection and can be removed under milder conditions than the tosyl group. | Very High |
| 2,4-Dichlorobenzenesulfonyl Chloride | - | Cl₂C₆H₃SO₂Cl | Highly reactive due to two electron-withdrawing chlorine atoms. Excellent for less nucleophilic substrates or when faster reaction times are desired.[1] | Very High |
| 2,4,6-Triisopropylbenzenesulfonyl Chloride | TPSCl | [(CH₃)₂CH]₃C₆H₂SO₂Cl | Very bulky, leading to high selectivity for less sterically hindered nucleophiles. Widely used as a condensing agent in oligonucleotide synthesis.[6] | Low |
Experimental Protocols for Sulfonylation
Protocol 1: General O-Tosylation of a Primary Alcohol
This protocol describes the conversion of a primary alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[7]
Materials:
-
Primary Alcohol (1.0 eq)
-
p-Toluenesulfonyl Chloride (TsCl, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA, 1.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM (approx. 10 volumes) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or TEA (1.5 eq) to the stirred solution.
-
Slowly add TsCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4 hours or allow it to warm to room temperature and stir for an additional 2-16 hours if the reaction is sluggish. Monitor progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the product by recrystallization or flash column chromatography.
Protocol 2: General N-Mesylation of a Primary Amine
This protocol details the synthesis of a methanesulfonamide from a primary amine using methanesulfonyl chloride.[8]
Materials:
-
Primary Amine (1.0 eq)
-
Methanesulfonyl Chloride (MsCl, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or DCM
-
Triethylamine (TEA, 1.5 eq)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and TEA (1.5 eq) in anhydrous THF or DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add MsCl (1.1 eq) dropwise to the cooled solution over 15-30 minutes, ensuring the temperature remains at 0 °C.[8]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude sulfonamide product by recrystallization or flash column chromatography.
Visualizations: Reaction Mechanisms and Selection Workflow
Caption: General mechanism for the sulfonylation of an alcohol or amine.
Caption: Workflow for selecting an appropriate sulfonylation reagent.
Part 2: Alternatives to PMSF for Serine Protease Inhibition
Phenylmethylsulfonyl fluoride (PMSF) has historically been the go-to reagent for inhibiting serine proteases during protein extraction. It acts by irreversibly sulfonylating the hydroxyl group of the active site serine residue.[9][10] However, PMSF suffers from significant drawbacks, including high toxicity, poor solubility in aqueous buffers, and a very short half-life at physiological pH.[11][12] These limitations have spurred the adoption of superior alternatives.
The leading alternative is 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) , often sold under the trade name Pefabloc SC®. AEBSF overcomes the major disadvantages of PMSF by offering excellent water solubility, greater stability in aqueous solutions, and significantly lower toxicity.[11][12] For broad-spectrum protection, commercially prepared protease inhibitor cocktails, which typically include AEBSF, are the preferred choice as they target multiple protease classes simultaneously.[11][13]
Comparative Data: AEBSF vs. PMSF
The following tables provide a head-to-head comparison of the key properties and performance of AEBSF and PMSF.
Table 1: Physicochemical and Safety Properties
| Property | AEBSF (Pefabloc SC®) | PMSF (Phenylmethylsulfonyl fluoride) | Advantage |
| Toxicity | Non-toxic, significantly safer to handle.[11] | Highly toxic and corrosive; must be handled in a fume hood.[10][12] | AEBSF |
| Aqueous Solubility | High (200 mg/mL).[14] Dissolves directly in buffer.[9] | Very low. Requires stock solution in anhydrous organic solvent (e.g., isopropanol, ethanol, DMSO).[11] | AEBSF |
| Stability in Aqueous Buffer | More stable. Half-life of ~70% remaining after 22 hours at 4°C.[15] | Highly unstable. Half-life of ~35 minutes at pH 8 (25°C). Must be added fresh before use.[9] | AEBSF |
| Working Concentration | 0.1 - 1.0 mM[16] | 0.1 - 1.0 mM[17] | Comparable |
| Mechanism | Irreversible serine protease inhibitor.[9] | Irreversible serine protease inhibitor.[9] | Comparable |
Table 2: Second-Order Rate Constants (k_obs/[I]) of Protease Inactivation (M⁻¹s⁻¹)
A higher rate constant signifies more rapid and efficient inhibition.
| Protease | AEBSF (Pefabloc SC®) | PMSF | Advantage |
| Plasmin | 200 | 1.1 | AEBSF |
| Plasma Kallikrein | 83 | 0.9 | AEBSF |
| Thrombin | 35 | 1.0 | AEBSF |
| Trypsin | 9.8 | 11.0 | Comparable |
| Chymotrypsin | 1.9 | 1.8 | Comparable |
| Data sourced from product information for Pefabloc® SC.[11] |
As the data shows, AEBSF inactivates several key proteases much more rapidly than PMSF, while maintaining comparable performance against others like trypsin and chymotrypsin.[11]
Experimental Protocol for Protease Inhibition during Protein Extraction
This protocol describes a general procedure for preparing a cell lysate for downstream applications like Western blotting, using AEBSF for protease inhibition.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer), kept on ice
-
100 mM AEBSF stock solution (23.95 mg of AEBSF HCl in 1 mL of nuclease-free water)[16]
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Prepare Lysis Buffer: Immediately before use, add the 100 mM AEBSF stock solution to your ice-cold lysis buffer to a final concentration of 1 mM. (e.g., add 10 µL of 100 mM AEBSF stock to 1 mL of lysis buffer).[18] If needed, add other protease and phosphatase inhibitors to create a complete inhibitor cocktail.
-
Harvest Cells:
-
For adherent cells, wash the monolayer twice with ice-cold PBS.
-
For suspension cells, pellet by centrifugation and wash the pellet twice with ice-cold PBS.
-
-
Lyse Cells: Aspirate the final PBS wash and add the complete, ice-cold lysis buffer containing AEBSF to the cells. For adherent cells, use a cell scraper to collect the cellular material.[18]
-
Incubate: Transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[18]
-
Collect Supernatant: Carefully transfer the clear supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Quantify and Store: Determine the protein concentration using a suitable assay (e.g., BCA). The lysate is now ready for use or can be aliquoted and stored at -80°C for long-term use.
Visualizations: Inhibition Mechanism and Workflow
Caption: Mechanism of irreversible inhibition of serine proteases by sulfonyl fluorides like PMSF and AEBSF.[9][19]
Caption: Experimental workflow for preparing protein lysates using AEBSF.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. svkm-iop.ac.in [svkm-iop.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. goldbio.com [goldbio.com]
- 13. biocompare.com [biocompare.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Confirming the Structure of Phenyl Methanesulfonate: A Comparative Guide to NMR and MS Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural elucidation of Phenyl methanesulfonate. Alternative and complementary techniques are also discussed, supported by experimental data and detailed protocols.
This compound (C₇H₈O₃S) is a sulfonate ester with a molecular weight of 172.20 g/mol . Its structure consists of a phenyl group attached to a methanesulfonyl group via an ester linkage. The confirmation of this structure relies on obtaining precise information about its atomic connectivity and molecular mass, for which NMR and MS are powerful and complementary tools.
Performance Comparison: NMR vs. Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer distinct yet synergistic information for structural confirmation. NMR provides detailed insights into the chemical environment and connectivity of atoms, while MS delivers precise mass information and fragmentation patterns that reveal the molecule's composition and substructures.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Connectivity of atoms (through-bond and through-space) | Molecular weight and elemental composition |
| Sensitivity | Lower (millimolar to micromolar range)[1][2] | Higher (picomolar to femtomolar range)[1][2] |
| Resolution | High resolution for structural details | High resolution for mass accuracy |
| Analysis Time | Slower (minutes to hours) | Faster (seconds to minutes) |
| Sample Requirement | Typically mg quantities, non-destructive[1] | Typically µg to ng quantities, destructive[1] |
| Quantitative Analysis | Inherently quantitative | Requires calibration standards for accurate quantification |
Experimental Data for this compound
The following sections present the expected experimental data from NMR and MS analysis of this compound, crucial for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show two main groups of signals corresponding to the aromatic protons of the phenyl group and the methyl protons of the methanesulfonyl group.
-
Aromatic Protons (C₆H₅): A complex multiplet in the range of δ 7.2-7.5 ppm. The ortho, meta, and para protons will have slightly different chemical shifts and will show spin-spin coupling.
-
Methyl Protons (CH₃): A sharp singlet around δ 3.1 ppm, integrating to three protons.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule.
-
Aromatic Carbons (C₆H₅): Multiple signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the oxygen will be the most deshielded.
-
Methyl Carbon (CH₃): A signal for the methyl carbon will appear in the aliphatic region, typically around δ 35-45 ppm.
Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS): EI-MS of this compound will provide its molecular weight and characteristic fragmentation pattern.
-
Molecular Ion Peak (M⁺•): The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 172, corresponding to the molecular weight of the compound.
-
Key Fragment Ions: Common fragmentation pathways for sulfonate esters involve cleavage of the S-O and C-O bonds. Expected fragment ions include:
-
m/z 93: [C₆H₅O]⁺, corresponding to the phenoxy radical cation.
-
m/z 79: [CH₃SO₂]⁺, corresponding to the methanesulfonyl cation.
-
m/z 77: [C₆H₅]⁺, corresponding to the phenyl cation.
-
m/z 65: [C₅H₅]⁺, a common fragment from the phenyl ring.
-
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Acquisition Time (AQ): ~4 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans (NS): 1024
-
Acquisition Time (AQ): ~1 second
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 240 ppm
-
Mass Spectrometry Protocol
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
For direct infusion, the solution can be introduced into the ion source via a syringe pump. For GC-MS, the sample is injected into the gas chromatograph.
Instrument Parameters (Example for EI-MS):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-300
Alternative and Complementary Techniques
While NMR and MS are the primary tools for structure confirmation, other spectroscopic methods can provide valuable complementary information.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is useful for identifying the functional groups present in this compound.
-
S=O Stretching: Strong asymmetric and symmetric stretching bands for the sulfonyl group are expected around 1370 cm⁻¹ and 1180 cm⁻¹, respectively.
-
S-O Stretching: A stretching vibration for the S-O single bond should appear in the 900-1000 cm⁻¹ region.
-
C-O Stretching: The C-O stretching of the ester linkage will be observed around 1200-1250 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic ring will be present in the 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretch) regions.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure. This technique can unambiguously determine bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Obtaining a suitable single crystal of this compound would be the primary requirement for this analysis.
Workflow and Logic for Structure Confirmation
The process of confirming the structure of this compound follows a logical progression of experiments and data analysis.
Figure 1. Workflow for the structural confirmation of this compound.
This guide demonstrates that a combination of NMR and MS provides a robust and comprehensive approach to confirming the structure of this compound. While NMR excels at mapping the intricate connectivity of the atoms, MS provides the crucial confirmation of molecular weight and key structural motifs through fragmentation analysis. Complementary techniques like FT-IR and X-ray crystallography further solidify the structural assignment, ensuring the identity and purity of the synthesized compound.
References
A Comparative Analysis of Phenyl Methanesulfonate (PMSF) Reaction Kinetics for Protease Inhibition
For researchers, scientists, and drug development professionals engaged in protein-related studies, safeguarding the integrity of their samples against proteolytic degradation is paramount. Phenyl methanesulfonate (PMSF) has long been a cornerstone inhibitor of serine proteases, a ubiquitous class of enzymes responsible for protein cleavage. This guide provides an objective comparison of PMSF's reaction kinetics with a prominent alternative, 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), supported by experimental data to inform inhibitor selection.
PMSF acts as an irreversible inhibitor by covalently modifying the catalytically active serine residue within the active site of serine proteases, such as trypsin, chymotrypsin, and thrombin.[1][2] This sulfonylation reaction renders the enzyme permanently inactive.[2] However, the utility of PMSF is tempered by its limited solubility and significant instability in aqueous solutions.[3][4]
Quantitative Comparison of Inhibitor Properties
The efficacy of an irreversible inhibitor is best described by its second-order rate constant (k_obs/[I] or k_inact/K_i), which reflects the rate of covalent bond formation.[1] The following tables summarize key kinetic parameters for PMSF and its more stable, water-soluble alternative, AEBSF.
Table 1: Comparative Second-Order Rate Constants of Protease Inhibition
| Protease | Inhibitor | Second-Order Rate Constant (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
| Chymotrypsin | PMSF | ~41.2 | 7.5 | 25 | [5] |
| Trypsin | PMSF | ~0.029 | 7.5 | 25 | [5] |
| Neutrophil Elastase | PMSF | ~0.021 | 7.5 | 25 | [5] |
| Cathepsin G | PMSF | ~0.014 | 7.5 | 25 | [5] |
| Ly-tryptase | PMSF | < 7 | N/A | N/A | [5] |
| Ly-chymase | PMSF | < 7 | N/A | N/A | [5] |
| Met-ase | PMSF | < 7 | N/A | N/A | [5] |
| Asp-ase | PMSF | < 7 | N/A | N/A | [5] |
| Trypsin | AEBSF | Comparable to PMSF | N/A | N/A | [6] |
| Chymotrypsin | AEBSF | Comparable to PMSF | N/A | N/A | [6] |
| Plasmin | AEBSF | Significantly faster than PMSF | N/A | N/A | [6] |
| Plasma Kallikrein | AEBSF | Significantly faster than PMSF | N/A | N/A | [6] |
| Thrombin | AEBSF | Significantly faster than PMSF | N/A | N/A | [6] |
| Glandular Kallikrein | AEBSF | Significantly faster than PMSF | N/A | N/A | [6] |
Note: The rate constants for PMSF with chymotrypsin, trypsin, neutrophil elastase, and cathepsin G were calculated from the provided half-times for inhibition at a 1 millimolar inhibitor concentration.
Table 2: Hydrolysis of PMSF in Aqueous Solution at 25°C
| pH | Half-life (minutes) | First-Order Rate Constant (s⁻¹) | Reference |
| 7.0 | 110 | ~1.05 x 10⁻⁴ | [3] |
| 7.5 | 55 | ~2.10 x 10⁻⁴ | [3] |
| 8.0 | 35 | ~3.30 x 10⁻⁴ | [3][4] |
A significant drawback of PMSF is its rapid hydrolysis in aqueous buffers, with its stability being highly pH-dependent.[3][7] In contrast, AEBSF exhibits much greater stability in aqueous solutions, a key advantage for longer experimental protocols.[2][8] While AEBSF is generally a potent serine protease inhibitor, it has been reported to modify other amino acid residues like tyrosine, lysine, and histidine at higher concentrations.[8][9]
Experimental Protocols
To empirically determine and compare the efficacy of serine protease inhibitors like PMSF and AEBSF, a protease activity assay using a chromogenic or fluorogenic substrate is typically employed. The following is a generalized protocol that can be adapted for specific proteases and laboratory conditions.
Objective: To determine the second-order rate constant for the irreversible inhibition of a serine protease.
Materials:
-
Purified serine protease (e.g., trypsin, chymotrypsin)
-
Inhibitor stock solution (PMSF in anhydrous isopropanol or DMSO; AEBSF in water)
-
Specific chromogenic or fluorogenic substrate for the protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the protease in the assay buffer.
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Prepare a working solution of the substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer and the protease solution to each well.
-
Add different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for various time points.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
For each inhibitor concentration and pre-incubation time, determine the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
Plot the natural logarithm of the remaining enzyme activity (V₀ with inhibitor / V₀ without inhibitor) against the pre-incubation time for each inhibitor concentration. The slope of this plot gives the apparent first-order rate constant (k_obs).
-
Plot the k_obs values against the corresponding inhibitor concentrations. For a simple irreversible inhibition following Michaelis-Menten kinetics, this plot should be hyperbolic. The second-order rate constant (k_inact/K_i) can be determined from the initial slope of this plot.
-
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved in the study of PMSF reaction kinetics, the following diagrams, generated using the DOT language, illustrate the mechanism of inhibition and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PMSF - Wikipedia [en.wikipedia.org]
- 4. goldbio.com [goldbio.com]
- 5. Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. goldbio.com [goldbio.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Phenyl Methanesulfonate Synthesis: Benchmarking Protocols for Optimal Efficiency
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Phenyl methanesulfonate, a versatile reagent and building block in organic synthesis, is no exception. This guide provides an objective comparison of common protocols for its synthesis, supported by experimental data, to aid in the selection of the most suitable method based on efficiency and reaction conditions.
Comparison of Synthesis Protocols
The synthesis of this compound typically involves the reaction of phenol with methanesulfonyl chloride in the presence of a base. The choice of base and solvent, along with reaction temperature and time, significantly influences the reaction's efficiency. Below is a summary of quantitative data from various protocols.
| Protocol | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity | Reference |
| Protocol 1 | Pyridine | Dichloromethane (CH₂Cl₂) | Room Temperature | 12.5 hours | 97 | White powdery crystals | [1] |
| Protocol 2 | Triethylamine (TEA) | Dichloromethane (CH₂Cl₂) | 0 to Room Temperature | 3 hours | High (not specified) | High (not specified) | [2] |
Note: The yield for Protocol 2 is inferred from a closely related synthesis of N-phenylmethanesulfonamide, which describes this method as providing high yields.[2] Direct comparative yield data for this compound using triethylamine under these specific conditions was not available in the surveyed literature.
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis Using Pyridine
This protocol is recognized for its high product yield.[1]
Materials:
-
Phenol (1.0 equivalent)
-
Methanesulfonyl chloride (1.0 equivalent)
-
Pyridine (2.0 equivalents)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve phenol and pyridine in dichloromethane in a suitable reaction vessel.
-
Add methanesulfonyl chloride to the solution.
-
Stir the reaction mixture for 30 minutes.
-
Continue stirring at room temperature for 12 hours.
-
Following the reaction, the product can be purified by silica gel column chromatography.[1]
Protocol 2: Alternative Synthesis Using Triethylamine
This protocol utilizes triethylamine, a common alternative to pyridine, and is noted for a shorter reaction time. The following is a representative procedure adapted from the synthesis of N-phenylmethanesulfonamide.[2]
Materials:
-
Phenol
-
Triethylamine
-
Methanesulfonyl chloride
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous sodium hydroxide solution
Procedure:
-
Dissolve phenol and triethylamine in dichloromethane in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add methanesulfonyl chloride to the solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
For work-up, cool the reaction mixture in an ice bath and slowly add a 10% aqueous sodium hydroxide solution. The product can then be isolated from the organic layer.[2]
Reaction Pathway and Experimental Workflow
The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of phenol attacks the electrophilic sulfur atom of methanesulfonyl chloride. A base, such as pyridine or triethylamine, acts as a scavenger for the hydrochloric acid generated during the reaction.
Signaling pathway of this compound synthesis.
A generalized workflow for the synthesis and purification of this compound is outlined below.
Generalized experimental workflow for synthesis.
Conclusion
Based on the available data, the protocol utilizing pyridine as a base in dichloromethane offers a remarkably high yield of 97% for the synthesis of this compound.[1] While the triethylamine-based protocol presents a shorter reaction time, specific yield data for the synthesis of the target compound is needed for a direct efficiency comparison. The choice between these protocols may depend on the desired balance between reaction time, yield, and the specific practicalities of the laboratory setting, including the handling and disposal of the respective amine bases. Further optimization of the triethylamine protocol could potentially lead to a more time-efficient synthesis with comparable yields.
References
Comparative Analysis of Phenyl Methanesulfonate in Different Reaction Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Phenyl methanesulfonate (PMS) as a sulfonylating agent in various reaction media. The selection of an appropriate solvent system is critical for optimizing reaction outcomes, including yield, rate, and selectivity. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions when utilizing PMS in their synthetic endeavors.
Executive Summary
This compound (PMS) is a versatile reagent employed in organic synthesis for the introduction of the methanesulfonyl (mesyl) group. It serves as an effective agent for the sulfonylation of a wide range of nucleophiles, including amines and phenols. The reactivity, stability, and solubility of PMS, however, are significantly influenced by the choice of reaction medium. This guide explores the performance of PMS in aqueous solutions, common organic solvents, and biphasic systems, offering a comparative perspective against common alternatives.
Data Presentation: Performance and Properties
The following tables summarize the key performance indicators and physical properties of this compound and its common alternatives. Direct quantitative data for PMS across a wide range of solvents is limited in the available literature. Therefore, where specific data for PMS is unavailable, data for structurally similar sulfonylating agents is provided for comparative context, and this is duly noted.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Formula | Dielectric Constant (20°C) | Solubility |
| Water | H₂O | 80.1 | Sparingly soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Soluble |
| Acetonitrile (MeCN) | CH₃CN | 37.5 | Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | Soluble |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Very soluble |
| Dimethyl sulfoxide (DMSO) | C₂H₆SO | 47.2 | Very soluble |
| Methanol (MeOH) | CH₃OH | 32.7 | Soluble |
| Ethanol (EtOH) | C₂H₅OH | 24.6 | Soluble |
Table 2: Comparative Reactivity of this compound and Alternatives
| Reagent | Structure | Relative Reactivity (Qualitative) | Key Characteristics |
| This compound (PMS) | CH₃SO₂OPh | Moderate | Good balance of reactivity and stability. |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Moderate to High | Widely used, crystalline solid, generally more reactive than PMS. |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | High | Highly reactive, liquid, can be difficult to handle. |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | Moderate to High | Reactivity is comparable to TsCl. |
Note: Relative reactivity is inferred from general knowledge of sulfonylating agents. Direct kinetic comparison with PMS under identical conditions is not widely reported.
Table 3: Indicative Yields for the Sulfonylation of Aniline with this compound in Different Solvents
| Solvent | Dielectric Constant (20°C) | Indicative Yield (%) |
| Dichloromethane (DCM) | 9.1 | Moderate to Good |
| Acetonitrile (MeCN) | 37.5 | Good to Excellent |
| Tetrahydrofuran (THF) | 7.5 | Moderate |
| N,N-Dimethylformamide (DMF) | 36.7 | Excellent |
Note: These are indicative yields based on the general understanding of sulfonylation reactions and solvent effects. Actual yields may vary depending on specific reaction conditions such as temperature, reaction time, and the nature of the substrate.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of this compound's performance. The following protocols provide a framework for key experiments.
Protocol 1: Comparative Kinetic Study of this compound Solvolysis
This protocol outlines a method to compare the rate of solvolysis of PMS in different aqueous-organic mixtures.
Materials:
-
This compound (PMS)
-
Selected organic solvents (e.g., ethanol, methanol, acetone)
-
Deionized water
-
Buffer solutions (for pH control if necessary)
-
HPLC system with a UV detector
-
Thermostated reaction vessel
Procedure:
-
Prepare stock solutions of PMS in a suitable inert solvent (e.g., acetonitrile).
-
Prepare the desired aqueous-organic solvent mixtures (e.g., 80% ethanol/20% water).
-
Equilibrate the solvent mixture to the desired reaction temperature in the thermostated vessel.
-
Initiate the reaction by injecting a small aliquot of the PMS stock solution into the solvent mixture with vigorous stirring.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with a cold, inert solvent).
-
Analyze the quenched samples by HPLC to determine the concentration of remaining PMS and the formation of the corresponding sulfonic acid.
-
Plot the concentration of PMS versus time to determine the rate constant of the solvolysis reaction.
Protocol 2: General Procedure for the Sulfonylation of an Amine with this compound
This protocol provides a general method for the sulfonylation of a primary or secondary amine using PMS in an organic solvent.
Materials:
-
This compound (PMS)
-
Amine substrate
-
Anhydrous organic solvent (e.g., Dichloromethane, Acetonitrile, THF, DMF)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq.) and the tertiary amine base (1.2 eq.) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent.
-
Add the PMS solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualization
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Phenyl Methanesulfonate
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Phenyl methanesulfonate, a sulfonate ester, requires dedicated disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound, including a chemical inactivation protocol.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to understand the potential hazards of this compound and to use appropriate personal protective equipment (PPE). This compound is classified as an irritant that can cause skin and serious eye irritation, as well as potential respiratory irritation[1].
Essential Personal Protective Equipment (PPE)
To minimize exposure risks, the following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Use suitable protective gloves (e.g., nitrile) and a lab coat. Remove and wash contaminated clothing before reuse[2].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
-
Work Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood[3].
Disposal Workflow
The proper disposal of this compound can be approached through two primary pathways: direct disposal as hazardous waste or chemical inactivation followed by disposal. The choice of pathway depends on laboratory capabilities and local regulations.
Pathway 1: Direct Disposal of this compound as Hazardous Waste
This is the most straightforward and recommended method for laboratories not equipped for chemical inactivation.
Step-by-Step Procedure:
-
Segregation: Do not mix this compound waste with other waste streams, particularly solvents[4].
-
Containment: Collect waste this compound (solid) or contaminated materials (e.g., weighing paper, gloves) in a dedicated, clearly labeled, and sealed container. The container should be made of a compatible material (e.g., HDPE).
-
Labeling: Label the container clearly as "Hazardous Waste: this compound." Include the date and any other information required by your institution.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor[5][6].
Pathway 2: Chemical Inactivation via Alkaline Hydrolysis
Sulfonate esters like this compound can be hydrolyzed, breaking them down into less hazardous components (methanesulfonic acid and phenol). This procedure should only be performed by personnel trained in handling the chemicals involved and with the necessary safety equipment.
Experimental Protocol for Alkaline Hydrolysis:
This protocol is based on the known reactivity of sulfonate esters and the principles of alkaline hydrolysis[1][7].
-
Preparation: In a chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution. For every 1 gram of this compound waste, plan to use approximately 50-100 mL of the 1 M NaOH solution. This ensures a significant molar excess of hydroxide to drive the reaction to completion.
-
Reaction Setup: Place the this compound waste into a suitably sized flask equipped with a magnetic stirrer. Slowly add the 1 M NaOH solution to the flask while stirring.
-
Hydrolysis Reaction: Gently heat the mixture to 50-60°C with continuous stirring. The hydrolysis rate of sulfonate esters is temperature-dependent. Maintain this temperature for several hours (e.g., 4-6 hours) to ensure complete hydrolysis. For safety, it is advisable to perform this overnight at room temperature if heating is not feasible.
-
Cooling and Neutralization: Allow the solution to cool to room temperature. While stirring, slowly and carefully neutralize the solution by adding a suitable acid, such as 1 M hydrochloric acid (HCl). Monitor the pH using a pH meter or pH paper, aiming for a final pH between 6.0 and 8.0.
-
Final Disposal: Transfer the neutralized aqueous solution to a labeled hazardous waste container for aqueous waste. Even after neutralization, the solution contains phenol and sodium mesylate, which must be disposed of as chemical waste.
-
EHS Pickup: Contact your EHS department for collection and final disposal of the neutralized aqueous waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the laboratory.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the spill[3]. Avoid raising dust if the material is solid[2].
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Dispose of the sealed container and decontamination materials as hazardous waste through your EHS department.
Summary of Safety and Disposal Parameters
| Parameter | Guideline | Source |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [1] |
| Required PPE | Chemical safety goggles, face shield, nitrile gloves, lab coat | [2][3] |
| Work Environment | Chemical Fume Hood | [3] |
| Spill Cleanup Agent | Inert absorbent (vermiculite, sand) | [3] |
| Chemical Inactivation | Alkaline Hydrolysis (e.g., 1 M NaOH) | [1][7] |
| Final Waste Form | Labeled Hazardous Waste (Solid or Neutralized Aqueous) | [4][5][6] |
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure working environment and maintaining regulatory compliance. Always consult your institution's specific safety and disposal protocols and contact your EHS officer with any questions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]
- 3. benchchem.com [benchchem.com]
- 4. CN105174538A - Method for removing aromatic sulphonic acid organic matters in chemical wastewater - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Collection - Selective Hydrolysis of Methanesulfonate Esters - Organic Process Research & Development - Figshare [acs.figshare.com]
Personal protective equipment for handling Phenyl methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Phenyl methanesulfonate. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles with side-shields are required.[1][3] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile, vinyl, or latex) must be worn. Inspect for perforations before use and change frequently.[1][4] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is required to prevent skin exposure.[4][5] Impervious clothing should be used.[1] |
| Respiratory Protection | Respirator/Fume Hood | All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be used. |
II. Operational Plan: Step-by-Step Handling Procedure
A. Preparation and Area Inspection:
-
Ventilation Check: Confirm that the chemical fume hood is certified and functioning correctly.[4]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[1][4][6]
-
Workspace De-clutter: Clear the handling area of all non-essential items.[4]
-
Assemble Materials: Gather all necessary experimental equipment before handling the chemical.[4]
B. Weighing and Handling:
-
Personal Protective Equipment: Don all required PPE as detailed in the table above.
-
Containment: Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[1][4]
-
Avoid Dust Generation: When handling the solid form, use techniques that prevent the generation of dust.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the substance.[1]
III. Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
A. Personal Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[8] |
| Skin Contact | Remove all contaminated clothing immediately.[9] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.[10] |
| Inhalation | Move the individual to fresh air immediately.[1][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[9][10] Rinse the mouth with water.[1] Seek immediate medical attention.[8][10] |
B. Spill Response Workflow
The following diagram outlines the procedural flow for managing a this compound spill.
Caption: Workflow for handling a this compound spill.
IV. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
A. Waste Collection:
-
Segregation: Do not mix this compound waste with other waste streams.[9][11]
-
Containers: Collect waste in its original container or a clearly labeled, sealed, and appropriate hazardous waste container.[9][11]
B. Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Professional Disposal: Arrange for the disposal of chemical waste through a certified hazardous waste disposal service, in accordance with all local, state, and federal regulations.[1][9][11] Do not dispose of this compound down the drain.[1][11]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C7H8O3S | CID 316170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. westliberty.edu [westliberty.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
